JNK Inhibitor VIII
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-07-0 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the covalent inhibitor JNK-IN-8 and its interaction with the c-Jun N-terminal kinases (JNKs). This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes critical pathways and workflows.
Introduction: The JNK Signaling Pathway and Covalent Inhibition
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are crucial mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, osmotic stress, and UV radiation.[1] The JNK signaling cascade plays a pivotal role in regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]
JNKs exist in three main isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[4] These isoforms are activated by upstream kinases MKK4 and MKK7 and, once activated, phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.[1]
JNK-IN-8 is a potent and selective, irreversible inhibitor of the JNK family of kinases.[5] Its mechanism of action relies on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes. This covalent modification leads to the irreversible inactivation of the kinase, providing a durable and potent inhibition of the JNK signaling pathway.[1]
Covalent Binding Mechanism of JNK-IN-8
JNK-IN-8 achieves its potent and irreversible inhibition of JNK through a targeted covalent interaction. The inhibitor was designed to specifically react with a non-catalytic cysteine residue located near the ATP-binding site of the JNK kinases.[1]
The key features of this covalent binding are:
-
Target Residue: JNK-IN-8 forms a covalent bond with Cysteine 116 (Cys116) in JNK1 and JNK2, and the corresponding Cysteine 154 (Cys154) in JNK3.[4][6]
-
Warhead Chemistry: The chemical structure of JNK-IN-8 incorporates an electrophilic acrylamide moiety, which acts as a "warhead." This group is poised to react with the nucleophilic thiol group of the target cysteine residue.
-
Michael Addition: The covalent bond is formed via a Michael addition reaction between the acrylamide warhead of JNK-IN-8 and the sulfhydryl group of the cysteine residue.
-
Irreversible Inhibition: This covalent modification results in the irreversible inactivation of the JNK enzyme, as the inhibitor becomes permanently attached to the kinase.
The formation of this covalent adduct has been confirmed through various experimental techniques, including mass spectrometry and mutagenesis studies where the target cysteine was replaced, abrogating the inhibitory activity of JNK-IN-8.[1][6]
Quantitative Data Summary
The potency and selectivity of JNK-IN-8 have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | 4.67 | 18.7 | 0.98 | [2] |
Table 1: In Vitro Inhibitory Potency of JNK-IN-8 against JNK Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of JNK-IN-8 against all three JNK isoforms in biochemical assays.
| Cell Line | EC50 (nM) | Assay | Reference |
| HeLa | 486 | Inhibition of c-Jun phosphorylation | [1] |
| A375 | 338 | Inhibition of c-Jun phosphorylation | [1] |
Table 2: Cellular Potency of JNK-IN-8. The half-maximal effective concentration (EC50) values for the inhibition of the downstream JNK substrate, c-Jun, in cellular assays.
| Kinase | Inhibition at 1 µM | Assay Platform | Reference |
| MNK2 | >10-fold less than JNKs | Kinase Panel Screen | [7] |
| Fms | >10-fold less than JNKs | Kinase Panel Screen | [7] |
| c-Kit | No significant inhibition | Kinase Panel Screen | [7] |
| Met | No significant inhibition | Kinase Panel Screen | [7] |
| PDGFRβ | No significant inhibition | Kinase Panel Screen | [7] |
| IRAK1 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIK3C3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIP4K2C | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
| PIP5K3 | Binding observed with JNK-IN-7 (structurally similar) | KINOMEscan | [5] |
Table 3: Selectivity Profile of JNK-IN-8. JNK-IN-8 exhibits high selectivity for JNK kinases. While some off-target binding has been observed, particularly with structurally related analogs and at higher concentrations, it is remarkably selective within the kinome.[4][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the covalent binding and activity of JNK-IN-8.
Mass Spectrometry for Covalent Adduct Identification
Objective: To confirm the covalent modification of JNK by JNK-IN-8 and identify the specific site of adduction.
Methodology Overview:
-
Incubation: Recombinant JNK protein is incubated with a molar excess of JNK-IN-8 to ensure complete labeling. A control sample with the protein and vehicle (e.g., DMSO) is prepared in parallel.
-
Sample Preparation: The protein-inhibitor mixture is subjected to buffer exchange to remove excess, unbound inhibitor.
-
Intact Protein Analysis: The mass of the intact JNK protein with and without JNK-IN-8 treatment is determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of JNK-IN-8 confirms covalent binding.
-
Peptide Mapping: To identify the specific residue of modification, the JNK-IN-8-labeled protein is proteolytically digested (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the JNK protein sequence to identify peptides. A mass shift on a cysteine-containing peptide corresponding to the mass of JNK-IN-8 confirms the precise site of covalent modification.
Cellular Kinase Profiling (KiNativ™)
Objective: To assess the selectivity of JNK-IN-8 against a broad panel of kinases in a cellular context.
Methodology Overview:
-
Cell Treatment: Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8 at a specific concentration or a vehicle control.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular proteome, including the native kinases.
-
Probe Labeling: The cell lysates are treated with a biotinylated, irreversible ATP/ADP probe (acyl-phosphate probe). This probe covalently labels the active site lysine of ATP-binding proteins, including kinases that are not occupied by an inhibitor.
-
Enrichment: The biotin-labeled proteins are enriched from the lysate using streptavidin-conjugated beads.
-
Proteolytic Digestion: The enriched proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase in the JNK-IN-8-treated sample is compared to the vehicle-treated control. A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample indicates that the inhibitor is bound to that kinase, preventing the labeling by the biotinylated probe. This allows for the assessment of inhibitor occupancy across the kinome.
Western Blotting for c-Jun Phosphorylation
Objective: To measure the functional consequence of JNK inhibition by JNK-IN-8 in cells by assessing the phosphorylation of its key downstream substrate, c-Jun.
Methodology Overview:
-
Cell Culture and Treatment: Cells (e.g., HeLa or A375) are cultured and then treated with various concentrations of JNK-IN-8 or a vehicle control for a specified period.
-
Cell Stimulation (Optional): To induce JNK activity, cells can be stimulated with an appropriate agonist (e.g., anisomycin or UV radiation) following inhibitor treatment.
-
Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of phosphorylated c-Jun.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to JNK-IN-8.
Caption: JNK signaling cascade and the point of inhibition by JNK-IN-8.
Caption: Workflow for confirming the covalent binding of JNK-IN-8 to JNK.
Caption: Experimental workflow for KiNativ™ cellular kinase profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
A Technical Guide to JNK Inhibitor VIII and JNK-IN-8: Nomenclature, Mechanism, and Experimental Application
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with c-Jun N-terminal kinase (JNK) inhibitors. It clarifies the nomenclature surrounding JNK Inhibitor VIII and JNK-IN-8, details their mechanisms of action, and provides structured data and experimental protocols to facilitate their effective use in a laboratory setting.
Distinguishing this compound and JNK-IN-8
A common point of confusion in JNK inhibitor research is the distinction between this compound and JNK-IN-8. It is crucial to recognize that these are two distinct chemical entities with different properties and modes of action. JNK-IN-8 is also known by the alternative name JNK Inhibitor XVI.[1][2] This guide will address them as separate compounds.
JNK-IN-8: A Covalent Irreversible Inhibitor
JNK-IN-8 is a potent, irreversible inhibitor of the c-Jun N-terminal kinases.[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located near the ATP-binding site of the JNK enzymes.[3][4] Specifically, it targets cysteine 116 (C116) in JNK1 and JNK2, and cysteine 154 (C154) in JNK3.[3] This covalent modification blocks the substrate-binding site, thereby irreversibly inhibiting kinase activity.[4]
Biochemical and Cellular Activity of JNK-IN-8
JNK-IN-8 exhibits high potency against the three JNK isoforms. The table below summarizes its inhibitory concentrations.
| Target | IC50 | Reference |
| JNK1 | 4.67 nM | [1] |
| JNK2 | 18.7 nM | [1] |
| JNK3 | 0.98 nM | [1] |
In cellular assays, JNK-IN-8 effectively inhibits the phosphorylation of c-Jun, a primary substrate of JNK.
| Cell Line | EC50 for c-Jun Phosphorylation Inhibition | Reference |
| HeLa | 486 nM | [2][5] |
| A375 | 338 nM | [2][5] |
JNK-IN-8 has demonstrated efficacy in various research applications, including the suppression of tumor growth in triple-negative breast cancer models and overcoming chemotherapy resistance in colorectal cancer.[1][3]
This compound: A Reversible, ATP-Competitive Inhibitor
In contrast to JNK-IN-8, this compound is a reversible, ATP-competitive inhibitor of the JNK family. It functions by binding to the ATP-binding pocket of the kinases, preventing the binding of ATP and subsequent phosphorylation of substrates.
Biochemical and Cellular Activity of this compound
This compound also demonstrates potent inhibition of JNK isoforms, with a degree of selectivity.
| Target | Ki | IC50 | Reference |
| JNK1 | 2 nM | 45 nM | [6][7][8] |
| JNK2 | 4 nM | 160 nM | [6][7][8] |
| JNK3 | 52 nM | - | [6][7][8] |
In a cellular context, this compound has been shown to inhibit the phosphorylation of c-Jun in HepG2 cells with an EC50 of 920 nM.[6] It has been utilized in studies investigating neuronal growth and apoptosis.[6]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[9] It is primarily activated by stress stimuli such as inflammatory cytokines, UV radiation, and osmotic stress.[10][11] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAPK. Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[9][10] This regulation modulates gene expression to control cellular processes like proliferation, differentiation, and apoptosis.[12]
Figure 1: Simplified JNK Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving JNK inhibitors.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on JNK activity.
Figure 2: In Vitro Kinase Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄).[8]
-
Dilute the JNK enzyme (e.g., JNK1, JNK2, or JNK3) and the substrate (e.g., recombinant ATF2 or c-Jun) to the desired concentrations in the kinase buffer.[13]
-
Prepare a stock solution of ATP (e.g., γ-³³P-ATP for radioactive assays or unlabeled ATP for luminescence-based assays).[8]
-
Prepare serial dilutions of the JNK inhibitor in DMSO.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the JNK enzyme, substrate, and JNK inhibitor.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[13]
-
-
Detection:
-
For radioactive assays: Stop the reaction by adding a stop buffer (e.g., containing EDTA). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP.[14] Then, add the kinase detection reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal.[14] Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for c-Jun Phosphorylation (Western Blot)
This protocol assesses the ability of a JNK inhibitor to block the phosphorylation of endogenous c-Jun in a cellular context.
Figure 3: Western Blot Workflow for c-Jun Phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A375, or HepG2) and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a known activator, such as anisomycin or UV radiation, for a short period (e.g., 30 minutes).[4]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Jun in each sample.
-
Conclusion
This compound and JNK-IN-8 are valuable tools for investigating the JNK signaling pathway. Their distinct mechanisms of action—reversible ATP-competitive inhibition for this compound and covalent irreversible inhibition for JNK-IN-8—offer different experimental advantages. A clear understanding of their nomenclature, biochemical properties, and appropriate experimental application is essential for robust and reproducible research in the fields of cell signaling, drug discovery, and molecular biology. This guide provides a foundational resource to aid in the effective utilization of these important research compounds.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. paulogentil.com [paulogentil.com]
- 11. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Function and Application of TCS JNK 6o, a Potent JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the c-Jun N-terminal kinase (JNK) inhibitor, TCS JNK 6o. It details its mechanism of action, inhibitory potency, and provides standardized protocols for its application in key experimental assays.
Core Properties of TCS JNK 6o
TCS JNK 6o is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). It exhibits high affinity for JNK1 and JNK2, with a lesser but still significant affinity for JNK3.[1][2][3] Its selectivity is noteworthy, showing over 1000-fold greater preference for JNK1 and JNK2 compared to other MAP kinases such as ERK2 and p38.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of TCS JNK 6o has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These values are summarized in the table below.
| Target | IC50 (nM) | Ki (nM) |
| JNK1 | 45[1][3] | 2[1][3] |
| JNK2 | 160[1][3] | 4[1][3] |
| JNK3 | 52[2] | 52[1][3] |
JNK Signaling Pathway and Inhibition by TCS JNK 6o
The JNK signaling pathway is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress. The core of this pathway is a three-tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in diverse cellular processes such as proliferation, apoptosis, and inflammation.
TCS JNK 6o, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JNK, preventing the transfer of phosphate from ATP to JNK's substrates. This effectively blocks the downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of TCS JNK 6o.
In Vitro JNK Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
TCS JNK 6o (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of TCS JNK 6o in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of TCS JNK 6o dilution or DMSO (vehicle control).
-
2 µL of JNK enzyme diluted in Kinase Assay Buffer.
-
2 µL of a mixture of substrate (e.g., ATF2) and ATP in Kinase Assay Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of TCS JNK 6o relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of c-Jun Phosphorylation
This protocol details the detection of phosphorylated c-Jun (at Ser63 or Ser73) in cell lysates as a downstream marker of JNK activity.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
TCS JNK 6o
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Rabbit or mouse anti-total c-Jun
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of TCS JNK 6o or DMSO for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
TCS JNK 6o
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TCS JNK 6o for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Experimental Workflow for JNK Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing the activity of a JNK inhibitor like TCS JNK 6o.
References
The Discovery and Development of JNK Inhibitor VIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway has been implicated in a variety of diseases, ranging from neurodegenerative disorders to cancer.[2] This has led to significant interest in the development of potent and selective JNK inhibitors as potential therapeutic agents. JNK Inhibitor VIII, also known as TCS JNK 6o, is a notable example of such a compound. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound.
Discovery and Development
This compound was developed as part of a broader effort to identify potent and selective aminopyridine-based inhibitors of JNK.[3] The discovery process involved a systematic approach of chemical synthesis and structure-activity relationship (SAR) studies to optimize the lead compounds for potency and selectivity. This compound is an ATP-competitive and reversible inhibitor, meaning it binds to the ATP-binding pocket of the JNK enzyme and competes with ATP, thereby preventing the phosphorylation of downstream substrates.[4]
Chemical Synthesis
The synthesis of aminopyridine-based JNK inhibitors involves a multi-step process. While the exact, detailed synthesis of this compound is proprietary, the general approach for this class of compounds involves the coupling of a substituted aminopyridine core with a side chain that occupies the hydrophobic pocket of the JNK ATP-binding site. Optimization of this side chain was crucial for achieving high potency and selectivity.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below, allowing for easy comparison of its activity against different JNK isoforms and its selectivity over other kinases.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Ki |
| JNK1 | 45 nM[4] | 2 nM[4] |
| JNK2 | 160 nM[4] | 4 nM[4] |
| JNK3 | - | 52 nM[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: Selectivity Profile of this compound
| Kinase | Ki |
| JNK1 | 2 nM[3] |
| JNK2 | 4 nM[3] |
| JNK3 | 52 nM[3] |
| Other Kinases (Panel of 74) | >720 nM[3] |
This compound demonstrates excellent selectivity for JNK1 and JNK2 over a broad panel of other kinases.[3]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | EC50 |
| HepG2 | c-Jun Phosphorylation | 920 nM[3] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 4: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Half-life (t1/2) | ~1 hour[4] |
| Clearance | Rapid[4] |
| Bioavailability | Barely measurable[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Assay (Radioactive FlashPlate-based)[4]
Objective: To determine the in vitro inhibitory activity of this compound against JNK isoforms.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
Biotinylated substrate peptide (e.g., GST-c-Jun)
-
γ-[33P]-ATP
-
This compound (or other test compounds)
-
Assay Buffer: 25 mM Hepes, pH 7.5, 1 mM DTT, 10 mM MgCl2, 100 μM Na3VO4, and 0.075 mg/mL Triton X-100
-
Stop Buffer: 100 mM EDTA and 4 M NaCl
-
Streptavidin-coated 384-well FlashPlates
-
TopCount microplate reader
Procedure:
-
Prepare serial dilutions of this compound in 2% DMSO.
-
In a 384-well plate, combine the JNK enzyme, biotinylated substrate peptide (2 µM), and the test compound.
-
Initiate the kinase reaction by adding γ-[33P]-ATP (5 µM, 2 mCi/µmol).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding 80 µL of Stop Buffer.
-
Transfer the reaction mixture to a streptavidin-coated 384-well FlashPlate.
-
Incubate for 1 hour to allow the biotinylated substrate to bind to the plate.
-
Wash the plate three times with a suitable wash buffer to remove unbound ATP.
-
Measure the radioactivity in each well using a TopCount microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cellular c-Jun Phosphorylation Assay[4]
Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context.
Materials:
-
HepG2 cells
-
Low glucose MEM supplemented with 1x NEAA, 1x sodium pyruvate, and 10% FBS
-
24-well collagen-coated plates
-
This compound
-
Tumor Necrosis Factor Receptor (TNFR) or other JNK-activating stimulus
-
Lysis Buffer: TBS (54 mM Tris-HCl, pH 7.6, 150 mM NaCl), 1% TritonX-100, 0.5% Nonidet P-40, 0.25% sodium deoxycholate, 1 mM EDTA, 1 mM EGTA, 0.5 mM sodium fluoride, 1 mM pervanadate, 1 µM microcystin, 1 mM AEBSF, and 1 tablet of complete EDTA Free-Mini inhibitor cocktail.
-
Antibodies for Western blotting (anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-actin)
Procedure:
-
Plate HepG2 cells at a density of 5x10^4 cells/well in 24-well collagen-coated plates and incubate overnight.
-
Prepare serial dilutions of this compound in DMSO at 100x the final concentration.
-
Add 5 µL of the diluted inhibitor directly to the cell media to achieve the final desired concentrations.
-
Incubate the cells with the inhibitor for 1 hour.
-
Stimulate the cells with a JNK activator (e.g., TNFR) for 30 minutes. A vehicle control should be included.
-
Aspirate the media and lyse the cells with 70 µL of Lysis Buffer.
-
Collect the cell lysates and store them at -80°C.
-
Perform Western blot analysis on the lysates to detect the levels of phosphorylated c-Jun and total c-Jun. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition and calculate the EC50 value.
Mandatory Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of intervention by this compound.
This compound Discovery Workflow
Caption: A generalized workflow for the discovery and development of this compound.
References
The Role of c-Jun N-terminal Kinase (JNK) in Apoptosis and the Therapeutic Potential of JNK Inhibitor VIII
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the c-Jun N-terminal kinase (JNK) signaling pathway and its critical role in the induction of apoptosis. It further delves into the characteristics and applications of JNK Inhibitor VIII, a potent and selective tool for studying and potentially targeting this pathway in various disease contexts.
The JNK Signaling Pathway in Apoptosis
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in regulating cellular responses to a wide array of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade is a key mediator of apoptosis, or programmed cell death, a fundamental process in development and tissue homeostasis.
The activation of the JNK pathway is initiated by the phosphorylation of MAPK kinases (MKKs), specifically MKK4 and MKK7, which in turn dually phosphorylate JNK on threonine and tyrosine residues. Once activated, JNK translocates to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. The activation of AP-1 leads to the transcription of pro-apoptotic genes, including those encoding for members of the Bcl-2 family, ultimately culminating in the activation of caspases and the execution of the apoptotic program.
The JNK signaling pathway is a complex network with multiple inputs and outputs, and its precise role in apoptosis can be context-dependent, varying with cell type and the nature of the apoptotic stimulus. The pathway is tightly regulated by a series of phosphatases that dephosphorylate and inactivate JNK, ensuring a transient and controlled response to stress signals.
Caption: The JNK signaling pathway leading to apoptosis.
This compound: A Potent and Selective Tool
This compound, also known as TCS JNK 5a, is a cell-permeable aminopyrazole compound that acts as a potent and selective inhibitor of JNKs. It exhibits competitive inhibition with respect to ATP, binding to the ATP-binding site of the enzyme and preventing its phosphorylation of downstream substrates. This inhibitor has demonstrated significant selectivity for JNKs over other related kinases, making it a valuable tool for dissecting the specific roles of the JNK signaling pathway in various cellular processes, including apoptosis.
Quantitative Data on this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Kinase | Reference |
| IC₅₀ | 40 nM | JNK1 | |
| 40 nM | JNK2 | ||
| 40 nM | JNK3 | ||
| > 10 µM | ERK2 | ||
| > 10 µM | p38α | ||
| > 10 µM | IKKβ | ||
| > 10 µM | MKK4 | ||
| > 10 µM | MKK7 | ||
| Ki | 3.3 nM | JNK1 | |
| 3.3 nM | JNK2 | ||
| 3.3 nM | JNK3 |
Experimental Applications of this compound
This compound has been utilized in a variety of experimental settings to investigate the role of JNK in apoptosis. For instance, studies have shown that pre-treatment of cells with this compound can effectively block the phosphorylation of c-Jun and prevent apoptosis induced by various stimuli, such as anisomycin or UV radiation. These experiments have been instrumental in confirming the pro-apoptotic function of JNK in specific cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of JNK in apoptosis and the effects of this compound.
Western Blotting for JNK Activation
This protocol is designed to detect the phosphorylation of JNK and its downstream target c-Jun as a measure of JNK pathway activation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired apoptotic stimulus in the presence or absence of this compound for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells with the apoptotic stimulus and/or this compound as described above.
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit following the manufacturer's instructions. This typically involves lysing the cells and incubating the lysate with a fluorogenic or colorimetric caspase-3/7 substrate.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Harvest cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: A typical experimental workflow for studying JNK-mediated apoptosis.
Conclusion
The JNK signaling pathway is a critical regulator of apoptosis, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and cancer. This compound serves as a potent and selective pharmacological tool for elucidating the intricate roles of JNK in these processes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the JNK pathway. A thorough understanding of the molecular mechanisms underlying JNK-mediated apoptosis is essential for the development of novel therapeutic strategies aimed at modulating this crucial cellular process.
An In-depth Technical Guide to the Effect of JNK Inhibitor VIII on c-Jun Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress signals, playing a pivotal role in regulating apoptosis, inflammation, and cell proliferation. A key downstream target of JNK is the transcription factor c-Jun, which, upon phosphorylation by JNK, modulates the expression of various genes. JNK Inhibitor VIII, also known as TCS JNK 6o, is a potent and selective small molecule inhibitor of JNK isoforms. This document provides a comprehensive technical overview of this compound, its mechanism of action in preventing c-Jun phosphorylation, relevant quantitative data, and detailed experimental protocols for its characterization.
The JNK/c-Jun Signaling Pathway
The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway.[1][2] It is typically activated by environmental stresses such as ultraviolet irradiation, heat shock, osmotic shock, and inflammatory cytokines.[1][3] The cascade begins with the activation of MAP kinase kinase kinases (MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK4 and MKK7.[1][2] These MKKs, in turn, dually phosphorylate JNK on specific threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][2]
Once activated, JNK phosphorylates a variety of cytoplasmic and nuclear substrates. One of its most prominent targets is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3] JNK specifically phosphorylates c-Jun at two serine residues, Ser63 and Ser73, located within its N-terminal transactivation domain.[1][3] This phosphorylation event is crucial for enhancing the transcriptional activity of c-Jun, leading to the regulation of genes involved in cell survival, proliferation, and apoptosis.[3]
Mechanism of Action of this compound
This compound (TCS JNK 6o) is an aminopyridine-based, ATP-competitive inhibitor of c-Jun N-terminal kinases.[4][5] It acts reversibly by binding to the ATP-binding pocket of JNK enzymes, thereby preventing the phosphorylation of its substrates, including c-Jun.[4] The compound demonstrates high selectivity for JNK-1 and JNK-2 over a wide range of other kinases, including other members of the MAPK family like p38 and ERK2.[6] By occupying the ATP-binding site, this compound effectively blocks the kinase activity of JNK, leading to a dose-dependent reduction in the phosphorylation of c-Jun at Ser63 and Ser73.
Quantitative Data Presentation
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical Potency of this compound
| Parameter | JNK1 | JNK2 | JNK3 | Reference(s) |
|---|---|---|---|---|
| Ki (nM) | 2 | 4 | 52 | [4][5][6] |
| IC50 (nM) | 45 | 160 | - |[4][6] |
Ki (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme. A lower Ki indicates higher affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
|---|
| c-Jun Phosphorylation | HepG2 | EC50 | 920 |[7] |
EC50 (Half-maximal effective concentration) is the concentration of the inhibitor that produces 50% of its maximal effect in a cell-based assay.
Experimental Protocols
A standard method to evaluate the effect of this compound on c-Jun phosphorylation is through Western Blot analysis. This allows for the direct visualization and quantification of the phosphorylated form of c-Jun relative to the total c-Jun protein.
Protocol: Western Blot Analysis of c-Jun Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Induce JNK pathway activation by treating cells with a known stimulus (e.g., Anisomycin (25 µg/mL), UV-C irradiation (40 J/m²), or TNF-α (20 ng/mL)) for a predetermined time (e.g., 30-60 minutes). Include a non-stimulated control.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63) or (Ser73)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
-
Logical Relationships
The interaction between this compound, JNK, and c-Jun can be summarized by a clear logical relationship. The inhibitor's primary function is to block the enzymatic activity of JNK, which is a prerequisite for the phosphorylation of c-Jun.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of the JNK signaling pathway. With high potency and selectivity for JNK isoforms, it effectively ablates the phosphorylation of the key downstream substrate, c-Jun.[4][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the cellular consequences of JNK inhibition. Understanding the precise interaction between this inhibitor and the JNK/c-Jun axis is fundamental for studies in cancer biology, neurodegeneration, and inflammatory diseases where this pathway is often dysregulated.[3]
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. TCS JNK 6o(this compound) Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to JNK Isoforms and the Selectivity of JNK Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the c-Jun N-terminal kinase (JNK) isoforms—JNK1, JNK2, and JNK3—detailing their roles in cellular signaling and the selectivity profile of JNK Inhibitor VIII. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to JNK Isoforms
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] In mammals, three distinct genes encode for the JNK proteins: Jnk1, Jnk2, and Jnk3.[2] Alternative splicing of the transcripts from these genes results in at least 10 different JNK protein isoforms.[1] While JNK1 and JNK2 are ubiquitously expressed in various tissues, the expression of JNK3 is predominantly restricted to the brain, heart, and testes.[3][4]
JNKs are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, oxidative stress, and DNA damage.[1][5] They play pivotal roles in regulating fundamental cellular processes such as gene expression, cell proliferation, differentiation, apoptosis, and immune responses.[1] The diverse and sometimes opposing functions of the JNK isoforms are attributed to their differential expression patterns, substrate specificities, and downstream signaling pathways.[2][6]
JNK Signaling Pathways
The activation of JNKs occurs through a tiered kinase cascade. This cascade is initiated by various extracellular and intracellular stimuli that activate MAPK kinase kinases (MAPKKKs or MAP3Ks). These MAPKKKs then phosphorylate and activate MAPK kinases (MAPKKs or MKKs), specifically MKK4 and MKK7.[1][4] MKK4 and MKK7, in turn, dually phosphorylate a conserved Thr-Pro-Tyr (TPY) motif in the activation loop of the JNK isoforms, leading to their activation.[4][7]
Once activated, JNKs can translocate to various cellular compartments, including the nucleus and mitochondria, where they phosphorylate a multitude of downstream substrates.[1][4] These substrates include transcription factors, mitochondrial proteins, and cytoskeletal proteins, thereby modulating a wide range of cellular functions.[1][5]
Below is a diagram illustrating the general JNK signaling pathway.
Isoform-Specific Signaling
While there is some redundancy, the JNK isoforms also exhibit distinct roles in cellular signaling.
-
JNK1: JNK1 is often associated with promoting apoptosis and suppressing tumor formation.[6] It plays a significant role in the immune response and has been implicated in metabolic regulation.[2]
-
JNK2: In contrast to JNK1, JNK2 activity has been linked to cell proliferation and tumor promotion.[6][8] It also has distinct roles in the immune system.[2]
-
JNK3: Due to its restricted expression in the nervous system, JNK3 is primarily involved in neuronal functions, including neuronal apoptosis, and is a key target in neurodegenerative diseases.[2][3]
This compound: Selectivity Profile
The development of selective JNK inhibitors is of great interest for therapeutic intervention in various diseases. This compound is a cell-permeable compound that acts as a reversible, ATP-competitive inhibitor of the JNK isoforms.
Quantitative Inhibition Data
The inhibitory activity of this compound against the three JNK isoforms is summarized in the table below. The data highlights its potent inhibition of JNK1 and JNK2, with lower potency for JNK3.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | JNK1 | 45[9][10] | 2[9][11] |
| JNK2 | 160[9][10] | 4[9][11] | |
| JNK3 | - | 52[9][11] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
This compound demonstrates significant selectivity for JNK1 and JNK2 over a broad panel of other kinases.[11]
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
Determining the IC50 value of an inhibitor is a crucial step in its characterization. Below is a detailed protocol for a typical in vitro kinase assay to measure the potency of this compound.
Principle
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate by a JNK isoform. The extent of phosphorylation is quantified, typically using methods such as radioactivity, fluorescence, or luminescence, to determine the inhibitor's potency.
Materials and Reagents
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., [γ-32P]ATP for radiometric assay, or a specific antibody for ELISA-based detection)
-
Plate reader compatible with the chosen detection method
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for control wells) to the assay plate.
-
Add the JNK enzyme solution (e.g., 5 µL of a 2x concentrated solution) to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture containing the JNK substrate and ATP at their final desired concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2.5 µL of a 4x concentrated solution) to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+ ions).
-
Proceed with the detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. In an ELISA-based assay, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating the experimental workflow for determining inhibitor selectivity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the c-Jun N-terminal kinase 2-α-isoform in non-small cell lung carcinoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of JNK docking-site interactions with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. caymanchem.com [caymanchem.com]
JNK-IN-8 and the Regulation of Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), has emerged as a significant modulator of autophagy, a fundamental cellular process for degradation and recycling of cellular components. This technical guide provides a comprehensive overview of the multifaceted role of JNK-IN-8 in regulating autophagy. It delves into the dual mechanisms of action: a canonical, JNK-dependent pathway and a recently discovered, JNK-independent pathway involving mTOR and the transcription factors TFEB and TFE3. This document presents quantitative data on JNK-IN-8's efficacy, detailed experimental protocols for assessing its impact on autophagy, and visual representations of the intricate signaling pathways involved.
Introduction to JNK-IN-8 and Autophagy
JNK-IN-8 is a covalent inhibitor that targets a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3, leading to their irreversible inhibition. The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process is essential for cellular homeostasis, and its dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders. The interplay between JNK signaling and autophagy is complex, with JNK having been shown to both promote and inhibit autophagy depending on the cellular context.
Quantitative Data on JNK-IN-8 Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of JNK-IN-8 and its effects on cellular pathways related to autophagy.
Table 1: Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) | Reference |
| JNK1 | 4.7 | [1] |
| JNK2 | 18.7 | [1] |
| JNK3 | 0.98 | [1] |
Table 2: Cellular Effects of JNK-IN-8 in MDA-MB-231 Cells
| Parameter | Concentration | Effect | Reference |
| TFEB Nuclear Translocation | 3 µM | Increased nuclear localization | [2] |
| p-mTOR (Ser2448) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |
| p-p70S6K (Thr389) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |
| p-4E-BP1 (Thr37/46) | 1, 3, 5 µM | Concentration-dependent decrease | [3] |
| LC3-II levels | Not specified | Increased in ERα+ cells, decreased flux in TNBC cells | [4][5] |
| p62/SQSTM1 levels | Not specified | Increased in ERα+ cells, decreased flux in TNBC cells | [4][5] |
Signaling Pathways in JNK-IN-8-Mediated Autophagy Regulation
JNK-IN-8 influences autophagy through at least two distinct signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these mechanisms.
JNK-Independent Pathway: mTOR Inhibition and TFEB/TFE3 Activation
Recent studies have revealed a novel mechanism by which JNK-IN-8 induces autophagy independently of its JNK inhibitory activity. This pathway involves the inhibition of the mTOR signaling complex 1 (mTORC1), a master negative regulator of autophagy.[6][7] Inhibition of mTORC1 by JNK-IN-8 leads to the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3.[6][8] In the nucleus, TFEB and TFE3 bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoters of autophagy-related and lysosomal genes, thereby upregulating their expression and promoting autophagic flux and lysosome biogenesis.[9]
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
understanding JNK Inhibitor VIII chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of JNK Inhibitor VIII
This guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, and neurodegenerative diseases.
Core Chemical and Physical Properties
This compound, also known as TCS JNK 6o, is a well-characterized small molecule inhibitor.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Alternate Names | JNK Inhibitor XVI, TCS JNK 6o | [2] |
| Molecular Formula | C₂₉H₂₉N₇O₂ / C₁₈H₂₀N₄O₄ | [2][3][4] |
| Molecular Weight | 507.59 g/mol / 356.38 g/mol | [5][3][4][6] |
| CAS Number | 1410880-22-6 / 894804-07-0 | [2][5] |
| Appearance | Solid, Brown solid | [5][7] |
| Purity | ≥95% (HPLC) | [7] |
| Storage Temperature | -20°C | [7] |
Note: Discrepancies in Molecular Formula and Weight exist in the literature, likely representing different parent compounds or derivatives. The most frequently cited values are presented.
Solubility Specifications
The solubility of this compound is a critical factor for its application in various experimental settings.
| Solvent | Solubility | Source |
| DMSO | ≥25.4 mg/mL; 10 mg/mL | [2][7] |
| Ethanol | ≥9.24 mg/mL (with warming/ultrasonic) | [5] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [1] |
Mechanism of Action and Signaling Pathway
JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[8][9][10] Its mechanism relies on forming a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the kinases (Cys116 in JNK1/2, Cys154 in JNK3).[9][11] This irreversible binding induces a conformational change in the activation loop, which effectively blocks the binding of substrates like c-Jun, thereby inhibiting their phosphorylation and downstream signaling.[5][9]
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, including cytokines, osmotic stress, and UV radiation, and plays a crucial role in regulating processes like apoptosis, inflammation, and cell differentiation.[5][9]
Potency and Selectivity Profile
This compound demonstrates high potency for JNK isoforms with excellent selectivity over other kinases. This specificity is crucial for its use as a precise pharmacological probe.[9]
| Target | IC₅₀ | Kᵢ | Source |
| JNK1 | 4.7 nM / 45 nM | 2 nM | [12] |
| JNK2 | 18.7 nM / 160 nM | 4 nM | [1][12] |
| JNK3 | 1.0 nM | 52 nM | [1][5][12] |
Selectivity:
-
JNK-IN-8 exhibits over 1000-fold selectivity for JNK1 and JNK2 over other MAP kinases like ERK2 and p38α/δ.[1]
-
When profiled against a panel of over 400 kinases, it showed specific binding only to JNK1/2/3.[5]
-
While some off-target activity was noted for kinases like FMS and MNK2, the IC₅₀ values were significantly higher (~200-300 nM), and the compound did not inhibit other kinases with an IC₅₀ < 1 µM in cellular assays.[13]
Experimental Protocols
A. In Vitro Kinase Assay (Radioactive FlashPlate-based)
This method is used to determine the biochemical potency (IC₅₀) of the inhibitor against purified kinases.
-
Reaction Mixture: Prepare a buffer containing 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 100 µM Na₃VO₄, and 0.075 mg/mL Triton X-100.
-
Component Addition: To the wells of a 384-well plate, add the biotinylated substrate peptide (2 µM), γ-[³³P]-ATP (5 µM), the JNK enzyme, and varying concentrations of this compound (typically 3-10,000 nM in 2% DMSO).
-
Incubation: Incubate the mixture for 1 hour at room temperature to allow the kinase reaction to proceed.
-
Stopping the Reaction: Terminate the reaction by adding 80 µL of a stop buffer containing 100 mM EDTA and 4 M NaCl.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash the plate three times to remove unbound radioactivity.
-
Data Acquisition: Read the plate using a TopCount microplate reader to quantify the amount of ³³P incorporated into the substrate peptide.[12]
B. Cellular c-Jun Phosphorylation Assay
This cell-based assay validates the inhibitor's activity within a biological system by measuring the phosphorylation of a direct JNK substrate, c-Jun.
-
Cell Culture: Plate cells (e.g., HepG2, HeLa, or A375) in complete media and incubate overnight.[9][12] For some experiments, serum starve the cells for 18 hours prior to treatment.[14]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and add them to the cell media at the desired final concentrations. Incubate for 1 hour.[12]
-
Pathway Stimulation: Induce the JNK pathway by treating cells with an agonist like Anisomycin (2 µM) or TNFα for a specified period (e.g., 30-60 minutes).[9][12][14]
-
Cell Lysis: Harvest the cells in a lysis buffer containing protease and phosphatase inhibitors.[12][14]
-
Protein Analysis: Analyze the cell lysates for phosphorylated c-Jun (p-c-Jun) levels using methods such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies.[9][12]
C. In Vivo Pharmacokinetic Studies
Pharmacokinetic profiles have been determined in Sprague-Dawley rats.[12]
-
Administration: Administer this compound to the animals.
-
Sample Collection: Collect blood samples at various time points.
-
Analysis: Analyze plasma concentrations of the compound to determine parameters like half-life, clearance, and bioavailability.
-
Results: Studies have shown that this compound has a short half-life of approximately 1 hour, with rapid clearance and low bioavailability, attributed to rapid oxidative metabolism.[12] In mouse models, it has been administered intraperitoneally at doses of 20-30 mg/kg to assess its effect on tumor growth.[11][15]
Conclusion
This compound is a highly potent and selective tool for investigating JNK-dependent signaling. Its irreversible, covalent mechanism of action provides sustained inhibition, making it valuable for both in vitro and cellular studies. While its pharmacokinetic properties may present challenges for systemic therapeutic use without further optimization, its well-defined chemical properties and high selectivity make it an essential probe for elucidating the complex roles of the JNK signaling pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | C18H20N4O4 | CID 11624601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 14. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
JNK Inhibitor VIII as a pharmacological probe for JNK signaling
An In-depth Technical Guide to JNK Inhibitor VIII as a Pharmacological Probe for JNK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a potent and selective tool for the investigation of c-Jun N-terminal kinase (JNK) signaling pathways. JNKs, members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, osmotic stress, and UV light[1][2]. They play a pivotal role in regulating apoptosis, inflammation, and cell differentiation, making them significant targets in various diseases, including cancer and neurodegenerative disorders[3][4].
This compound (also known as JNK-IN-8) is a highly selective, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1][5][6][7]. Its covalent mechanism of action and high selectivity make it an invaluable pharmacological probe for dissecting JNK-dependent cellular phenomena, superior to many earlier-generation, less selective inhibitors like SP600125[1][8].
Mechanism of Action
JNK-IN-8 is the first reported irreversible inhibitor of JNKs[1][7]. It functions as a covalent inhibitor, which distinguishes it from many ATP-competitive inhibitors[1][3]. The compound is designed to specifically target a conserved cysteine residue located within the ATP-binding site of the JNK enzymes[1][7].
The key mechanistic steps are:
-
Targeting a Conserved Cysteine: JNK-IN-8 covalently binds to Cysteine 116 (Cys116) in JNK1 and JNK2, and the analogous Cysteine 154 (Cys154) in JNK3[8][9].
-
Irreversible Covalent Bond Formation: The inhibitor forms a stable, irreversible covalent bond with this cysteine residue[1][5][7].
-
Inhibition of Kinase Activity: This covalent modification effectively blocks the binding of ATP and substrates, such as c-Jun, thereby potently inhibiting the kinase activity of all JNK isoforms[1][5]. The inhibition is not reversible by washing the compound out of the cell culture medium[1][5].
This irreversible binding mode contributes to its high potency and prolonged duration of action within a cellular context[1][5].
Data Presentation
The following tables summarize the quantitative data regarding the potency, cellular activity, and selectivity of this compound.
Table 1: Biochemical Potency of this compound This table outlines the in vitro inhibitory activity of JNK-IN-8 against the three JNK isoforms.
| Target | Potency Metric | Value (nM) | Reference(s) |
| JNK1 | IC₅₀ | 4.7 | [3][6] |
| Kᵢ | 2 | [10][11][12] | |
| JNK2 | IC₅₀ | 18.7 | [3][6] |
| Kᵢ | 4 | [10][11][12] | |
| JNK3 | IC₅₀ | 1.0 | [3][6] |
| Kᵢ | 52 | [10][11][12] |
Table 2: Cellular Activity of this compound This table presents the potency of JNK-IN-8 in inhibiting the phosphorylation of its direct substrate, c-Jun, in various cell lines.
| Cell Line | Potency Metric | Value (nM) | Reference(s) |
| HeLa | EC₅₀ | 486 | [6][13] |
| A375 | EC₅₀ | 338 | [6][13] |
| HepG2 | EC₅₀ | 920 | [11] |
Note: While potent in biochemical assays, the cellular activity is in the sub-micromolar range, a common observation for many kinase inhibitors[1][3].
Table 3: Kinase Selectivity Profile of this compound JNK-IN-8 exhibits remarkable selectivity for JNKs over a broad range of other kinases.
| Parameter | Finding | Reference(s) |
| Kinome-wide Screening | Profiled against over 400 kinases, JNK-IN-8 showed specific binding only to JNK1, JNK2, and JNK3. | [5] |
| Off-Target Activity (Biochemical) | Selective for JNK1/2/3 over a panel of 74 other kinases (Kᵢs >720 nM for all). | [11] |
| Off-Target Activity (Cellular) | In cellular assays, JNK-IN-8 did not inhibit any off-target kinases with an IC₅₀ < 1 µM. | [3] |
| Selectivity Improvement | Unlike earlier analogs, JNK-IN-8 eliminated binding to off-targets such as IRAK1, PIK3C3, and PIP4K2C. | [1][6] |
Mandatory Visualizations
Caption: A diagram of the core JNK signaling cascade.
Caption: Covalent inhibition of JNK by JNK-IN-8.
Caption: Workflow for chemical proteomics-based kinase profiling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Kinase Assay (Radioactive Filter Binding)
This protocol is adapted from standard kinase assay methodologies to determine the biochemical IC₅₀ of JNK-IN-8.[12][14]
-
Reaction Setup:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.075 mg/mL Triton X-100.
-
In a 96-well or 384-well plate, add the following components:
-
Recombinant JNK enzyme (JNK1, JNK2, or JNK3).
-
Biotinylated substrate peptide (e.g., a c-Jun-derived peptide) to a final concentration of 2 µM.
-
JNK-IN-8 at various concentrations (typically a serial dilution from nM to µM range), prepared in DMSO (final DMSO concentration should be ≤2%).
-
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding γ-[³³P]-ATP to a final concentration of 5 µM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop buffer containing 100 mM EDTA and 4 M NaCl.
-
-
Detection and Analysis:
-
Transfer the reaction mixture to a streptavidin-coated filter plate (e.g., FlashPlate). The biotinylated substrate will bind to the plate.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated γ-[³³P]-ATP.
-
Measure the radioactivity in each well using a microplate scintillation counter (e.g., TopCount).
-
Calculate the percentage of inhibition for each concentration of JNK-IN-8 relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Protocol 2: Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol details how to measure the inhibitory effect of JNK-IN-8 on its downstream target, c-Jun, in a cellular context.[5][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A375, or HEK293) in 6-well or 12-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18 hours to reduce basal JNK activity.
-
Pre-treat the cells with various concentrations of JNK-IN-8 (or DMSO as a vehicle control) for 1-3 hours.
-
-
Stimulation:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~16,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip or re-probe the membrane with antibodies for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Protocol 3: Kinase Selectivity Profiling (Chemical Proteomics)
This protocol provides a workflow for assessing the selectivity of JNK-IN-8 across the kinome using a competitive chemical proteomics approach like Kinobeads.[15][16]
-
Lysate Preparation:
-
Competitive Binding:
-
Affinity Enrichment:
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them extensively with buffer to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use a label-free quantification approach.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, generate a dose-dependent binding inhibition curve by plotting the remaining bead-bound fraction against the concentration of JNK-IN-8.
-
The curves are used to determine the binding affinity (e.g., IC₅₀) for each kinase, revealing the on-target and off-target profile of the inhibitor.
-
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. JNK-IN-8 | JNK | c-Kit | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
JNK-IN-8's Impact on Lysosome Biogenesis: A JNK-Independent Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate molecular mechanisms by which the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, influences lysosome biogenesis. Contrary to initial assumptions, compelling evidence reveals that JNK-IN-8 stimulates the formation of lysosomes through a signaling pathway that is independent of its inhibitory effect on JNK. Instead, the compound's effects are mediated through the inhibition of the mechanistic target of rapamycin (mTOR) and the subsequent activation of the master regulators of lysosomal biogenesis, Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).
Core Mechanism of Action: An Unexpected Pathway
Treatment of cells with JNK-IN-8 leads to a notable increase in large, cytoplasmic vacuoles that are positive for lysosomal markers.[1][2][3] This phenotypic observation is underpinned by the activation of TFEB and TFE3, transcription factors that orchestrate the expression of genes involved in lysosome biogenesis and autophagy.[1][2][3] JNK-IN-8 accomplishes this by inhibiting the phosphorylation of TFEB, which allows for its translocation from the cytoplasm to the nucleus where it can initiate the transcription of its target genes.[1][2][3]
Crucially, studies have demonstrated that this activation of TFEB/TFE3 and the subsequent induction of lysosome biogenesis are independent of JNK activity.[1][3] Experiments using knockout of JNK1 and/or JNK2 did not abrogate the activation of TFEB/TFE3 or the inhibition of mTOR by JNK-IN-8.[1][3] This indicates that while JNK-IN-8 is a potent JNK inhibitor, its effects on lysosome biogenesis are an off-target effect mediated through the mTOR signaling pathway. JNK-IN-8 reduces the phosphorylation of mTOR targets in a concentration-dependent manner, leading to the dephosphorylation and nuclear translocation of TFEB and TFE3.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of JNK-IN-8 on key markers of lysosome biogenesis and related signaling pathways, as reported in the literature.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 | Colony Formation | Reduced | [2] |
| TNBC | JNK-IN-8 | Cell Viability | Reduced | [2] |
| TNBC Patient-Derived Organoids | JNK-IN-8 | Growth | Reduced | [2] |
| TNBC Patient-Derived Xenograft | JNK-IN-8 | Tumor Growth | Slowed | [2] |
| Various TNBC cell lines | JNK-IN-8 | TFEB Phosphorylation | Inhibited | [1][2] |
| Various TNBC cell lines | JNK-IN-8 | TFEB/TFE3 Nuclear Translocation | Induced | [1][2] |
| Various TNBC cell lines | JNK-IN-8 | mTOR Target Phosphorylation | Reduced (concentration-dependent) | [1][2] |
Signaling Pathway Diagram
The following diagram illustrates the JNK-independent signaling pathway through which JNK-IN-8 induces lysosome biogenesis.
Caption: JNK-IN-8 induces lysosome biogenesis via mTOR inhibition and TFEB/TFE3 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of JNK-IN-8 on lysosome biogenesis.
LysoTracker Staining for Lysosomal Mass Assessment
Objective: To visualize and quantify acidic lysosomal compartments in cells treated with JNK-IN-8.
Materials:
-
LysoTracker Red DND-99 (e.g., from Molecular Probes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of JNK-IN-8 or vehicle control for the specified duration.
-
Prepare a working solution of LysoTracker Red by diluting the stock solution in pre-warmed cell culture medium. A final concentration of 50-100 nM is a good starting point, but this may need to be optimized for different cell types.[4][5][6]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LysoTracker Red working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][5]
-
After incubation, remove the LysoTracker Red solution and wash the cells twice with PBS.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope with a rhodamine filter set or analyze the fluorescence intensity by flow cytometry.[4]
LAMP1 Western Blotting for Lysosomal Marker Expression
Objective: To determine the protein expression levels of the lysosomal-associated membrane protein 1 (LAMP1) as a marker for lysosome abundance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-LAMP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells with JNK-IN-8 as described previously.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-LAMP1 antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Normalize the LAMP1 signal to a loading control (e.g., β-actin or GAPDH).
Cathepsin Activity Assay
Objective: To measure the activity of lysosomal cathepsins, which is indicative of functional lysosomes.
Materials:
-
Cathepsin activity assay kit (e.g., for Cathepsin B, D, or L) containing a specific fluorogenic substrate.
-
Cell lysis buffer (provided with the kit or a compatible one)
-
Fluorometer or fluorescence plate reader
Protocol:
-
Culture and treat cells with JNK-IN-8.
-
Lyse the cells according to the assay kit's instructions.[9][10]
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add equal amounts of protein from each sample.[9]
-
Add the reaction buffer and the specific cathepsin substrate to each well.[9][11]
-
Incubate the plate at 37°C for the time specified in the kit's protocol, protected from light.[9]
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.[9][11]
-
The relative cathepsin activity can be calculated by normalizing the fluorescence signal to the protein concentration.
TFEB Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon JNK-IN-8 treatment.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with JNK-IN-8.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-TFEB antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. The nuclear translocation of TFEB can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.[12]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the effect of a compound like JNK-IN-8 on lysosome biogenesis.
Caption: A typical workflow for investigating the impact of a compound on lysosome biogenesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysotracker RED and lysosensor GREEN staining [bio-protocol.org]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Abnormal LAMP1 glycosylation may play a role in Niemann-Pick disease, type C pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
JNK Inhibitor VIII in Pancreatic Cancer Research: A Technical Guide
Introduction: The Role of JNK Signaling in Pancreatic Cancer
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by dense stroma, profound drug resistance, and a dismal prognosis.[1][2] A significant portion of PDAC cases, over 90%, harbor activating mutations in the KRAS proto-oncogene.[3] The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) family, has been identified as a key downstream effector of oncogenic KRAS.[1][4] This pathway is frequently activated in pancreatic cancer and plays a multifaceted role in regulating cell proliferation, apoptosis, and stress responses.[4][5]
The JNK signaling cascade involves upstream kinases such as MKK4 and MKK7, which phosphorylate and activate JNK.[3] Activated JNK, in turn, phosphorylates a variety of substrates, most notably the transcription factor c-Jun.[6] This signaling axis can either promote tumor progression or act as a tumor suppressor, depending on the cellular context and the stage of tumor development.[6][7] In established pancreatic cancer, the JNK pathway is often associated with promoting cell growth, survival, and resistance to chemotherapy, making it an attractive target for therapeutic intervention.[5][8]
JNK Inhibitor VIII: A Potent and Irreversible Inhibitor
This compound, also known as TCS JNK 6o or JNK-IN-8, is a covalent, irreversible inhibitor of JNK isoforms.[6][9] It demonstrates high potency, particularly against JNK1 and JNK2.[9][10] Its irreversible binding mechanism allows for durable inhibition of JNK activity and its downstream target, c-Jun.[6] This specificity and lasting effect make it a valuable tool for studying the functional consequences of JNK inhibition in pancreatic cancer models and a potential candidate for combination therapies.[6][7]
In Vitro Studies with this compound
Effects on Cell Viability and Proliferation
This compound has been shown to decrease the viability of various pancreatic cancer cell lines. Studies demonstrate that high-dose treatment (≥5.0 μM) markedly reduces cell viability after 24 hours in cell lines such as Panc1, MiaPaca2, L3.6pl, Patx1, and HS766T.[1] Even at low doses (0.5 µM to 1.0 µM), JNK inhibition can significantly decrease growth patterns in both adherent cultures and non-adherent, cancer stem cell (CSC)-enriched sphere cultures.[1][8]
| Parameter | Cell Line(s) | Inhibitor | Concentration | Effect | Reference |
| Cell Viability | Panc1, MiaPaCa2, L3.6pl, Patx1, HS766T | JNK-IN-8 | 5.0 - 20.0 µM | Markedly decreased cell viability after 24 hours. | [1] |
| Cell Viability | L3.6plTR (TRAIL-resistant) | JNK-IN-8 | 0.5 µM | Significantly reduced cell viability. | [1] |
| Inhibitory Concentration (Ki) | Not specified | This compound | 2 nM (JNK1), 4 nM (JNK2), 52 nM (JNK3) | Potent inhibition of JNK isoforms. | [9][10] |
| IC50 | Not specified | This compound | 45 nM (JNK1), 160 nM (JNK2) | Effective concentration for 50% inhibition. | [9][10] |
Sensitization to Apoptosis and Chemotherapy
A key finding is the ability of JNK inhibitors to sensitize pancreatic cancer cells, particularly cancer stem cells, to apoptosis-inducing agents like TNFα-related apoptosis-inducing ligand (TRAIL).[1][4] JNK inhibition upregulates pro-apoptotic death receptors (DR4/5) while downregulating the decoy receptor DcR1, shifting the balance towards apoptosis.[1][4]
Furthermore, JNK-IN-8 has been shown to synergize with the FOLFOX chemotherapy regimen (5-fluorouracil, leucovorin, oxaliplatin).[6][7] Activation of the JNK-JUN signaling pathway is a mechanism of chemoresistance to FOLFOX, and its inhibition by JNK-IN-8 restores sensitivity.[2][6][7] This effect is linked to the promotion of cell cycle dysregulation and an enhanced DNA damage response.[6][11]
| Combination Therapy | Cell Line(s) | This compound Concentration | Co-treatment | Outcome | Reference |
| Apoptosis Sensitization | L3.6plTR (TRAIL-resistant) | 0.5 µM | TRAIL (10 ng/ml) | Induced cell death in up to 40% of cells. | [1] |
| Chemosensitization | PDAC cell lines & PDX models | Not specified | FOLFOX | Enhanced growth inhibition and reversed chemoresistance. | [6][7] |
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Panc1, MiaPaCa2) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.5 µM to 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for JNK Pathway Activation
-
Cell Lysis: Treat cells with JNK-IN-8 and/or other agents (e.g., FOLFOX). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control like GAPDH or β-actin.[12]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Orthotopic Xenograft Model
-
Cell Preparation: Harvest a pancreatic cancer cell line (e.g., L3.6pl) and resuspend in a suitable medium like sterile PBS or Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Implantation: Surgically implant the pancreatic cancer cells into the pancreas of the anesthetized mice.
-
Tumor Growth & Monitoring: Allow tumors to establish for a set period (e.g., 1-2 weeks). Monitor tumor growth using imaging techniques (e.g., bioluminescence or ultrasound) or by tracking animal weight and health.
-
Treatment Regimen: Randomize mice into treatment groups: vehicle control, JNK inhibitor alone, TRAIL alone, and the combination of JNK inhibitor and TRAIL.[1] Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 4 weeks).[1]
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Measure tumor weight and volume. Analyze tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and metastasis.[1][5]
Visualizing Pathways and Processes
Caption: JNK signaling pathway in pancreatic cancer.
Caption: Typical experimental workflow for studying JNK-IN-8.
Caption: Logic of JNK-IN-8 action and chemosensitization.
Conclusion and Future Directions
This compound serves as a critical research tool for elucidating the role of the JNK pathway in pancreatic cancer. Its ability to irreversibly inhibit JNK provides a clear and durable method for studying downstream effects. Research consistently demonstrates that PDAC relies on JNK signaling for growth and survival.[1][8] Inhibition with agents like JNK-IN-8 not only reduces cancer cell viability but, more importantly, resensitizes resistant cells to standard chemotherapies and targeted agents like TRAIL.[1][6] The synergy observed with FOLFOX suggests a promising strategy to overcome acquired chemoresistance, a major hurdle in treating pancreatic cancer.[7] Future studies should continue to explore optimal combination strategies, investigate biomarkers to identify patients most likely to benefit from JNK inhibition, and advance potent, specific JNK inhibitors like JNK-IN-8 into clinical trials.
References
- 1. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Therapeutic effect of c‐Jun N‐terminal kinase inhibition on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNK Inhibitor VIII in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNK Inhibitor VIII (also known as TCS JNK 6o) in cell culture experiments. This document outlines the inhibitor's mechanism of action, provides key quantitative data, and offers detailed protocols for its application.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various stress stimuli, including inflammatory cytokines, environmental stress, and growth factors.[1][2] The JNK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4]
This compound is a potent and selective inhibitor of JNKs. It binds competitively and reversibly to the ATP-binding site of JNKs.[5] This inhibitor is a valuable tool for investigating the role of the JNK signaling pathway in various biological processes.
Mechanism of Action
This compound is a small molecule inhibitor that targets the c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[5][6] It functions as an ATP-competitive inhibitor, binding to the active site of the kinases and preventing the phosphorylation of their downstream substrates, such as c-Jun.[5][7] By inhibiting JNK activity, this compound allows for the elucidation of the specific roles of the JNK signaling cascade in cellular responses. A closely related compound, JNK-IN-8, is an irreversible covalent inhibitor that targets a conserved cysteine residue within the JNK proteins.[7][8]
Data Presentation
Inhibitor Potency
| Target | IC50 | Ki |
| JNK1 | 45 nM[5][6] | 2 nM[5][6] |
| JNK2 | 160 nM[5][6] | 4 nM[5][6] |
| JNK3 | - | 52 nM[5][6] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Cellular Activity in Various Cell Lines
| Cell Line | Assay Type | Effect | IC50 / EC50 |
| NB7 | Growth Inhibition | Inhibition of cell growth | 2.27 µM[5] |
| LB2241-RCC | Growth Inhibition | Inhibition of cell growth | 6.58 µM[5] |
| NCI-H1299 | Growth Inhibition | Inhibition of cell growth | 13.20 µM[5] |
| HeLa | c-Jun Phosphorylation | Inhibition of c-Jun phosphorylation | 486 nM[9][10] |
| A-375 | c-Jun Phosphorylation | Inhibition of c-Jun phosphorylation | 338 nM[9][10] |
Signaling Pathway Diagram
The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.
Caption: JNK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of the inhibitor in fresh, anhydrous DMSO. For example, for a compound with a molecular weight of 356.38 g/mol , dissolve 3.56 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.[11]
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. Optimal conditions, including cell density, inhibitor concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
-
Cell Seeding:
-
Culture cells in appropriate media and conditions until they reach the desired confluency for passaging.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates (e.g., 6-well, 12-well, or 24-well plates) at a density appropriate for the specific cell line and duration of the experiment. For example, for HepG2 cells in a 24-well plate for a c-Jun phosphorylation assay, seed at 5 x 104 cells/well in 500 µL of complete media.[5]
-
Incubate the plates overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
-
Carefully remove the old medium from the wells.
-
Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells. The final DMSO concentration should typically be kept below 0.1% to avoid toxicity.[4]
-
Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the experimental endpoint.
-
-
Cell Lysis and Downstream Analysis:
-
Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Collect the cell lysates and clarify by centrifugation.
-
The protein concentration of the lysates can be determined using a standard protein assay (e.g., BCA assay).
-
The lysates are now ready for downstream analysis, such as Western blotting to assess the phosphorylation status of JNK targets like c-Jun, or other biochemical assays.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based experiment using this compound.
Caption: A generalized workflow for cell culture experiments with this compound.
Concluding Remarks
This compound is a powerful research tool for dissecting the intricate roles of the JNK signaling pathway. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments in various cell culture models. It is imperative to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. paulogentil.com [paulogentil.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
JNK Inhibitor VIII (TCS JNK 6o): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JNK Inhibitor VIII, also known as TCS JNK 6o, a potent and selective inhibitor of c-Jun N-terminal kinases (JNK). These guidelines are intended to assist researchers in utilizing this compound effectively in their experiments.
Introduction
This compound is a cell-permeable aminopyridine compound that acts as a potent and ATP-competitive inhibitor of JNK isoforms.[1] It has demonstrated high selectivity for JNKs over a wide range of other kinases, making it a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway. The JNK pathway is a critical regulator of cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[2][3][4] Dysregulation of this pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are crucial for obtaining reliable and reproducible experimental results.
Solubility in DMSO:
This compound is readily soluble in dimethyl sulfoxide (DMSO). However, reported solubility values vary across different suppliers. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentration in aqueous-based buffers or cell culture media. To avoid precipitation, the final concentration of DMSO in the experimental setup should be kept low, typically below 0.5%.
| Solvent | Solubility | Source |
| DMSO | 71 mg/mL (199.22 mM) | [5][6] |
| DMSO | 10 mg/mL | [7] |
Note: It is advisable to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound.[6] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Biological Activity and Selectivity
This compound exhibits high potency and selectivity for JNK isoforms. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Ki | IC50 | Source |
| JNK1 | 2 nM | 45 nM | [1][5][6] |
| JNK2 | 4 nM | 160 nM | [1][5][6] |
| JNK3 | 52 nM | - | [1][5][6] |
This compound has been shown to be highly selective for JNKs over a panel of other kinases.
JNK Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade. A simplified representation of this pathway is depicted below.
Caption: A simplified diagram of the JNK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are example protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 356.38 g/mol , dissolve 0.356 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific JNK isoform.
-
Materials:
-
Recombinant JNK enzyme (e.g., JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
ATP (γ-³²P-ATP for radioactive assays or cold ATP for non-radioactive assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or scintillation counter for radioactive assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Remember to include a DMSO-only control.
-
In a 96-well plate, add the JNK enzyme and the JNK substrate to each well.
-
Add the diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylation of the substrate using the chosen method (e.g., ELISA, Western blot, or scintillation counting).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
This protocol describes a general method for evaluating the effect of this compound on JNK signaling in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
JNK activator (e.g., anisomycin, UV radiation, TNF-α)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-JNK, anti-GAPDH)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated c-Jun (a direct substrate of JNK) and other relevant proteins. Use total c-Jun and a housekeeping protein (e.g., GAPDH) as loading controls.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a cell-based assay.
Caption: A flowchart of a typical cell-based experiment using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor precipitation in media | Final DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions in media if necessary. |
| Low solubility of the inhibitor in aqueous solution. | Vortex or sonicate the diluted inhibitor solution before adding to the cells. | |
| No or weak inhibition observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Increase the pre-incubation time with the inhibitor. | |
| Inactive inhibitor. | Check the storage conditions and age of the inhibitor. Use a fresh aliquot. | |
| Cell toxicity | Inhibitor concentration is too high. | Determine the cytotoxic concentration of the inhibitor using a cell viability assay (e.g., MTT, trypan blue). |
| High DMSO concentration. | Ensure the final DMSO concentration is not toxic to the cells. |
Conclusion
This compound is a valuable pharmacological tool for studying the roles of JNK signaling in various biological processes. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this inhibitor to gain insights into the complex functions of the JNK pathway. As with any inhibitor, it is essential to include appropriate controls and perform dose-response experiments to ensure the specificity and reliability of the obtained results.
References
- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 2. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK Inhibitor VIII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of JNK Inhibitor VIII, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).
Introduction
This compound, also known as TCS JNK 6o, is a cell-permeable aminopyridine compound that effectively inhibits JNK1, JNK2, and JNK3.[1][2][3] It demonstrates high selectivity for JNKs over a wide range of other kinases.[2][4] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[5][6] This pathway is activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, and osmotic shock, and plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[7][8]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | TCS JNK 6o, N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | [1][3] |
| Molecular Formula | C₁₈H₂₀N₄O₄ | [1][9] |
| Molecular Weight | 356.38 g/mol | [1][9] |
| CAS Number | 894804-07-0 | [1][9] |
| Appearance | Solid, brown powder | [3] |
Solubility
The solubility of this compound in various solvents is crucial for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | 10 mg/mL to 71 mg/mL (199.22 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][3] |
| Ethanol | Insoluble | [1][9] | |
| Water | Insoluble | [1][9] | |
| DMF | 10 mg/mL | [4] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
Inhibitory Activity
This compound exhibits potent and selective inhibition of JNK isoforms.
| Target | IC₅₀ | Kᵢ | Reference |
| JNK1 | 45 nM | 2 nM | [1][2][9] |
| JNK2 | 160 nM | 4 nM | [1][2][9] |
| JNK3 | 52 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.56 mg of the inhibitor (Molecular Weight = 356.38 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the inhibitor powder. For a 10 mM stock, add 1 mL of DMSO to 3.56 mg of the inhibitor.
-
Solubilization: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming to 37°C or sonication can aid in solubilization if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for JNK-IN-8 in p-c-Jun Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), to study the phosphorylation of its downstream target, c-Jun, via Western blotting. This document includes a comprehensive experimental protocol, quantitative data for JNK-IN-8, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] JNKs are activated in response to a wide range of stress stimuli, such as cytokines, osmotic stress, and UV radiation.[3][4] Upon activation, JNKs phosphorylate several downstream targets, with the transcription factor c-Jun being one of the most well-characterized substrates.[3][5] The phosphorylation of c-Jun on serine residues 63 and 73 is critical for its transcriptional activity.[2][6]
JNK-IN-8 is a highly selective and irreversible covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][7][8] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNKs.[2][3] This irreversible binding effectively blocks the kinase activity of JNK, thereby preventing the phosphorylation of its substrates, including c-Jun.[1][2] The specificity and potency of JNK-IN-8 make it an invaluable tool for investigating JNK-dependent signaling pathways.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, culminating in the phosphorylation of c-Jun. Environmental stresses and cytokines activate a cascade of kinases, starting with MAP3Ks, which then phosphorylate and activate MAP2Ks (MKK4 and MKK7).[4][9][10] These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun, leading to the regulation of target gene expression.
Caption: JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Quantitative Data for JNK-IN-8
The following table summarizes the inhibitory concentrations of JNK-IN-8 against JNK isoforms and its effective concentration for inhibiting c-Jun phosphorylation in cellular assays.
| Parameter | JNK1 | JNK2 | JNK3 | p-c-Jun (HeLa cells) | p-c-Jun (A375 cells) |
| IC₅₀ | 4.7 nM[7][11] | 18.7 nM[7][11] | 1.0 nM[7][11] | - | - |
| EC₅₀ | - | - | - | 486 nM[7][11] | 338 nM[7][11] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the in vitro activity of the purified enzyme by 50%. EC₅₀ values represent the concentration required to achieve 50% of the maximal effect in a cell-based assay.
Western Blot Protocol for p-c-Jun
This protocol provides a detailed methodology for assessing the inhibition of c-Jun phosphorylation by JNK-IN-8 in cultured cells.
Materials and Reagents
-
Cell Lines: HeLa, A375, or other appropriate cell lines.
-
JNK-IN-8: Prepare a stock solution (e.g., 10 mM) in fresh DMSO.[1] Store aliquots at -20°C.
-
Cell Culture Medium: As required for the specific cell line.
-
Stimulus: Anisomycin, UV radiation, or other known JNK activators.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for resolving c-Jun (approx. 40-48 kDa).
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73) antibody.
-
Rabbit or mouse anti-total c-Jun antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Experimental workflow for p-c-Jun Western blotting with JNK-IN-8.
Detailed Procedure
-
Cell Culture and Plating:
-
Culture cells to approximately 80-90% confluency.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
-
JNK-IN-8 Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of JNK-IN-8 (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO, final concentration should not exceed 0.1%).[1]
-
Pre-treat the cells for a sufficient duration (e.g., 1-3 hours) to allow for inhibitor uptake and binding.[6]
-
-
Stimulation of the JNK Pathway:
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage (e.g., 110V).[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and/or the loading control.
-
Expected Results
Treatment with JNK-IN-8 is expected to cause a dose-dependent decrease in the phosphorylation of c-Jun at Ser63 and/or Ser73 upon stimulation of the JNK pathway.[3][6] The levels of total c-Jun and the loading control should remain relatively constant across all treatment conditions. These results will confirm the on-target activity of JNK-IN-8 in a cellular context.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 9. paulogentil.com [paulogentil.com]
- 10. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for JNK Inhibitor VIII in Kinase Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNK Inhibitor VIII in kinase assays. Detailed protocols for both biochemical and cellular assays are provided, along with key performance data and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to JNK and this compound
c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are members of the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a variety of environmental stresses, inflammatory cytokines, growth factors, and G-protein coupled receptor (GPCR) agonists.[2] The JNK signaling pathway plays a crucial role in a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3]
This compound, also known as TCS JNK 6o, is a potent and selective inhibitor of c-Jun N-terminal kinases.[5][6] It serves as a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK kinases.[5] This reversible binding prevents the phosphorylation of JNK substrates, thereby inhibiting downstream signaling events. It has demonstrated selectivity for JNK-1 and JNK-2 over other MAP kinases such as ERK2 and p38.[6]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various JNK isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its potency.
| Target Kinase | IC50 | Ki |
| JNK-1 | 45 nM[5][6] | 2 nM[5][6] |
| JNK-2 | 160 nM[5][6] | 4 nM[5][6] |
| JNK-3 | Not Reported | 52 nM[5][6] |
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway involving a series of protein kinases. Environmental stresses and cytokines activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[4][7][8] Activated MKK4/7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[4] Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[7][9] This leads to the regulation of gene expression involved in various cellular responses.
Experimental Protocols
Biochemical Kinase Assay (Radioactive FlashPlate-based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK kinases.
Objective: To measure the IC50 value of this compound for JNK-1 and JNK-2.
Materials:
-
JNK-1 or JNK-2 enzyme
-
This compound (TCS JNK 6o)
-
Biotinylated substrate peptide (e.g., Biotin-c-Jun)
-
γ-[³³P]-ATP
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 100 µM Na₃VO₄, 0.075 mg/mL Triton X-100
-
Stop Buffer: 100 mM EDTA, 4 M NaCl
-
Streptavidin-coated 384-well FlashPlates
-
TopCount microplate reader
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. A typical concentration range would be 3 nM to 10,000 nM.
-
In a 384-well plate, combine the following components for the kinase reaction:
-
Biotinylated substrate peptide (final concentration: 2 µM)
-
γ-[³³P]-ATP (final concentration: 5 µM, 2 mCi/µmol)
-
This compound (final DMSO concentration: 2%)
-
JNK enzyme
-
-
Incubate the reaction mixture for 1 hour at room temperature.[5]
-
Stop the reaction by adding 80 µL of Stop Buffer.[5]
-
Transfer the reaction mixture to a streptavidin-coated 384-well FlashPlate.
-
Incubate for a sufficient time to allow the biotinylated peptide to bind to the streptavidin-coated plate.
-
Wash the plate three times with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound γ-[³³P]-ATP.
-
Read the plate using a TopCount microplate reader to quantify the amount of ³³P incorporated into the substrate peptide.
-
Plot the results as percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of c-Jun Phosphorylation
This protocol details a method to assess the cellular potency of this compound by measuring the phosphorylation of its direct substrate, c-Jun.
Objective: To determine the cellular efficacy of this compound by quantifying the levels of phosphorylated c-Jun (P-c-Jun) in stimulated cells.
Materials:
-
HepG2 human hepatoma cells (or other suitable cell line)
-
Low glucose MEM supplemented with 1x NEAA, 1x sodium pyruvate, and 10% FBS
-
This compound
-
Tumor Necrosis Factor Receptor (TNFR) ligand or other JNK pathway activator (e.g., Anisomycin)
-
Collagen-coated 24-well plates
-
Lysis Buffer: TBS (54 mM Tris-HCl, pH 7.6, 150 mM NaCl), 1% Triton X-100, 0.5% Nonidet P-40, 0.25% sodium deoxycholate, 1 mM EDTA, 1 mM EGTA, 0.5 mM sodium fluoride, 1 mM pervanadate, 1 µM microcystin, 1 mM AEBSF, 1 tablet of complete EDTA Free-Mini inhibitor cocktail.
-
Method for P-c-Jun detection (e.g., Western Blot, ELISA, or In-Cell Western)
Procedure:
-
Cell Plating: Seed HepG2 cells at a density of 5 x 10⁴ cells/well in 500 µL of complete media on 24-well collagen-coated plates and incubate overnight.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO at 100x the final concentration. Add 5 µL of the 100x inhibitor solution directly to the media in each well to achieve the desired final concentrations. Incubate for 1 hour.[5]
-
Cell Stimulation: After the 1-hour pre-treatment with the inhibitor, stimulate the cells by adding a JNK pathway activator (e.g., TNFR ligand) for 30 minutes.[5] Include a vehicle control (DMSO) and a stimulated/uninhibited control.
-
Cell Lysis: Aspirate the media and harvest the cells by adding 70 µL of Lysis Buffer to each well.[5]
-
Sample Storage: Freeze the cell lysates at -80 °C until ready for P-c-Jun analysis.[5]
-
P-c-Jun Detection: Analyze the levels of phosphorylated c-Jun in the cell lysates using a suitable detection method. For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-c-Jun (Ser73) and total c-Jun or a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for P-c-Jun and normalize to the total c-Jun or loading control. Plot the normalized P-c-Jun levels against the inhibitor concentration to determine the cellular IC50.
Related Compound: JNK-IN-8
While this compound is a potent research tool, another widely studied compound is JNK-IN-8. It is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs.[1][10][11] This distinct mechanism of action makes it a valuable complementary tool for studying JNK signaling.
Quantitative Data: Inhibitory Potency of JNK-IN-8
| Target Kinase | Biochemical IC50 | Cellular EC50 (c-Jun Phos.) |
| JNK-1 | 4.7 nM[3][12] | 338 nM (A375 cells)[12] |
| JNK-2 | 18.7 nM[3][12] | 486 nM (HeLa cells)[12] |
| JNK-3 | 1.0 nM[3][13] | Not Reported |
Note: The difference between biochemical and cellular potency for JNK-IN-8 is a known characteristic and highlights the importance of cellular assays in drug development.[13]
Conclusion
This compound is a potent and selective tool for the investigation of JNK-mediated signaling pathways. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this inhibitor in both biochemical and cellular contexts. For studies requiring an irreversible inhibitor or a different pharmacological profile, the related compound JNK-IN-8 offers a well-characterized alternative. Careful consideration of the experimental goals and the specific properties of each inhibitor will ensure robust and reliable results.
References
- 1. apexbt.com [apexbt.com]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. paulogentil.com [paulogentil.com]
- 10. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 13. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: JNK-IN-8 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of JNK-IN-8, a potent and irreversible c-Jun N-terminal kinase (JNK) inhibitor, in patient-derived xenograft (PDX) models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of JNK-IN-8 in various cancer types.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a wide array of cellular processes, including proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK signaling pathway is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[2][3] JNK-IN-8 is a covalent inhibitor of JNK1, JNK2, and JNK3 with high selectivity and potency.[4][5] Its application in PDX models, which closely recapitulate the heterogeneity of human tumors, provides a valuable platform for assessing its anti-cancer efficacy.[6]
Mechanism of Action
JNK-IN-8 exerts its anti-tumor effects through a dual mechanism. Primarily, it acts as a covalent inhibitor of JNK, thereby blocking the phosphorylation of its downstream substrate, c-Jun, a key component of the AP-1 transcription factor complex involved in cell proliferation and survival.[4][5]
Interestingly, studies in triple-negative breast cancer (TNBC) have revealed a JNK-independent mechanism. JNK-IN-8 induces lysosome biogenesis and autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal and autophagic gene expression.[6][7] This is achieved through the inhibition of mTOR, which normally phosphorylates and inactivates TFEB and TFE3.[6]
Signaling Pathway
Application in Patient-Derived Xenograft (PDX) Models
JNK-IN-8 has demonstrated significant anti-tumor activity in PDX models of various cancers, most notably triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC).
Triple-Negative Breast Cancer (TNBC)
In a TNBC PDX model (TNBC004), JNK-IN-8 treatment led to a significant reduction in tumor growth.[6] The study also highlighted the nuclear translocation of TFEB and TFE3 in the PDX tumors treated with JNK-IN-8, confirming the dual mechanism of action in vivo.[6]
Pancreatic Ductal Adenocarcinoma (PDAC)
In PDAC PDX models, JNK-IN-8 has been shown to sensitize tumors to standard-of-care chemotherapy.[8][9] Specifically, in combination with FOLFOX (a chemotherapy regimen), JNK-IN-8 enhanced the inhibition of tumor growth.[8][10] This synergistic effect is linked to the FOLFOX-mediated activation of JNK-JUN signaling, which promotes chemoresistance.[8]
Quantitative Data Summary
| Cancer Type | PDX Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Triple-Negative Breast Cancer | TNBC004 | JNK-IN-8 | 20 mg/kg | Intraperitoneal | Significantly slowed tumor growth. | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | JNK-IN-8 + Lapatinib | 25 mg/kg (JNK-IN-8), 75 mg/kg (Lapatinib) | Not Specified | Significantly lengthened the time to reach maximum tumor growth compared to single agents. | [4] |
| Pancreatic Ductal Adenocarcinoma | 319-T1 | JNK-IN-8 + FOLFOX | Not Specified | Not Specified | Enhanced tumor growth inhibition compared to FOLFOX alone. | [10] |
| Pancreatic Ductal Adenocarcinoma | 411-T1 | JNK-IN-8 + FOLFOX | Not Specified | Not Specified | Enhanced tumor growth inhibition and sustained p-JUN inhibition. | [10] |
Experimental Protocols
General PDX Model Establishment
A generalized protocol for establishing PDX models is as follows, based on standard practices.[11]
-
Host Mice: Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are typically used to prevent graft rejection.[11]
-
Tumor Implantation: Fresh, sterile patient tumor tissue is surgically implanted subcutaneously into the flank of the host mice.[11]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.
JNK-IN-8 Treatment in TNBC PDX Models
The following protocol is adapted from a study on TNBC PDX models.[6]
-
Tumor Establishment: TNBC004 PDX tumors are subcutaneously implanted in nude mice.
-
Treatment Initiation: When tumors reach an approximate volume of 150 mm³, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: JNK-IN-8 is administered intraperitoneally at a dose of 20 mg/kg. The treatment schedule can vary, but a common approach is daily or every-other-day administration.
-
Tumor Growth Measurement: Tumor volumes are measured throughout the treatment period to assess efficacy.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for downstream analyses such as immunohistochemistry (e.g., for p-c-Jun, Ki-67, TFEB, TFE3) and Western blotting.
JNK-IN-8 and Lapatinib Combination Therapy in TNBC Xenografts
This protocol is based on a study using the MDA-MB-231 human TNBC cell line xenograft model.[4]
-
Cell Implantation: MDA-MB-231 cells are injected orthotopically into the mammary fat pad of nude female mice.
-
Treatment Initiation: Once tumors reach an average volume of 80 mm³, mice are randomized into four groups: vehicle, JNK-IN-8 alone, lapatinib alone, and the combination of JNK-IN-8 and lapatinib.
-
Drug Administration: JNK-IN-8 is administered at 25 mg/kg and lapatinib at 75 mg/kg. The route and frequency of administration should be optimized for the specific study.
-
Efficacy Assessment: Tumor growth is monitored, and the time for tumors to reach a predetermined maximum size is recorded.
Experimental Workflow Diagram
Conclusion
JNK-IN-8 represents a promising therapeutic agent with a multifaceted mechanism of action. Its efficacy in preclinical PDX models of TNBC and PDAC, both as a monotherapy and in combination with other agents, underscores its potential for clinical translation. The protocols and data presented here provide a foundational framework for further investigation into the therapeutic applications of JNK-IN-8 in a variety of cancer contexts. Careful consideration of the specific PDX model, dosing regimen, and combination strategies will be crucial for designing effective preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 10. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for JNK Inhibitor VIII Treatment in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNK Inhibitor VIII in organoid cultures. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on available research.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in the regulation of numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound, also known as JNK-IN-8, is a potent and irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It acts by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNKs.[3] This irreversible binding leads to a sustained inhibition of JNK signaling, making it a valuable tool for studying the long-term consequences of JNK pathway blockade in complex biological systems like organoids. Organoid cultures, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, provide a physiologically relevant platform for investigating disease mechanisms and testing therapeutic agents.
Mechanism of Action: The JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is typically initiated by environmental stresses or inflammatory cytokines. This leads to the activation of MAP3Ks (e.g., MEKK1-4, MLK) which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This results in the regulation of target gene expression involved in various cellular processes.
Key Applications in Organoid Research
This compound has been utilized in organoid models to investigate its therapeutic potential, particularly in cancer research. Published studies have demonstrated its efficacy in:
-
Suppressing tumor growth: In patient-derived triple-negative breast cancer (TNBC) organoids, JNK-IN-8 has been shown to reduce cell viability and inhibit colony formation.[4][5]
-
Inducing apoptosis: By blocking the pro-survival signals mediated by the JNK pathway, this compound can promote programmed cell death in cancer organoids.
-
Overcoming drug resistance: In colorectal cancer models, irreversible JNK blockade has been shown to overcome resistance to chemotherapy.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in various organoid cultures as reported in the literature.
Table 1: Effect of this compound on Cell Viability in Triple-Negative Breast Cancer (TNBC) Patient-Derived Organoids (PDOs) [4]
| Organoid Line | IC50 (µM) after 5 days |
| TNBC017 | ~2.5 |
| TNBC007 | ~5.0 |
Table 2: Effect of this compound on Colony Formation in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]
| Cell Line | Concentration (µM) | Inhibition of Colony Formation |
| MDA-MB-231 | 1 - 5 | Concentration-dependent decrease |
| MDA-MB-468 | 1 - 5 | Concentration-dependent decrease |
| MDA-MB-157 | 1 - 5 | Concentration-dependent decrease |
| HCC1806 | 1 - 5 | Concentration-dependent decrease |
Experimental Protocols
This section provides a detailed, synthesized protocol for the treatment of organoid cultures with this compound. This protocol is a compilation of best practices from various sources and should be adapted based on the specific organoid type and experimental goals.
Experimental Workflow Overview
Materials
-
Established organoid culture of interest
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium specific to the organoid type
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well, flat-bottom, white-walled plates (for luminescence-based assays) or clear-bottom plates (for imaging)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint assays (e.g., CellTiter-Glo® 3D Cell Viability Assay, Caspase-Glo® 3/7 Assay)
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Plate reader (for luminescence, fluorescence, or absorbance)
-
Confocal or high-content imaging system (optional)
Protocol Steps
1. Preparation of this compound Stock Solution
1.1. This compound is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in DMSO. 1.2. For example, to prepare a 10 mM stock solution of JNK-IN-8 (Molecular Weight: 507.6 g/mol ), dissolve 1 mg in 197 µL of DMSO.[6] 1.3. Aliquot the stock solution into small working volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. Organoid Seeding for Drug Treatment
2.1. Harvest mature organoids from culture according to your standard passaging protocol. This typically involves mechanical disruption and enzymatic digestion to break down the organoids into smaller fragments or single cells. 2.2. Resuspend the organoid fragments or cells in a mixture of fresh culture medium and basement membrane matrix. The optimal seeding density will vary depending on the organoid type and should be determined empirically. A common starting point is 1,000-5,000 cells or 50-100 organoid fragments per well of a 96-well plate. 2.3. Dispense the organoid-matrix mixture into the center of each well of a pre-warmed 96-well plate. 2.4. Invert the plate and place it in a 37°C incubator for 15-30 minutes to allow the matrix to solidify. 2.5. Gently add 100 µL of pre-warmed, complete organoid culture medium to each well. 2.6. Culture the organoids for 24-72 hours to allow for recovery and initial growth before adding the inhibitor.
3. This compound Treatment
3.1. On the day of treatment, prepare serial dilutions of this compound in fresh organoid culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.[4] It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration). 3.2. Carefully remove the existing medium from the organoid cultures. 3.3. Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well. 3.4. The duration of treatment can range from 24 hours to 6 days, depending on the experimental endpoint. For acute effects like apoptosis, shorter time points may be sufficient, while for effects on proliferation and viability, longer incubations are often necessary.[4] The medium with the inhibitor should be refreshed every 2-3 days for longer experiments.
4. Endpoint Analysis
4.1. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
4.1.1. At the end of the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature. 4.1.2. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL). 4.1.3. Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis. 4.1.4. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. 4.1.5. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. 4.1.6. Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence values against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
4.2. Apoptosis Assay (e.g., Caspase-Glo® 3/7)
4.2.1. Follow a similar procedure to the viability assay, adding the Caspase-Glo® 3/7 reagent to each well. 4.2.2. Incubate for 30 minutes to 3 hours at room temperature. 4.2.3. Measure the luminescence, which is proportional to caspase-3 and -7 activity.
4.3. Imaging and Morphological Analysis
4.3.1. Organoid morphology can be monitored throughout the experiment using brightfield or phase-contrast microscopy. 4.3.2. For more detailed analysis, organoids can be fixed, permeabilized, and stained with fluorescent markers for confocal or high-content imaging. Markers for apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and specific cell lineages can be used to assess the effects of the inhibitor.
Troubleshooting
-
High background in assays: Ensure that the basement membrane matrix does not interfere with the assay reagents. Some assay manufacturers provide specific recommendations for 3D cultures.
-
Inconsistent organoid growth: Optimize seeding density and culture conditions to ensure uniform organoid formation across wells.
-
Inhibitor precipitation: Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent precipitation of the compound.
Conclusion
This compound is a valuable tool for investigating the role of the JNK signaling pathway in organoid models of development and disease. The protocols and data presented here provide a foundation for researchers to design and execute experiments to explore the therapeutic potential of JNK inhibition in a physiologically relevant context. Careful optimization of experimental conditions for each specific organoid system is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: Synergistic Treatment of Triple-Negative Breast Cancer with JNK-IN-8 and Lapatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] Lapatinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has shown limited efficacy in TNBC patients despite high EGFR expression in these tumors.[1][2][3] Recent research has demonstrated that the covalent c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, can sensitize TNBC cells to lapatinib, leading to a synergistic cytotoxic effect.[1][2][3]
This document provides detailed application notes and protocols for studying the synergistic effects of JNK-IN-8 and lapatinib in TNBC cell lines. The combination therapy promotes apoptosis by co-inhibiting the transcriptional activities of AP-1, NFκB, and Nrf2, which disrupts the cellular antioxidant response and leads to a lethal accumulation of reactive oxygen species (ROS).[1][2][4]
Data Presentation
Table 1: In Vitro Efficacy of JNK-IN-8 and Lapatinib in TNBC Cell Lines
| Cell Line | Drug | IC50 (µM) |
| MDA-MB-231 | JNK-IN-8 | ~5 |
| Lapatinib | 5-10[1] | |
| MDA-MB-436 | JNK-IN-8 | Not explicitly stated |
| Lapatinib | Presumed similar to MDA-MB-231[1] |
Note: IC50 values are approximated from the primary literature. Researchers should perform their own dose-response curves to determine the precise IC50 values for their specific experimental conditions.
Table 2: Synergistic Effects of JNK-IN-8 and Lapatinib Combination
| Cell Line | JNK-IN-8 (µM) | Lapatinib (µM) | Combination Index (CI) | Effect |
| MDA-MB-231 | Various | Various | < 1 | Synergistic[1] |
| MDA-MB-436 | Various | Various | < 1 | Synergistic[1] |
| SUM159PT | Various | Various | < 1 | Synergistic |
Note: Combination Index (CI) values less than 1 indicate synergy. The primary literature confirms synergy, particularly at combinations causing greater than 50% cell death.[1] Specific CI values should be calculated using software like CompuSyn based on experimental data.
Signaling Pathway and Experimental Workflow
Signaling Pathway of JNK-IN-8 and Lapatinib Synergy
References
- 1. oncotarget.com [oncotarget.com]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JNK Inhibitor VIII in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK Inhibitor VIII (also known as JNK-IN-8), a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), in the context of neuroinflammation research. This document includes its mechanism of action, key applications with supporting data, and detailed experimental protocols.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of stress stimuli and is heavily implicated in promoting neuroinflammatory responses, microglial activation, and neuronal apoptosis.[1][2] JNK-IN-8 is a highly specific, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), making it a valuable tool for investigating the role of JNK signaling in neuroinflammation and for assessing the therapeutic potential of JNK inhibition.[3][4]
Mechanism of Action
JNK-IN-8 covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[3] This irreversible binding blocks the phosphorylation of JNK substrates, such as c-Jun, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory mediators.[5] Studies have demonstrated that JNK-IN-8 effectively suppresses the activation of microglia and reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][7] Furthermore, JNK-IN-8 has been shown to inhibit the JNK/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[6][7]
Key Applications and Supporting Data
JNK-IN-8 has been successfully utilized in various in vitro and in vivo models of neuroinflammation to elucidate the role of JNK signaling and to explore its neuroprotective effects.
In Vitro Applications: Inhibition of Microglial Activation
JNK-IN-8 has been shown to effectively suppress the activation of microglial cells, the primary immune cells of the central nervous system. In one study, treatment of BV2 microglial cells with JNK-IN-8 (10 µM) attenuated the upregulation of TNF-α, IL-1β, and IL-6 induced by oxygen-glucose deprivation (OGD).[6]
In Vivo Applications: Amelioration of Ischemic Brain Injury
In a rat model of transient middle cerebral artery occlusion (tMCAO), administration of JNK-IN-8 demonstrated significant neuroprotective and anti-inflammatory effects.[6][7] Treatment with JNK-IN-8 improved neurological function, as assessed by the modified neurological severity score (mNSS) and the foot-fault test, and reduced the expression of IL-1β, IL-6, and TNF-α in the ischemic brain tissue.[6][7]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 JNK1 | 4.67 nM | - | [3][4] |
| IC50 JNK2 | 18.7 nM | - | [3][4] |
| IC50 JNK3 | 0.98 nM | - | [3][4] |
| In Vitro Concentration | 10 µM | BV2 microglial cells | [6] |
| In Vivo Dosage (i.p.) | 20 mg/kg | Rat tMCAO model | [1] |
Experimental Protocols
In Vitro Inhibition of Microglial Activation
Objective: To assess the effect of JNK-IN-8 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
JNK-IN-8 (prepare a 10 mM stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA or qPCR
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with JNK-IN-8 at a final concentration of 10 µM for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis by ELISA or harvest the cells for RNA extraction and subsequent qPCR analysis.
In Vivo Administration of JNK-IN-8 in a Rat Model of Ischemic Stroke
Objective: To evaluate the neuroprotective effects of JNK-IN-8 in a transient middle cerebral artery occlusion (tMCAO) model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
JNK-IN-8
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
Protocol:
-
Animal Model: Induce transient middle cerebral artery occlusion for 90 minutes as previously described.
-
JNK-IN-8 Preparation:
-
Dissolve JNK-IN-8 in DMSO to create a stock solution.
-
For intraperitoneal (i.p.) injection, dilute the stock solution with saline to achieve the desired final concentration of 20 mg/kg in a solution containing 20% DMSO.[1]
-
-
Administration: Administer the prepared JNK-IN-8 solution or vehicle (20% DMSO in saline) via intraperitoneal injection immediately after reperfusion.
-
Behavioral Testing: Perform behavioral tests such as the modified neurological severity score (mNSS) and the foot-fault test at 1, 3, and 7 days post-MCAO to assess neurological deficits.
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde. Collect brain tissue for immunohistochemistry or Western blot analysis.
Western Blot for Phosphorylated JNK (p-JNK)
Objective: To measure the levels of phosphorylated JNK in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK (typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Pro-inflammatory Cytokines
Objective: To quantify the levels of IL-1β, IL-6, and TNF-α in cell culture supernatants or brain tissue homogenates.
Materials:
-
Cell culture supernatant or brain tissue homogenate
-
Commercially available ELISA kits for rat/mouse IL-1β, IL-6, and TNF-α
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare samples and standards according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit protocol.
-
Wash the wells.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
Immunohistochemistry for Microglial Activation (Iba1)
Objective: To visualize and assess the activation state of microglia in brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Citrate buffer (for antigen retrieval)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Fluorescently-labeled or biotinylated anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration (for paraffin sections): Xylene and graded ethanol series.
-
Antigen Retrieval: Heat the sections in citrate buffer (pH 6.0).
-
Blocking: Block non-specific binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-Iba1 antibody (e.g., 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips.
-
Imaging: Visualize the sections using a fluorescence microscope. Activated microglia will typically exhibit an amoeboid morphology with retracted processes, while resting microglia have a ramified morphology.
Visualizations
Caption: JNK signaling pathway in neuroinflammation and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies using this compound in a stroke model.
References
- 1. glpbio.com [glpbio.com]
- 2. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. stemcell.com [stemcell.com]
- 5. JNK inhibition and inflammation after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 7. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Viability with JNK Inhibitor VIII
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for JNK-IN-8 in Cancer Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), for investigating and overcoming drug resistance in cancer cells. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to serve as a starting point for your experimental design.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, including exposure to chemotherapeutic agents. Dysregulation of this pathway is frequently implicated in the development of drug resistance across various cancer types. JNK-IN-8 is a highly selective, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), making it a valuable tool for elucidating the role of JNK signaling in cancer therapy evasion. By covalently binding to a conserved cysteine residue within the ATP-binding site, JNK-IN-8 effectively blocks the phosphorylation of downstream targets, most notably the transcription factor c-Jun.
These notes will guide you through the application of JNK-IN-8 to sensitize cancer cells to existing therapies and to dissect the molecular mechanisms underpinning JNK-mediated drug resistance.
Data Presentation
JNK-IN-8 Inhibitory Activity
| Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | |
| JNK2 | 18.7 | |
| JNK3 | 0.98 |
Cellular Efficacy of JNK-IN-8 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | JNK-IN-8 Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT) | 5 µM (in combination with Lapatinib) | Synergistically decreases cell viability | |
| HCC1806 | Triple-Negative Breast Cancer | Colony Formation | 1-5 µM | Inhibits colony formation in a dose-dependent manner | |
| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTT) | 1 µM (in combination with FOLFOX) | Enhances growth inhibition by FOLFOX | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Cell Viability (MTT) | 1 µM (in combination with FOLFOX) | Enhances growth inhibition by FOLFOX | |
| KB/VCR | Acquired Chemoresistant Cancer | Colony Formation | Not Specified (Used with SP600125) | JNK inhibition reduces colony formation |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Drug Resistance
Experimental Workflow for Studying JNK-IN-8 in Drug Resistance
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of JNK-IN-8, alone or in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
JNK-IN-8 (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of JNK-IN-8 and the chemotherapeutic agent in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the drugs (single agents or combinations). Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values. For combination studies, synergy can be assessed using methods such as the Chou-Talalay method.
-
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of JNK-IN-8 on the proliferative capacity and survival of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
JNK-IN-8 (stock solution in DMSO)
-
Chemotherapeutic agent of interest
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of JNK-IN-8, the chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Colony Staining:
-
After the incubation period, when visible colonies have formed in the control wells, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the wells gently with water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the control.
-
Protocol 3: Western Blot Analysis of c-Jun Phosphorylation
This protocol is used to determine the inhibitory effect of JNK-IN-8 on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cancer cell lines
-
6-well or 10 cm plates
-
JNK-IN-8
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with JNK-IN-8 at the desired concentrations for the specified time (e.g., 1-24 hours). A positive control for JNK activation (e.g., anisomycin or UV radiation) can be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun and loading control signals.
-
Compare the levels of phosphorylated c-Jun across different treatment groups.
-
Application Note: Flow Cytometry Analysis of Cellular Responses to JNK Inhibitor VIII Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and heat shock.[1] The JNK signaling pathway is critically involved in diverse cellular processes such as proliferation, differentiation, inflammation, and apoptosis (programmed cell death).[2][3] Dysregulation of this pathway has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4]
JNK Inhibitor VIII (also known as TCS JNK 6o) is a potent and selective inhibitor of JNK isoforms JNK1, JNK2, and JNK3.[5][6] It acts as a reversible, ATP-competitive inhibitor, effectively blocking the phosphorylation of JNK substrates like c-Jun.[5] By inhibiting JNK activity, this compound can modulate downstream cellular events, making it a valuable tool for investigating the physiological roles of the JNK pathway and as a potential therapeutic agent. One of its key reported effects is the induction of apoptosis and cell cycle arrest in various cell types.[7]
This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound on target cells. Specifically, we outline methods for assessing apoptosis, cell cycle distribution, and intracellular cytokine production, providing researchers with a robust framework for characterizing the cellular impact of JNK inhibition.
JNK Signaling Pathway in Apoptosis
The JNK pathway can promote apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Upon activation by stress stimuli, a kinase cascade leads to the phosphorylation and activation of JNK. Activated JNK can then translocate to the nucleus to activate transcription factors like c-Jun (a component of AP-1), which upregulates pro-apoptotic genes.[3][8] Concurrently, JNK can translocate to the mitochondria to directly phosphorylate and regulate the activity of Bcl-2 family proteins, tipping the balance towards apoptosis.[2] Inhibition of JNK is therefore expected to block these pro-apoptotic signals, although the net effect can be cell-type dependent.
Caption: Simplified JNK signaling pathway leading to apoptosis and the point of intervention by this compound.
Experimental Workflow Overview
The general workflow for analyzing cellular responses to this compound treatment involves several key stages, from cell preparation to data acquisition and analysis. This standardized process ensures reproducibility and accurate interpretation of results.
Caption: General experimental workflow for flow cytometry analysis following cell treatment.
Protocol: Apoptosis Analysis using Annexin V and PI Staining
This protocol detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane (Annexin V staining) and loss of membrane integrity (Propidium Iodide, PI, staining).
Materials
-
Cells of interest
-
Complete cell culture medium
-
This compound (e.g., 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
Method
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Culture for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting:
-
Suspension cells: Gently transfer the cells from the well into a flow cytometry tube.
-
Adherent cells: Collect the culture medium (which contains floating/dead cells). Wash cells with PBS and detach using a gentle, non-EDTA dissociation reagent or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[9]
Expected Results
Flow cytometry data will resolve four distinct populations:
-
Live cells: Annexin V- / PI-
-
Early Apoptotic cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
The data can be quantified and presented in a table for comparison.
| Treatment | Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 0 (DMSO) | 95.2 | 2.1 | 1.5 |
| This compound | 1 | 85.6 | 8.3 | 4.1 |
| This compound | 5 | 60.3 | 25.4 | 10.2 |
| This compound | 10 | 42.1 | 38.9 | 15.3 |
Protocol: Cell Cycle Analysis using Propidium Iodide
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[10]
Materials
-
Treated and harvested cells (from section 4.2)
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Method
-
Harvesting and Washing: Harvest cells as described in step 4.2 and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 2 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark to ensure only DNA is stained.[11]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the FL2/PI channel.
Expected Results
The resulting DNA content histogram will show distinct peaks corresponding to different cell cycle phases. JNK inhibition may cause arrest in a specific phase, leading to an accumulation of cells in that peak.
| Treatment | Concentration (µM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 (DMSO) | 1.8 | 65.4 | 22.1 | 12.5 |
| This compound | 1 | 4.5 | 68.2 | 18.5 | 8.8 |
| This compound | 5 | 12.6 | 70.1 | 10.3 | 7.0 |
| This compound | 10 | 25.3 | 62.5 | 6.8 | 5.4 |
Protocol: Intracellular Cytokine Staining
This protocol is for measuring the production of cytokines within individual cells, which can be affected by JNK signaling. This requires cell stimulation and the use of a protein transport inhibitor.
Materials
-
Treated cells
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Surface antibody (optional, for phenotyping)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated anti-cytokine antibody (e.g., anti-TNF-α, anti-IL-6) and corresponding isotype control
-
Flow Cytometer
Method
-
Cell Treatment: Treat cells with this compound as described in 4.2 for the desired duration.
-
Stimulation: For the final 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor to all wells.[12] This traps cytokines inside the cell for detection.
-
Surface Staining (Optional): Harvest cells and wash with PBS. If staining for surface markers, incubate cells with surface antibodies for 20-30 minutes on ice. Wash again.
-
Fixation: Resuspend cells in a fixation buffer and incubate for 20 minutes at room temperature.[13]
-
Permeabilization and Intracellular Staining: Wash the fixed cells twice with permeabilization buffer. Resuspend the pellet in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibody or an isotype control.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing and Analysis: Wash the cells twice with permeabilization buffer. Resuspend the final pellet in staining buffer/PBS and analyze on a flow cytometer.[14]
Expected Results
Analysis will reveal the percentage of cells positive for the target cytokine and the mean fluorescence intensity (MFI), indicating the amount of cytokine per cell.
| Treatment | Concentration (µM) | % Cytokine-Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 (DMSO) | 45.8 | 25,600 |
| This compound | 1 | 35.2 | 18,900 |
| This compound | 5 | 20.1 | 11,300 |
| This compound | 10 | 8.9 | 6,400 |
Logical Outcomes of JNK Inhibition
Inhibition of the JNK pathway with this compound is hypothesized to produce specific, measurable outcomes in susceptible cell lines. The primary effects, detectable by flow cytometry, are the induction of apoptosis and alterations in cell cycle progression.
Caption: Logical flow from JNK inhibition to expected cellular outcomes measured by flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. genesandcancer.com [genesandcancer.com]
- 9. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. CD81 inhibits the proliferation of acute megakaryoblastic leukemia cells [PeerJ] [peerj.com]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunofluorescence Staining of c-Jun following JNK-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, and heat shock.[1] A primary downstream target of JNK is the transcription factor c-Jun.[1] Upon activation, JNK phosphorylates c-Jun at serines 63 and 73, leading to its dimerization with Fos proteins to form the activator protein-1 (AP-1) transcription factor complex.[2][3] This complex then translocates to the nucleus to regulate the expression of genes involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis.[2][4]
JNK-IN-8 is a potent and highly selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5][6] It covalently binds to a conserved cysteine residue within the ATP-binding site of the JNKs, thereby blocking their kinase activity.[4] This inhibition prevents the phosphorylation of c-Jun, consequently inhibiting its transcriptional activity.[4] The study of c-Jun localization and phosphorylation status via immunofluorescence is a critical tool for researchers investigating the efficacy of JNK inhibitors like JNK-IN-8 in various disease models.
These application notes provide a detailed protocol for the immunofluorescent staining of c-Jun in cultured cells following treatment with JNK-IN-8, enabling the visualization and quantification of the inhibitor's effect on c-Jun nuclear translocation and phosphorylation.
JNK/c-Jun Signaling Pathway and Inhibition by JNK-IN-8
The JNK signaling pathway is a multi-tiered cascade. It is typically initiated by upstream kinases (MAPKKKs) that phosphorylate and activate MAPKKs (MKK4 and MKK7).[2] These, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[4] Activated JNK then phosphorylates c-Jun, promoting its transcriptional activity. JNK-IN-8 acts as a potent inhibitor of this pathway by covalently binding to JNK and preventing the phosphorylation of c-Jun.[4]
Caption: JNK/c-Jun signaling pathway and the inhibitory action of JNK-IN-8.
Quantitative Data Summary
The efficacy of JNK-IN-8 in inhibiting c-Jun phosphorylation has been demonstrated in various cell lines. The following table summarizes key quantitative data.
| Parameter | Cell Line | Concentration | Duration | % Inhibition of c-Jun Phosphorylation | Reference |
| IC50 (JNK1) | - | 4.7 nM | - | - | [5][6] |
| IC50 (JNK2) | - | 18.7 nM | - | - | [5][6] |
| IC50 (JNK3) | - | 1.0 nM | - | - | [5][6] |
| EC50 | HeLa | 486 nM | 1 hour | 50% | [5] |
| EC50 | A375 | 338 nM | 1 hour | 50% | [5] |
| Western Blot | MDA-MB-231 | 1 µM | 30 min | 60% | [4] |
| Western Blot | MDA-MB-231 | 1 µM | 60 min | 55% | [4] |
| Western Blot | MDA-MB-231 | 5 µM | 30 min | 80% | [4] |
| Western Blot | MDA-MB-231 | 5 µM | 60 min | 55% | [4] |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescent staining of total c-Jun and phosphorylated c-Jun (Ser63) to assess the impact of JNK-IN-8 treatment.
Materials
-
Cell Culture: Appropriate cell line (e.g., HeLa, MDA-MB-231) cultured on sterile glass coverslips in a multi-well plate.
-
JNK-IN-8: Stock solution in DMSO.
-
Stimulus (optional): Anisomycin, UV-C, or other known JNK pathway activators.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-c-Jun antibody.
-
Rabbit anti-phospho-c-Jun (Ser63) antibody.
-
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate fluorophore-conjugated secondary antibody).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS).
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of c-Jun.
Step-by-Step Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
JNK-IN-8 Treatment:
-
Prepare working concentrations of JNK-IN-8 in pre-warmed complete cell culture medium. A typical concentration range to test is 0.5 µM to 10 µM.
-
Aspirate the old medium from the cells and replace it with the JNK-IN-8 containing medium or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 1 to 24 hours).
-
-
Stimulation (Optional):
-
If investigating the inhibition of stimulated c-Jun activity, add a JNK pathway activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to the medium following the JNK-IN-8 pre-treatment.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-c-Jun or anti-phospho-c-Jun) in the blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).
-
For quantitative analysis, measure the mean fluorescence intensity of c-Jun or phospho-c-Jun staining within the nucleus (defined by the DAPI signal) using image analysis software (e.g., ImageJ/Fiji). The nuclear-to-cytoplasmic fluorescence ratio can also be calculated to quantify translocation.
-
Expected Results
-
Control (Vehicle-treated, stimulated): Strong nuclear staining for both total c-Jun and phospho-c-Jun.
-
JNK-IN-8 treated (stimulated): A significant reduction in the nuclear intensity of phospho-c-Jun staining is expected in a dose-dependent manner. While total c-Jun may still be present in the nucleus, its phosphorylation should be markedly decreased.
-
Control (Vehicle-treated, unstimulated): Basal levels of nuclear c-Jun and phospho-c-Jun, which will vary depending on the cell type and culture conditions.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of c-Jun in the cell line used.
-
Check the activity of the primary and secondary antibodies.
-
Ensure proper fixation and permeabilization.
-
-
Non-specific Staining:
-
Include a negative control (without primary antibody) to assess secondary antibody specificity.
-
Use a high-quality, validated primary antibody.
-
References
- 1. researchgate.net [researchgate.net]
- 2. JNK signaling mediates acute rejection via activating autophagy of CD8+ T cells after liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: JNK Inhibitor VIII in Combination with FOLFOX Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FOLFOX, a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, and oxaliplatin, is a standard-of-care treatment for various solid tumors, including pancreatic and colorectal cancers. However, acquired resistance to FOLFOX remains a significant clinical challenge. Preclinical research has identified the activation of the c-Jun N-terminal kinase (JNK) signaling pathway as a key mechanism of resistance to FOLFOX.[1][2][3] Treatment with 5-FU and FOLFOX induces the activation of JNK and its downstream target, JUN, which promotes cancer cell survival and chemoresistance.[1][2][3]
JNK Inhibitor VIII (also known as JNK-IN-8) is a potent and irreversible inhibitor of JNK1 and JNK2.[4] By blocking the JNK-JUN signaling axis, this compound has been shown to sensitize pancreatic ductal adenocarcinoma (PDAC) cells to FOLFOX chemotherapy, leading to enhanced tumor growth inhibition.[1][2][3] This document provides detailed application notes on the mechanism of action and protocols for evaluating the synergistic effects of this compound in combination with FOLFOX in preclinical cancer models.
Mechanism of Action: Overcoming Chemoresistance
The combination of this compound and FOLFOX chemotherapy is based on a synergistic interaction that targets a key survival pathway activated by cancer cells in response to treatment.
dot
Caption: Synergistic mechanism of this compound and FOLFOX.
FOLFOX treatment induces DNA damage and cellular stress, which in turn activates the JNK signaling pathway.[1][2][3] This leads to the phosphorylation and activation of the transcription factor JUN. Activated JUN promotes the expression of genes involved in cell survival, thereby contributing to chemoresistance.[1][2][3] this compound irreversibly binds to JNK, preventing the phosphorylation of JUN. This inhibition of the JNK-JUN survival pathway re-sensitizes cancer cells to the cytotoxic effects of FOLFOX, leading to increased apoptosis and enhanced tumor growth inhibition.[1][2][3]
Data Presentation: In Vitro Efficacy
The synergistic effect of this compound and FOLFOX has been demonstrated in various pancreatic ductal adenocarcinoma (PDAC) cell lines. The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Long-Term Growth Inhibition by this compound and FOLFOX Combination
This table presents the drug concentrations used in a 14-day colony formation assay to assess long-term growth inhibition.
| Cell Line | 5-Fluorouracil (nM) | Oxaliplatin (nM) | This compound (nM) | Outcome |
| P411-T1 | 400 | 40 | 1000 | Significant Reduction in Cell Colonies[2] |
| P422-T1 | 200 | 20 | 200 | Significant Reduction in Cell Colonies[2] |
| CFPAC-1 | 200 | 20 | 200 | Significant Reduction in Cell Colonies[2] |
| MIA PaCa-2 | 1000 | 100 | 1000 | Significant Reduction in Cell Colonies[2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and FOLFOX.
Protocol 1: In Vitro Cell Viability Assay (72-hour)
This protocol is designed to assess the short-term cytotoxic effects of this compound and FOLFOX, alone and in combination.
dot
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
PDAC cell lines (e.g., P411-T1, CFPAC-1, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
5-Fluorouracil (dissolved in DMSO or water)
-
Oxaliplatin (dissolved in water)
-
Leucovorin (dissolved in water)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed PDAC cells into 96-well plates at a density of 1,000-3,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and FOLFOX (maintaining a constant ratio of 10:1 for 5-FU:Oxaliplatin). Also, prepare combinations of both drugs at constant ratios.
-
Treatment: Add the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls to determine the percent viability.
-
Plot dose-response curves and calculate IC50 values for each treatment.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of p-JUN
This protocol is used to confirm the mechanism of action by assessing the inhibition of JUN phosphorylation by this compound in the presence of FOLFOX.
Materials:
-
PDAC cells
-
6-well plates
-
This compound, FOLFOX components
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-phospho-JUN (Ser63), anti-JUN, anti-loading control (e.g., KU80, ACTB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 1 µM) and/or FOLFOX (at predetermined IC10 and IC25 concentrations) for 72 hours.[2]
-
Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-JUN) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-JUN signal to the total JUN or a loading control.
Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol describes how to evaluate the efficacy of the combination therapy in a more clinically relevant in vivo model.
dot
Caption: Workflow for the in vivo PDX model study.
Materials:
-
NOD SCID gamma (NSG) mice
-
PDAC patient-derived xenograft tissue
-
This compound formulation for in vivo use
-
5-Fluorouracil, Leucovorin, Oxaliplatin (clinical grade)
-
Calipers for tumor measurement
Procedure:
-
PDX Implantation: Subcutaneously implant small fragments of PDX tumor tissue into the flanks of NSG mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment cohorts (typically n=5-10 mice per group).
-
Treatment Regimen:
-
Vehicle Group: Administer the vehicle used for drug formulation.
-
This compound Group: Administer this compound at a specified dose and schedule (e.g., daily oral gavage).
-
FOLFOX Group: Administer 5-FU (e.g., 100 mg/kg) and Leucovorin, and Oxaliplatin (e.g., 5 mg/kg) on a clinically relevant schedule (e.g., once or twice weekly, intraperitoneally).[5]
-
Combination Group: Administer both this compound and FOLFOX as described above.
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor the body weight of the mice as a measure of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined size limit.[6]
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the different treatment groups.
-
Perform survival analysis using Kaplan-Meier curves.
-
At the end of the study, tumors can be harvested for biomarker analysis (e.g., p-JUN levels by Western blot or immunohistochemistry).
-
References
- 1. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 6. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
Troubleshooting & Optimization
JNK Inhibitor VIII Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of JNK Inhibitor VIII.
Troubleshooting Guides
Problem: Unexpected Phenotype Observed in a Cellular Assay
Researchers might observe a cellular phenotype that is inconsistent with the known functions of JNK signaling. This could be due to an off-target effect of this compound.
Possible Cause 1: Inhibition of MNK2 or FMS kinases.
-
Explanation: While this compound is highly selective for JNKs, it has been shown to have some activity against MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2) and Colony-stimulating factor 1 receptor (FMS).[1][2]
-
Troubleshooting Steps:
-
Review the literature: Check if the observed phenotype is consistent with the inhibition of MNK2 or FMS signaling.
-
Use a more selective inhibitor: If available, use a structurally different and more selective JNK inhibitor as a control to see if the phenotype persists.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of the suspected off-target kinase.
-
Direct measurement of off-target activity: Measure the phosphorylation of known downstream substrates of MNK2 or FMS in your experimental system after treatment with this compound.
-
Possible Cause 2: JNK-independent inhibition of the mTOR signaling pathway.
-
Explanation: Studies have shown that this compound can inhibit the mTOR pathway in a manner that is independent of its action on JNK.[1][3] This can lead to downstream effects such as the activation of TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy.[3]
-
Troubleshooting Steps:
-
Analyze mTOR pathway markers: Perform western blotting to check the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1) and the nuclear translocation of TFEB/TFE3 in cells treated with this compound.
-
Use JNK knockout/knockdown cells: If the effect is truly JNK-independent, the inhibition of mTOR signaling by this compound should persist in cells where JNK1 and/or JNK2 have been genetically deleted or silenced.[3]
-
Compare with other mTOR inhibitors: Treat cells with a known mTOR inhibitor (e.g., rapamycin, torin 1) and compare the resulting phenotype with that observed with this compound.
-
Problem: Discrepancy Between Biochemical and Cellular Assay Potency
A common issue is observing a significant difference between the potent biochemical IC50 values of this compound and its cellular EC50 values for inhibiting c-Jun phosphorylation.
-
Explanation: this compound has biochemical IC50 values in the low nanomolar range for JNKs, but the cellular EC50 for inhibiting c-Jun phosphorylation is typically in the range of 300-500 nM.[2] This discrepancy can be attributed to several factors, including cell permeability, intracellular ATP concentration competing with the inhibitor, and the presence of drug efflux pumps.
-
Troubleshooting Steps:
-
Titrate the inhibitor concentration: Perform a dose-response experiment in your cellular assay to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Increase incubation time: As this compound is a covalent inhibitor, its inhibitory effect is time-dependent. Increasing the pre-incubation time with the inhibitor before stimulating the JNK pathway may enhance its efficacy.
-
Use appropriate controls: Always include a positive control for JNK activation (e.g., anisomycin, UV radiation) and a negative control (vehicle-treated cells) to accurately assess the inhibitory effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: this compound is a highly selective kinase inhibitor.[4] Large-scale kinase profiling studies have shown that it does not significantly inhibit most kinases at a concentration of 1 µM.[2] However, some minor off-target activities have been reported for MNK2 and FMS.[1][2] It is important to note that an earlier, structurally related compound, JNK-IN-7, showed off-target activity against IRAK1, PIK3C3, PIP5K3, and PIP4K2C, but JNK-IN-8 was specifically designed to eliminate these interactions.[5]
Q2: What is the evidence for the high selectivity of this compound?
A2: The selectivity of this compound has been extensively profiled using multiple platforms:
-
KINOMEscan: In a screen against 442 kinases, JNK-IN-8 was found to be highly selective for JNKs.[2]
-
KiNativ Cellular Kinase Profiling: In A375 melanoma cells, JNK-IN-8 was shown to primarily target JNKs out of over 200 kinases profiled.[1]
Q3: How does this compound affect the mTOR pathway?
A3: this compound has been shown to inhibit the mTOR signaling pathway independently of its effects on JNK.[3] This was demonstrated in studies where the inhibitor still suppressed mTOR activity in JNK1/JNK2 knockout cells.[3] The downstream consequences of this off-target effect include the dephosphorylation and nuclear translocation of the transcription factors TFEB and TFE3, leading to the activation of lysosome biogenesis and autophagy.[3]
Q4: What are the on-target IC50 values for this compound?
A4: The in vitro half-maximal inhibitory concentrations (IC50) for this compound are:
Data Presentation
Table 1: On-Target and Off-Target Potency of this compound
| Target | Assay Type | Potency (IC50/Kd) | Reference |
| On-Targets | |||
| JNK1 | Biochemical IC50 | 4.67 nM | [6][7][8] |
| JNK2 | Biochemical IC50 | 18.7 nM | [6][7][8] |
| JNK3 | Biochemical IC50 | 0.98 nM | [6][7] |
| c-Jun Phosphorylation | Cellular EC50 (A375 cells) | 338 nM | [9] |
| c-Jun Phosphorylation | Cellular EC50 (HeLa cells) | 486 nM | [9] |
| Potential Off-Targets | |||
| MNK2 | Biochemical IC50 | 238 nM | [1] |
| FMS | Biochemical IC50 | 287 nM | [1] |
| KIT (V559D) | Kd | 92 nM | [1] |
| KIT (V559D, T670I) | Kd | 56 nM | [1] |
Experimental Protocols
KINOMEscan® Kinase Profiling Assay (DiscoverX)
This is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Assay Principle: A DNA-tagged kinase is incubated with the test compound (JNK-IN-8) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Protocol Outline:
-
A panel of 442 kinases is used.
-
JNK-IN-8 is typically screened at a single concentration (e.g., 1 µM or 10 µM) for initial selectivity profiling.
-
For kinases that show significant binding, a dose-response curve is generated to determine the dissociation constant (Kd).
-
Results are often reported as "percent of control," where the control is a vehicle (e.g., DMSO) treated sample. A low percentage indicates strong inhibition of binding.
-
KiNativ® Cellular Kinase Profiling (ActivX Biosciences)
This is an activity-based proteomic profiling method to assess kinase inhibitor selectivity and potency in a cellular context.
-
Assay Principle: This method uses ATP- and ADP-biotin probes that covalently label the active site of kinases in a cell lysate. If a kinase is inhibited by a test compound, the probe will be unable to bind, and the signal for that kinase will be reduced.
-
Protocol Outline (as applied to JNK-IN-8 in A375 cells):
-
Cell Treatment: A375 human melanoma cells are treated with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Cells are lysed to release the proteome.
-
Probe Labeling: The cell lysate is incubated with an ATP- or ADP-biotin probe.
-
Enrichment: Biotinylated proteins (active kinases) are enriched using streptavidin beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the kinases.
-
Data Analysis: The abundance of each kinase in the inhibitor-treated sample is compared to the vehicle-treated sample to determine the percent inhibition.
-
Visualizations
Caption: On-target effect of this compound on the JNK signaling pathway.
Caption: JNK-independent off-target effect of this compound on the mTOR pathway.
Caption: Workflow for identifying off-target effects of this compound.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
optimizing JNK-IN-8 concentration for in vitro studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JNK-IN-8 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It specifically targets JNK1, JNK2, and JNK3.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) within the ATP-binding site of the kinases.[4][5] This irreversible binding blocks the substrate-binding ability of the JNKs, thereby inhibiting their activity.[3]
Q2: What are the recommended in vitro concentrations for JNK-IN-8?
The optimal concentration of JNK-IN-8 is cell-type and assay-dependent. However, based on published studies, a general starting range is between 0.1 µM and 10 µM.[4][5] For instance, in Triple-Negative Breast Cancer (TNBC) cell lines, concentrations ranging from 0.88 µM to 5 µM have been used to assess cell viability, and 1 µM to 5 µM for clonogenic assays.[4] Inhibition of c-Jun phosphorylation, a direct downstream target of JNK, has been observed with as low as 1 µM of JNK-IN-8 in MDA-MB-231 cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store JNK-IN-8 stock solutions?
JNK-IN-8 is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).[1][6] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to a concentration of 10 mM or higher.[1][6] For example, to make a 10 mM stock, you can dissolve 1 mg of JNK-IN-8 in 197 µL of DMSO.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][6] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium immediately before use.
Q4: What is the selectivity profile of JNK-IN-8?
JNK-IN-8 is a highly selective inhibitor for JNK isoforms.[3][7] However, like any inhibitor, it can have off-target effects, especially at higher concentrations. Kinome-wide screening has shown that while JNK-IN-8 is highly selective for JNKs, some off-target binding to other kinases might occur, though often with much lower potency.[7] It is advisable to use the lowest effective concentration and include appropriate controls in your experiments to minimize and account for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of JNK activity (e.g., no decrease in p-c-Jun levels) | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of JNK-IN-8 concentrations (e.g., 0.1 µM to 20 µM).[5] |
| Incubation time is too short. | Increase the incubation time. For irreversible inhibitors, a longer incubation may be necessary to achieve maximal target engagement. | |
| Poor inhibitor stability or activity. | Ensure the JNK-IN-8 stock solution was prepared and stored correctly. Avoid repeated freeze-thaw cycles.[1] Prepare a fresh stock solution from a new vial of the compound. | |
| Cell line is resistant to JNK inhibition. | Some cell lines may have compensatory signaling pathways. Confirm JNK expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to JNK inhibition. | |
| Significant cell toxicity or death observed, even at low concentrations | High sensitivity of the cell line to JNK inhibition. | Reduce the concentration of JNK-IN-8. Perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for your specific cell line. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.1% to 0.5%.[1] Include a vehicle control (DMSO alone) in your experiments. | |
| Off-target effects. | Use the lowest effective concentration of JNK-IN-8. Consider using another JNK inhibitor with a different chemical scaffold as a control. | |
| Variability in experimental results | Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of the stock solution for each experiment. |
| Cell culture conditions are not standardized. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. | |
| Assay variability. | Optimize and standardize your assay protocols (e.g., Western blotting, viability assays). Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Activity of JNK-IN-8
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 | 4.67 nM | 18.7 nM | 0.98 nM | [1][6] |
Table 2: Effective Concentrations of JNK-IN-8 in Cellular Assays
| Cell Line | Assay | Effective Concentration Range | Reference |
| MDA-MB-231 (TNBC) | Inhibition of c-Jun phosphorylation | 1 - 5 µM | [5] |
| TNBC Cell Lines | Cell Viability (CellTiter-Glo) | 0.88 - 5 µM | [4] |
| TNBC Cell Lines | Clonogenic Assay | 1 - 5 µM | [4] |
| HeLa | Inhibition of c-Jun phosphorylation | EC50: 486 nM | [2][6] |
| A375 | Inhibition of c-Jun phosphorylation | EC50: 338 nM | [2][6] |
Experimental Protocols
1. Western Blot for Phosphorylated c-Jun (p-c-Jun)
This protocol is a general guideline and may need optimization for your specific cell line and antibodies.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of JNK-IN-8 (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 2, 6, 12, 24 hours). If applicable, stimulate the JNK pathway with an appropriate stimulus (e.g., anisomycin, UV radiation) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-c-Jun (e.g., Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.1 to 20 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: General experimental workflow for optimizing JNK-IN-8 concentration.
Caption: A logical flow for troubleshooting lack of JNK-IN-8 effect.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
troubleshooting JNK Inhibitor VIII insolubility issues
This guide provides troubleshooting advice and frequently asked questions regarding insolubility issues encountered with JNK Inhibitor VIII. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1][3]
Q2: I've dissolved this compound in DMSO, but I see precipitation. What should I do?
A2: If you observe precipitation in your DMSO stock solution, it may be due to the absorption of moisture by DMSO, which can reduce the solubility of the compound.[3][4] It is recommended to use fresh, anhydrous DMSO. Gentle warming of the solution to 37°C and sonication can also help to redissolve the precipitate.[5]
Q3: How can I prepare aqueous working solutions from my DMSO stock for cell culture experiments without precipitation?
A3: To prevent precipitation when preparing aqueous working solutions, it is crucial to perform a stepwise dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration in DMSO. Then, add this intermediate dilution to your pre-warmed cell culture medium dropwise while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%.[6] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: My compound precipitates when I add it to the cell culture medium. What are some troubleshooting steps?
A5: If you are still experiencing precipitation in your cell culture medium, consider the following:
-
Reduce the final concentration of the inhibitor: Your working concentration might be above the solubility limit in the aqueous medium.
-
Use serum-containing medium: Serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
Pre-warm your medium: Adding the DMSO stock to warm medium can help maintain solubility.
-
Optimize your dilution method: Instead of a single large dilution, try a serial dilution in your culture medium.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL | [2] |
| DMSO | 71 mg/mL (199.22 mM) | [1][3] |
| Water | Insoluble | [1][3] |
| Ethanol | Insoluble | [1][3] |
Experimental Protocols
Table 2: Example Protocol for Inhibition of c-Jun Phosphorylation in HepG2 Cells
| Step | Procedure | Notes |
| 1. Cell Seeding | Seed HepG2 cells in a suitable culture plate and allow them to adhere overnight. | |
| 2. Compound Preparation | Prepare a stock solution of this compound in DMSO (e.g., 10 mM). | Use fresh, anhydrous DMSO. |
| 3. Serial Dilution | Perform serial dilutions of the DMSO stock in cell culture medium to achieve the desired final concentrations. | Keep the final DMSO concentration below 0.5%. |
| 4. Cell Treatment | Add the diluted this compound to the cells and incubate for the desired time (e.g., 1-2 hours). | |
| 5. Stimulation | Stimulate the cells with a known JNK activator (e.g., anisomycin or UV radiation) for a short period (e.g., 30 minutes). | |
| 6. Cell Lysis | Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. | |
| 7. Western Blotting | Perform Western blotting to analyze the phosphorylation status of c-Jun using a phospho-specific antibody. |
Visual Guides
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the activation of transcription factors like c-Jun. This compound blocks this pathway by directly inhibiting JNK.
Caption: A workflow for troubleshooting insolubility issues with this compound, from preparing the stock solution to making aqueous working solutions.
References
Minimizing JNK-IN-8 Toxicity in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of JNK-IN-8 in cell culture experiments. JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that is widely used in cancer research.[1][2][3] However, its application can be associated with off-target effects and cellular toxicity. This guide offers practical solutions and detailed protocols to help users achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNK-IN-8?
JNK-IN-8 is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[4][5] This binding prevents the phosphorylation of JNK substrates, such as c-Jun, thereby inhibiting the JNK signaling pathway.[1][6] This pathway is involved in regulating various cellular processes, including inflammation, apoptosis, and cell proliferation.[1]
Q2: What are the known off-target effects of JNK-IN-8?
While JNK-IN-8 is highly selective for JNK kinases, some studies have reported off-target effects. Notably, it has been shown to inhibit the mTOR signaling pathway, which can lead to the activation of TFEB- and TFE3-mediated lysosome biogenesis and autophagy.[4] It is important for researchers to consider these potential off-target effects when interpreting their results.
Q3: What is the recommended working concentration for JNK-IN-8 in cell culture?
The optimal working concentration of JNK-IN-8 is cell-line dependent and should be determined empirically through a dose-response experiment. However, studies have shown efficacy in various cancer cell lines at concentrations ranging from 0.1 µM to 10 µM.[4][7] For initial experiments, a concentration range of 1 µM to 5 µM is often a reasonable starting point.[4][5]
Q4: How should I prepare and store JNK-IN-8 stock solutions?
JNK-IN-8 is typically supplied as a powder and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, to create a 10 mM stock, you can resuspend 1 mg of JNK-IN-8 in 197 µL of DMSO.[1] It is recommended to aliquot the stock solution into working volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at desired inhibitory concentrations. | Solvent Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] Prepare intermediate dilutions of the JNK-IN-8 stock solution in culture medium to minimize the volume of DMSO added to the final culture. |
| On-target Toxicity: The intended inhibition of the JNK pathway is leading to apoptosis in the specific cell line. | Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and shortest incubation time that achieves the desired level of JNK inhibition without excessive cell death. Consider using a lower concentration for longer incubation periods. | |
| Off-target Effects: JNK-IN-8 may be affecting other critical signaling pathways. | Investigate potential off-target effects by examining markers of other pathways, such as the mTOR pathway (e.g., phosphorylation of p70S6K or 4E-BP1).[4] If off-target effects are suspected, consider using a different JNK inhibitor with a distinct selectivity profile for comparison. | |
| Inconsistent or unexpected experimental results. | Compound Instability: The JNK-IN-8 stock solution may have degraded. | Prepare fresh stock solutions of JNK-IN-8 before use.[1] Avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots.[1] |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular responses. | Standardize all cell culture parameters, including seeding density, serum concentration, and passage number, to ensure consistency between experiments. | |
| Difficulty in achieving desired level of JNK inhibition. | Suboptimal Concentration: The concentration of JNK-IN-8 may be too low for the specific cell line. | Increase the concentration of JNK-IN-8 in a stepwise manner and assess the inhibition of c-Jun phosphorylation via Western blot to determine the optimal inhibitory concentration. |
| Drug Efflux: Some cell lines may express efflux pumps that actively remove the inhibitor from the cell. | Consider co-treatment with an inhibitor of common drug efflux pumps, such as verapamil (for P-glycoprotein), to increase the intracellular concentration of JNK-IN-8. This should be done with caution and appropriate controls. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of JNK-IN-8
| Kinase | IC50 (nM) |
| JNK1 | 4.67[1] |
| JNK2 | 18.7[1] |
| JNK3 | 0.98[1] |
Table 2: Effective Cellular Concentrations (EC50) for c-Jun Phosphorylation Inhibition
| Cell Line | EC50 (nM) |
| HeLa | 486[2][10] |
| A375 | 338[2][10] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies investigating JNK-IN-8's effect on cell viability.[7][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.1 µM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the highest concentration used.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for c-Jun Phosphorylation
This protocol allows for the direct assessment of JNK-IN-8's inhibitory activity.
-
Cell Lysis: After treatment with JNK-IN-8, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.
Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of JNK-IN-8.
Caption: Workflow for troubleshooting high cell toxicity with JNK-IN-8.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. JNK Inhibitor VIII - CAS 894804-07-0 - Calbiochem | 420135 [merckmillipore.com]
- 9. JNK Inhibitor XVI, JNK-IN-8 The JNK Inhibitor XVI, JNK-IN-8 controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1410880-22-6 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
how to confirm JNK inhibition by JNK-IN-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of c-Jun N-terminal kinase (JNK) using the covalent inhibitor JNK-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and how does it work?
JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located near the ATP-binding site of the kinase.[4][5] This irreversible binding blocks the substrate-binding ability of JNK, thereby inhibiting its kinase activity.[6]
Q2: What is the primary method to confirm JNK inhibition by JNK-IN-8?
The most common and direct method to confirm JNK inhibition is to assess the phosphorylation status of its direct downstream substrate, c-Jun.[1][5][6] A successful inhibition of JNK by JNK-IN-8 will result in a significant decrease in the phosphorylation of c-Jun at Serine 63 and Serine 73.[7][8] This is typically evaluated by Western blotting.
Q3: At what concentrations should I use JNK-IN-8?
The effective concentration of JNK-IN-8 can vary depending on the cell type and experimental conditions. However, published studies provide a general range. For in vitro kinase assays, the IC50 values are in the low nanomolar range.[1][2][3] For cell-based assays, concentrations typically range from 1 µM to 10 µM.[1][4][5][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is JNK-IN-8 selective for JNK?
Yes, JNK-IN-8 is a highly selective inhibitor for JNK isoforms.[5][6][10] Kinome-wide profiling has demonstrated that it has minimal off-target effects on other kinases at effective concentrations.[10][11]
Troubleshooting Guide
Issue 1: No decrease in phospho-c-Jun levels is observed after JNK-IN-8 treatment.
-
Possible Cause 1: Inadequate inhibitor concentration.
-
Solution: Perform a dose-response experiment with a wider range of JNK-IN-8 concentrations. Refer to the table below for reported effective concentrations in various cell lines.
-
-
Possible Cause 2: Insufficient treatment time.
-
Solution: Increase the incubation time with JNK-IN-8. As a covalent inhibitor, the extent of inhibition can be time-dependent. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended.
-
-
Possible Cause 3: JNK pathway is not activated in your experimental model.
-
Possible Cause 4: Poor compound stability or solubility.
Issue 2: A shift in the molecular weight of JNK is observed on the Western blot.
-
Explanation: This is an expected outcome. The covalent binding of JNK-IN-8 to JNK can cause a slight retardation in the electrophoretic mobility of the JNK protein, resulting in a minor upward shift in the band on an SDS-PAGE gel.[1][5] This can be considered as an indirect confirmation of target engagement.
Issue 3: Cell death is observed at the effective concentration of JNK-IN-8.
-
Explanation: JNK signaling is involved in cell survival and apoptosis pathways.[7][8][12] Inhibition of JNK can lead to apoptosis in certain cell types, particularly cancer cells.[2][5]
-
Recommendation: If cytotoxicity is not the intended outcome, consider reducing the concentration of JNK-IN-8 or the treatment duration. It is crucial to establish a therapeutic window where JNK inhibition is achieved with minimal toxicity for your specific application.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.7[1][3] |
| JNK2 | 18.7[1][3] |
| JNK3 | 1.0[1][3] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun phosphorylation | 486 | [1][3] |
| A375 | c-Jun phosphorylation | 338 | [1][3] |
| MDA-MB-231 | c-Jun phosphorylation | ~1000 (at 1µM) | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-c-Jun
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of JNK-IN-8 for the appropriate duration. Include a vehicle control (DMSO). If necessary, stimulate the JNK pathway with an appropriate agonist before or during inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active JNK enzyme, a kinase buffer, and the JNK substrate (e.g., GST-c-Jun).
-
Inhibitor Addition: Add varying concentrations of JNK-IN-8 or a vehicle control to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: Workflow for confirming JNK inhibition by Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
JNK Inhibitor VIII vs SP600125 specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNK Inhibitor VIII and SP600125 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main differences in specificity between this compound and SP600125?
A1: this compound is a significantly more selective inhibitor of JNK kinases compared to SP600125. While both effectively inhibit JNKs, SP600125 has been shown to have numerous off-target effects, inhibiting a wide range of other kinases, some with similar or greater potency than its inhibition of JNKs.[1][2][3] In contrast, this compound and its close analog, JNK-IN-8, demonstrate high selectivity for JNKs with minimal cross-reactivity against a broad panel of other kinases.[4][5]
Q2: What are the mechanisms of action for this compound and SP600125?
A2: this compound and its analog JNK-IN-8 are irreversible, covalent inhibitors that form a bond with a conserved cysteine residue in the ATP-binding pocket of JNKs.[5] SP600125, on the other hand, is a reversible, ATP-competitive inhibitor.[3][6]
Q3: I am observing unexpected phenotypes in my experiment with SP600125. Could this be due to off-target effects?
A3: Yes, it is highly probable. SP600125 is known to inhibit various other kinases, including but not limited to p38, CDK1, and MEK/ERK pathways.[2] These off-target effects can lead to confounding results. For instance, SP600125 has been shown to induce Src and IGF-1R phosphorylation independently of JNK inhibition.[7] It is crucial to validate findings obtained with SP600125 using a more selective inhibitor like this compound or genetic approaches to confirm that the observed effects are indeed JNK-dependent.
Q4: Which inhibitor should I choose for my experiments?
A4: For experiments requiring high specificity for JNK inhibition, this compound is the recommended choice due to its superior selectivity profile.[4][7] SP600125 can still be a useful tool, particularly for initial exploratory studies, but any results should be interpreted with caution and confirmed with more specific methods.[1]
Troubleshooting Guides
Problem: Inconsistent results with SP600125.
-
Possible Cause: Off-target effects of SP600125 may vary between different cell types or experimental conditions.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of SP600125 that inhibits JNK activity with minimal off-target effects in your specific system.
-
Validate your key findings using a more selective JNK inhibitor, such as this compound.
-
Use a negative control compound, such as a structurally similar but inactive analog of SP600125, to distinguish between JNK-specific and off-target effects.
-
If possible, confirm your results using genetic approaches like siRNA or CRISPR/Cas9 to knockdown JNK expression.
-
Problem: Lack of JNK inhibition in my cellular assay.
-
Possible Cause: The inhibitor may not be reaching its target effectively, or the concentration used may be too low for the specific cell type and conditions.
-
Solution:
-
Ensure proper solubilization of the inhibitor. Both this compound and SP600125 are typically dissolved in DMSO.
-
Verify the cellular permeability of the inhibitor in your experimental system.
-
Increase the concentration of the inhibitor in a stepwise manner.
-
Confirm JNK activation in your positive control samples.
-
Data Presentation
Table 1: Comparison of Inhibitory Potency (IC50/Ki in nM)
| Target | This compound | SP600125 |
| JNK1 | IC50: 45 nM[4][8] Ki: 2 nM[4] | IC50: 40 nM[9][10] |
| JNK2 | IC50: 160 nM[4][8] Ki: 4 nM[4] | IC50: 40 nM[9][10] |
| JNK3 | Ki: 52 nM[4] | IC50: 90 nM[9][10] |
| ERK2 | >1000-fold selective[4] | Negligible activity |
| p38α | >1000-fold selective[4] | Negligible activity |
| p38δ | >1000-fold selective[4] | - |
| Aurora Kinase A | - | IC50: 60 nM[9][10] |
| FLT3 | - | IC50: 90 nM[9][10] |
| TRKA | - | IC50: 70 nM[9][10] |
Note: The inhibitory values are compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
Protocol: In Vitro Kinase Assay for JNK Inhibitor Specificity
This protocol provides a general framework for assessing the specificity of JNK inhibitors. Researchers should optimize the conditions for their specific kinase and substrate.
1. Reagents and Materials:
-
Recombinant active JNK kinase (and other kinases for selectivity profiling)
-
Kinase-specific substrate (e.g., ATF2 for JNK)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[11]
-
This compound and SP600125
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and SP600125) in kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 384-well plate, add 1 µl of each inhibitor dilution or vehicle control.[11]
-
Add 2 µl of a solution containing the recombinant kinase (e.g., JNK1, JNK2, or an off-target kinase) in kinase reaction buffer. The optimal amount of kinase should be predetermined by titration.[11]
-
Add 2 µl of a solution containing the kinase substrate and ATP in kinase reaction buffer. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[11]
-
Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: A simplified diagram of the JNK signaling cascade.
Caption: Workflow for in vitro kinase inhibitor specificity assay.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]
- 8. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
interpreting unexpected results with JNK Inhibitor VIII
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNK Inhibitor VIII in their experiments.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions to help researchers interpret their data accurately.
| Problem | Potential Cause | Suggested Solution |
| No inhibition of c-Jun phosphorylation observed. | 1. Inhibitor concentration is too low for the specific cell line. Cellular IC50 values (300-500 nM) can be significantly higher than biochemical IC50 values (1-19 nM).[1] 2. Insufficient incubation time. As a covalent inhibitor, JNK-IN-8 requires adequate time to bind to its target. 3. JNK pathway is not activated in the experimental model. The inhibitor will only show an effect if the JNK pathway is active. 4. Degradation of the inhibitor. Improper storage can lead to loss of activity. | 1. Perform a dose-response experiment. Titrate this compound concentration to determine the optimal concentration for your cell line.[2] 2. Increase incubation time. A pre-incubation time of at least 3 hours is recommended.[3] 3. Confirm JNK pathway activation. Use a positive control, such as anisomycin or UV radiation, to stimulate the JNK pathway and verify that you can detect c-Jun phosphorylation.[3][4] 4. Ensure proper storage. Store the inhibitor as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] |
| Paradoxical increase in downstream signaling or unexpected phenotype. | 1. Off-target effects. At higher concentrations, this compound can inhibit other kinases, such as MNK2 and FMS (at 200-500 nM).[1] 2. JNK-independent effects. JNK-IN-8 has been shown to induce lysosome biogenesis and autophagy by activating TFEB/TFE3 via mTOR inhibition, independent of JNK.[6] 3. Cellular compensation mechanisms. Inhibition of one pathway can sometimes lead to the upregulation of parallel or compensatory pathways. | 1. Use the lowest effective concentration. Determine the minimal concentration that inhibits JNK activity to minimize off-target effects. 2. Validate findings with a secondary JNK inhibitor or genetic knockdown. Use a structurally different JNK inhibitor or siRNA/shRNA against JNK1/2 to confirm that the observed phenotype is JNK-dependent.[2] 3. Broaden your analysis. Investigate other relevant signaling pathways that might be activated as a compensatory response to JNK inhibition. |
| High background in in vitro kinase assay. | 1. Non-specific binding of antibodies or proteins. 2. Contamination of reagents. | 1. Include appropriate controls. Run reactions without the kinase or without the substrate to determine the source of background.[7] 2. Optimize blocking and washing steps. Ensure adequate blocking of membranes and sufficient washing to remove non-specifically bound proteins. 3. Use fresh, high-quality reagents. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. Cell passage number, confluency, and serum concentration can all affect signaling pathways. 2. Inconsistent inhibitor preparation. 3. Technical variability in assays. | 1. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent plating densities. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Maintain consistency in all experimental steps, including incubation times, reagent concentrations, and washing procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Due to the discrepancy between biochemical and cellular potency, a starting concentration in the range of 1-5 µM is recommended for initial experiments.[1][2] A dose-response curve should then be generated to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Is this compound selective for all JNK isoforms?
A2: Yes, this compound is a pan-JNK inhibitor with high potency against JNK1, JNK2, and JNK3.[1][3]
Q3: What are the known off-targets of this compound?
A3: While highly selective, this compound has been shown to have some off-target activity against MNK2 and FMS at concentrations between 200-500 nM.[1]
Q4: How can I confirm that this compound is working in my cells?
A4: The most common method is to perform a Western blot for phosphorylated c-Jun (at Ser63 or Ser73), a direct downstream target of JNK.[2][3] A decrease in phospho-c-Jun levels upon treatment with the inhibitor indicates successful target engagement.
Q5: Can this compound be used in animal models?
A5: Yes, this compound has been used in mouse xenograft models.[6][8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
| Data from reference[1] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (nM) |
| A375 | Cellular | 300-500 |
| Data from reference[1] |
Experimental Protocols
Western Blot for Phospho-c-Jun
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant active JNK enzyme, a suitable substrate (e.g., GST-c-Jun), and kinase assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the phosphorylation of the substrate by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Canonical JNK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing JNK inhibition via Western Blotting for p-c-Jun.
Caption: A logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
JNK-IN-8 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and troubleshooting potential batch-to-batch variability of the JNK inhibitor, JNK-IN-8. Consistent and reproducible experimental outcomes are critical, and this resource offers frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of JNK-IN-8 in our cell-based assays compared to previous experiments. Could this be due to batch-to-batch variability?
A1: Yes, a decrease in potency is a potential indicator of batch-to-batch variability. Several factors can contribute to this, including differences in purity, the presence of isomers or impurities, or degradation of the compound. It is also important to rule out other experimental variables such as cell passage number, reagent quality, and incubation times. We recommend qualifying each new batch of JNK-IN-8 to ensure consistent activity.
Q2: What are the key quality control (QC) parameters to consider when purchasing a new batch of JNK-IN-8?
A2: When acquiring a new lot of JNK-IN-8, it is crucial to review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check include:
-
Purity: Typically determined by HPLC or LC-MS, purity should ideally be ≥98%.[1]
-
Chemical Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry to ensure the correct chemical structure.
-
Appearance: The compound is generally a pale-yellow powder.[2]
-
Solubility: Ensure the reported solubility is consistent with your experimental needs (e.g., in DMSO).[3]
Q3: How should I properly store and handle JNK-IN-8 to minimize variability?
A3: Proper storage and handling are critical for maintaining the stability and activity of JNK-IN-8.
-
Solid Compound: Store at -20°C as supplied, protected from light. For long-term storage, the use of a desiccant is recommended. The solid is generally stable for at least 12 months from the date of receipt.[2]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[2] It is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or -80°C.[2][4] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[5]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment and use them immediately. JNK-IN-8 has low solubility in aqueous media.[2]
Q4: My current batch of JNK-IN-8 is showing unexpected off-target effects. Is this common?
A4: While JNK-IN-8 is a highly selective inhibitor of JNK kinases, some off-target activities have been reported. For instance, it can inhibit MNK2 and FMS at higher concentrations.[6] A recent study also revealed that JNK-IN-8 can inhibit mTOR signaling independently of its effect on JNK.[7] If you observe unexpected phenotypes, it is worth considering these potential off-target effects. Batch-to-batch variations in impurities could theoretically contribute to altered off-target profiles. Comparing the cellular phenotype with another structurally distinct JNK inhibitor can help to dissect on-target versus off-target effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting experiments when batch-to-batch variability of JNK-IN-8 is suspected.
Problem: Inconsistent Inhibition of c-Jun Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Degraded JNK-IN-8 | 1. Prepare a fresh stock solution of JNK-IN-8 from the solid compound. 2. If the issue persists, use a new vial of JNK-IN-8, preferably from a different, validated batch. 3. Ensure proper storage conditions are being met for both solid compound and stock solutions. |
| Lower Potency of New Batch | 1. Perform a dose-response experiment with the new batch and compare the EC50 for c-Jun phosphorylation inhibition with a previously validated batch. 2. See the "Protocol for Validating a New Batch of JNK-IN-8" section below. |
| Experimental Variability | 1. Standardize cell density, serum concentration, and stimulation conditions (e.g., with anisomycin or IL-1β). 2. Ensure consistent antibody performance in your Western blot analysis. |
Problem: Shift in EC50/IC50 in Cell Viability or Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Potency Difference | 1. Validate the new batch by running a parallel experiment with a known, trusted batch. 2. Determine the EC50/IC50 of the new batch in a sensitive cell line and compare it to the expected values from the literature or your own historical data. |
| Changes in Cell Line Sensitivity | 1. Check the passage number of your cells. High passage numbers can lead to phenotypic drift. 2. Perform a quality control check of your cell line (e.g., STR profiling). |
| Assay Conditions | 1. Verify the accuracy of your serial dilutions. 2. Ensure consistent incubation times and that the final DMSO concentration is kept constant and non-toxic (typically ≤ 0.1%).[2] |
Quantitative Data Summary
The following tables summarize the reported potency of JNK-IN-8 across different assays and cell lines. This data can serve as a reference when validating new batches.
Table 1: In Vitro Biochemical Potency of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.67[2][6] |
| JNK2 | 18.7[2][6] |
| JNK3 | 0.98[2][6] |
Table 2: Cellular Potency of JNK-IN-8 (Inhibition of c-Jun Phosphorylation)
| Cell Line | EC50 (nM) |
| HeLa | 486[2] |
| A375 | 338[2] |
Experimental Protocols
Protocol for Validating a New Batch of JNK-IN-8: Inhibition of c-Jun Phosphorylation
This protocol describes a Western blot-based assay to determine the cellular potency of a new batch of JNK-IN-8 by measuring the inhibition of a direct JNK substrate, c-Jun.
1. Materials:
-
HeLa or A375 cells
-
Complete cell culture medium
-
JNK-IN-8 (new batch and a previously validated control batch)
-
Anisomycin (or other appropriate JNK pathway activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser73), anti-c-Jun, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the new and control batches of JNK-IN-8 in culture medium. A typical concentration range would be from 10 nM to 10 µM.
-
Pre-treat the cells with the different concentrations of JNK-IN-8 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include an unstimulated, vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Develop the blot and quantify the band intensities.
3. Data Analysis:
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Plot the normalized phospho-c-Jun signal against the log of the JNK-IN-8 concentration.
-
Calculate the EC50 value for the new batch and compare it to the control batch and expected literature values.
Visualizations
JNK Signaling Pathway and Point of Inhibition by JNK-IN-8
Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
Experimental Workflow for Validating a New Batch of JNK-IN-8
Caption: Workflow for the quality control and validation of a new JNK-IN-8 batch.
References
- 1. ≥96% (HPLC), JNK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 7. aacrjournals.org [aacrjournals.org]
JNK-IN-8 cellular potency vs biochemical potency
Welcome to the technical support center for JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the cellular and biochemical potency of JNK-IN-8.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during experiments with JNK-IN-8, particularly concerning the observed differences between its potency in biochemical and cellular assays.
Q1: Why is there a significant difference between the biochemical IC50 and the cellular EC50 of JNK-IN-8?
A1: It is a common observation that the cellular potency (EC50) of JNK-IN-8 is significantly lower than its biochemical potency (IC50) against isolated JNK enzymes. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: The intracellular concentration of ATP is much higher (millimolar range) than the concentrations typically used in in vitro kinase assays (micromolar range). As JNK-IN-8 is an ATP-competitive inhibitor, the high levels of cellular ATP can outcompete the inhibitor for binding to the JNK active site, leading to a requirement for higher inhibitor concentrations to achieve the same level of inhibition.
-
Cell Permeability and Efflux: The ability of JNK-IN-8 to effectively cross the cell membrane and accumulate to a sufficient intracellular concentration to inhibit JNK can be limited. Active efflux by membrane transporters can also reduce the intracellular concentration of the inhibitor.
-
Off-Target Binding and Metabolism: Inside the cell, JNK-IN-8 may bind to other proteins or be metabolized, which can reduce the effective concentration available to bind to JNK.
-
Irreversible Binding Kinetics: JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the JNK active site. The rate of this covalent modification in a cellular environment can be influenced by various factors, potentially requiring higher concentrations or longer incubation times to achieve maximal inhibition compared to a purified enzyme system.
Q2: My cellular assay results show weaker JNK inhibition than expected based on the biochemical IC50. How can I troubleshoot this?
A2: If you are observing lower than expected cellular potency, consider the following troubleshooting steps:
-
Optimize Inhibitor Concentration and Incubation Time:
-
Perform a dose-response experiment with a wide range of JNK-IN-8 concentrations to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
Conduct a time-course experiment to determine the necessary incubation time for JNK-IN-8 to achieve maximal inhibition. As an irreversible inhibitor, its effects are time-dependent.
-
-
Verify Target Engagement in Cells:
-
Use a cellular thermal shift assay (CETSA) or a similar method to confirm that JNK-IN-8 is binding to JNK within the cell.
-
Perform a Western blot to assess the phosphorylation status of a direct JNK substrate, such as c-Jun, at Ser63/73. A reduction in phosphorylation will confirm target engagement and inhibition.
-
-
Assess Cell Permeability:
-
If possible, use analytical methods like LC-MS/MS to quantify the intracellular concentration of JNK-IN-8.
-
-
Control for Off-Target Effects:
-
Include appropriate controls in your experiment. For instance, use a structurally related but inactive control compound to ensure the observed effects are specific to JNK inhibition.
-
-
Check for Compound Stability and Solubility:
-
Ensure that JNK-IN-8 is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture medium is not affecting cell viability or inhibitor activity.[1]
-
Prepare fresh stock solutions of the inhibitor, as repeated freeze-thaw cycles can lead to degradation.[1]
-
Q3: What are some best practices for designing experiments to measure the cellular potency of JNK-IN-8?
A3: To obtain reliable and reproducible data on the cellular potency of JNK-IN-8, consider the following:
-
Use a Relevant Cellular Model: Choose a cell line where the JNK signaling pathway is active and relevant to your biological question.
-
Appropriate Assay Readout: Select a robust and specific readout for JNK activity. Measuring the phosphorylation of a direct downstream substrate like c-Jun is often more reliable than measuring general cellular outcomes like apoptosis, which can be influenced by multiple pathways.
-
Thorough Dose-Response Analysis: Generate a full dose-response curve with a sufficient number of data points to accurately determine the EC50 value.
-
Include Positive and Negative Controls: Use a known activator of the JNK pathway (e.g., anisomycin or UV radiation) as a positive control and a vehicle-only treatment as a negative control.
-
Monitor Cell Viability: Perform a concurrent cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to general cytotoxicity.
JNK-IN-8 Potency Data
The following table summarizes the reported biochemical and cellular potency of JNK-IN-8.
| Assay Type | Target | Potency (IC50/EC50) | Reference |
| Biochemical | JNK1 | 4.7 nM (IC50) | [1][2][3] |
| JNK2 | 18.7 nM (IC50) | [1][2][3] | |
| JNK3 | 0.98 - 1 nM (IC50) | [1][2][3][4] | |
| Cellular | c-Jun phosphorylation (HeLa cells) | 486 nM (EC50) | [2][3] |
| c-Jun phosphorylation (A375 cells) | 338 nM (EC50) | [2][3] |
Note: IC50 (half maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. EC50 (half maximal effective concentration) in cellular assays measures the concentration required to produce 50% of the maximal effect in a whole-cell system.
Experimental Protocols
1. In Vitro Kinase Assay (Biochemical Potency)
This protocol provides a general framework for assessing the biochemical potency of JNK-IN-8. Specific conditions may need to be optimized for the particular JNK isoform and assay platform used.
-
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP
-
JNK-IN-8
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phosphospecific antibody)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of JNK-IN-8 in DMSO.
-
In a 384-well plate, add the JNK enzyme and the JNK-IN-8 dilution (or DMSO vehicle control).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each JNK-IN-8 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol describes how to measure the cellular potency of JNK-IN-8 by assessing the phosphorylation of its direct substrate, c-Jun.
-
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV-C)
-
JNK-IN-8
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagent
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of JNK-IN-8 (and a vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a pre-determined time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Calculate the percent inhibition for each JNK-IN-8 concentration and determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the phosphorylation of c-Jun and subsequent regulation of gene transcription.
Caption: A typical workflow for evaluating a kinase inhibitor, moving from biochemical assays to cellular assays and troubleshooting any discrepancies in potency.
References
duration of JNK inhibition with JNK-IN-8 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNK-IN-8, a potent and selective inhibitor of c-Jun N-terminal kinases (JNK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNK-IN-8?
A1: JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] It functions by forming a permanent covalent bond with a conserved cysteine residue (Cys116) in the ATP-binding site of the JNK enzymes.[4][5] This covalent modification blocks the substrate-binding site, thereby durably inhibiting the kinase activity of JNK.[5]
Q2: How long does the inhibition of JNK by JNK-IN-8 last in cells?
A2: Due to its irreversible, covalent binding mechanism, the inhibition of a specific JNK protein by JNK-IN-8 is essentially permanent.[6] The duration of JNK signaling inhibition in a cell population is therefore primarily determined by the rate of new JNK protein synthesis (protein turnover). The inhibitory effect is not reversible by simply washing the compound out of the cell culture medium.[5]
Q3: Can I reverse the inhibitory effect by washing out JNK-IN-8 from the cell culture medium?
A3: No, you cannot. The covalent bond formed between JNK-IN-8 and the JNK protein is stable and not reversible.[5] Washout experiments have confirmed that the inhibition of JNK signaling (e.g., phosphorylation of c-Jun) persists even after the removal of JNK-IN-8 from the culture medium.[5]
Q4: What is the recommended concentration and incubation time for using JNK-IN-8 in cell culture?
A4: The optimal concentration and incubation time are highly dependent on the cell line and the specific biological question.
-
Concentration: Effective concentrations in cellular assays typically range from 0.1 µM to 20 µM.[4] Many studies report significant inhibition of c-Jun phosphorylation and downstream effects using 1 µM to 5 µM of JNK-IN-8.[4][7]
-
Incubation Time: Inhibition of the direct JNK substrate, c-Jun, can be observed in as little as 30 to 60 minutes.[4] For long-term assays, such as cell viability or clonogenic assays, treatment times can range from 24 hours to several days.[6][7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.[8]
Q5: Why is the effective concentration in my cells (EC50) significantly higher than the reported biochemical IC50 values?
A5: It is common for the cellular EC50 to be higher than the biochemical IC50. While JNK-IN-8 has potent biochemical IC50 values in the low nanomolar range (e.g., 4.7 nM for JNK1, 1 nM for JNK3), its cellular EC50 for inhibiting c-Jun phosphorylation is in the range of 300-500 nM.[3][9][10] This difference can be attributed to several factors, including:
-
Cell membrane permeability.
-
Intracellular ATP concentration, which competes for the binding site.
-
The abundance of the target protein within the cell.
-
Potential for metabolism or efflux of the compound by the cells.
Data Presentation
Table 1: Inhibitory Potency of JNK-IN-8
| Target | Assay Type | Value (IC50 / EC50) | Cell Line |
| JNK1 | Biochemical | 4.67 nM[1][2] | - |
| JNK2 | Biochemical | 18.7 nM[1][2] | - |
| JNK3 | Biochemical | 0.98 nM[1][2] | - |
| JNK (c-Jun phosphorylation) | Cellular | 338 nM | A375 cells[3][10] |
| JNK (c-Jun phosphorylation) | Cellular | 486 nM | HeLa cells[3][10] |
Table 2: Commonly Used Experimental Parameters for JNK-IN-8
| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| Inhibition of c-Jun Phosphorylation | MDA-MB-231 | 1 µM - 5 µM | 30 - 60 minutes | 60-80% reduction in p-c-Jun.[4] |
| Cell Viability | Triple-Negative Breast Cancer (TNBC) lines | 0.88 µM - 5 µM | 72 hours | Concentration-dependent decrease in viability.[7] |
| Clonogenic Assay | TNBC lines | 1 µM - 5 µM | 72 hours (followed by recovery) | Inhibition of colony formation.[7] |
| Combination Therapy | Pancreatic Ductal Adenocarcinoma (PDAC) lines | 1 µM | 72 hours | Synergy with FOLFOX chemotherapy.[6] |
Mandatory Visualization
Caption: JNK signaling pathway and the irreversible inhibitory mechanism of JNK-IN-8.
Caption: General experimental workflow for assessing the effects of JNK-IN-8 in cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of p-c-Jun or other downstream targets is observed. | 1. Suboptimal Concentration: The concentration of JNK-IN-8 may be too low for your specific cell line. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the EC50 in your system. |
| 2. Insufficient Incubation Time: Inhibition may not be detectable at very early time points. | 2. Perform a time-course experiment (e.g., 30 min, 1h, 3h, 24h) to find the optimal incubation period.[3][5] | |
| 3. Compound Degradation: Improper storage may have led to the degradation of JNK-IN-8. | 3. Prepare fresh stock solutions in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1] | |
| 4. Low JNK Activity: Basal JNK activity in your cells might be too low to detect a decrease. | 4. Consider stimulating the JNK pathway with an agonist (e.g., anisomycin, EGF, IL-1β) to increase the signaling window.[4][5] | |
| High levels of cell death or unexpected toxicity observed. | 1. High JNK-IN-8 Concentration: The concentration used may be cytotoxic to your cells. | 1. Lower the concentration of JNK-IN-8. Ensure you are using a concentration that inhibits JNK without causing excessive non-specific toxicity. |
| 2. DMSO Toxicity: The final concentration of the DMSO vehicle may be too high. | 2. Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.1%.[1] | |
| 3. On-Target Toxicity: JNK signaling may be critical for the survival of your specific cell line. | 3. This may be an expected outcome. Correlate cell death with the inhibition of JNK targets (like p-c-Jun) to confirm the effect is on-target. |
Experimental Protocols
Protocol 1: Assessing JNK Inhibition via Western Blot for Phospho-c-Jun
-
Cell Seeding: Seed cells (e.g., HeLa, A375, MDA-MB-231) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): For experiments involving stimulation, serum-starve the cells for 18 hours to reduce basal signaling activity.[8]
-
Pre-treatment: Pre-treat cells with the desired concentrations of JNK-IN-8 (e.g., 1 µM) or vehicle (DMSO) for 1-3 hours.
-
Stimulation (Optional): Add a JNK pathway agonist (e.g., 2 µM Anisomycin) for 1 hour to induce c-Jun phosphorylation.[8]
-
Lysis: Immediately place plates on ice, wash cells three times with ice-cold PBS, and add 100-200 µL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Rotate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][8]
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil at 95°C for 5-10 minutes, and load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., GAPDH, β-Actin). Follow with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Protocol 2: General Cell Viability Assay (e.g., using CellTiter-Glo)
-
Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of JNK-IN-8 or vehicle control. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[7]
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo reagent to room temperature before use.
-
Reagent Addition: Add CellTiter-Glo reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells to determine the percent viability for each concentration.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 9. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing JNK-IN-8 Covalent Modification in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately assessing the covalent modification of c-Jun N-terminal kinase (JNK) by JNK-IN-8 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and how does it work?
JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the JNK enzymes (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[4][5] This covalent modification permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates like c-Jun.[3][6]
Q2: What is the difference between biochemical IC50 and cellular EC50 for JNK-IN-8?
The biochemical IC50 is the concentration of JNK-IN-8 required to inhibit the activity of purified JNK enzyme by 50% in an in vitro assay. The cellular EC50 is the concentration required to achieve 50% inhibition of a specific cellular process, such as the phosphorylation of c-Jun, within a whole-cell context.[2][7] It is common for the cellular EC50 to be higher than the biochemical IC50 due to factors like cell membrane permeability, intracellular ATP competition, and protein turnover.[7]
Q3: How can I be sure that the observed effects in my cells are due to covalent modification by JNK-IN-8?
To confirm that the effects are due to covalent inhibition, you can perform several experiments:
-
Wash-out experiment: After treating cells with JNK-IN-8, wash the cells to remove any unbound inhibitor. If the inhibition of JNK signaling persists after the washout, it suggests a covalent and irreversible interaction.[8][9]
-
Use of a non-reactive analog: Compare the effects of JNK-IN-8 with a structurally similar compound that lacks the reactive acrylamide "warhead".[9] This control compound should bind to the ATP pocket but cannot form a covalent bond. A significantly reduced potency of the non-reactive analog supports a covalent mechanism for JNK-IN-8.[9]
-
Site-directed mutagenesis: In an overexpression system, mutate the target cysteine residue (e.g., C116S in JNK1).[5] The resistance of the mutant JNK to inhibition by JNK-IN-8 provides strong evidence for covalent targeting of that specific residue.[4][5]
Q4: Are there known off-target effects of JNK-IN-8?
While JNK-IN-8 is highly selective for JNK kinases, some off-target activities have been reported, particularly at higher concentrations.[7] These can include other kinases like MNK2 and Fms.[7][10] Additionally, JNK-IN-8 has been shown to induce lysosome biogenesis and autophagy by inhibiting mTOR, a mechanism that is independent of its JNK inhibitory activity.[4] It is crucial to use the lowest effective concentration of JNK-IN-8 and to include appropriate controls to account for potential off-target effects.
Troubleshooting Guides
Problem 1: No or weak inhibition of c-Jun phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Insufficient JNK-IN-8 Concentration | The cellular EC50 for JNK-IN-8 is typically in the submicromolar range (e.g., 300-500 nM).[7] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inadequate Incubation Time | Covalent bond formation is time-dependent. Ensure a sufficient incubation time for JNK-IN-8 to engage with its target. A time-course experiment (e.g., 1, 2, 4, 6 hours) can help determine the optimal duration. |
| Poor Cell Permeability | While generally cell-permeable, issues can arise with certain cell types. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid cell toxicity and effects on membrane integrity.[1] |
| High Protein Turnover | If the JNK protein is rapidly synthesized in your cell line, the effect of the irreversible inhibitor may be diminished over time. Consider shorter treatment times or co-treatment with a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the impact of protein turnover. |
| JNK Pathway Not Activated | Ensure that the JNK signaling pathway is activated in your experimental setup. You may need to stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation, or cytokines) to observe robust c-Jun phosphorylation that can then be inhibited.[9] |
| Incorrect Antibody or Western Blotting Technique | Verify the specificity of your phospho-c-Jun antibody. Optimize your Western blotting protocol, including lysate preparation, gel electrophoresis, and antibody concentrations. |
Problem 2: High background or non-specific bands in Western blot for phospho-c-Jun.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Use a highly specific and validated antibody for phospho-c-Jun (Ser63 or Ser73).[5] |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. |
| Incomplete Blocking | Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. |
| Insufficient Washing | Perform thorough washes between antibody incubations to remove unbound antibodies. |
Problem 3: Discrepancy between in vitro and cellular results.
| Possible Cause | Troubleshooting Step |
| Cellular Environment Factors | Intracellular factors such as high ATP concentrations can compete with JNK-IN-8 for binding to the ATP pocket, leading to a lower apparent potency in cells compared to in vitro assays.[11] |
| Drug Efflux Pumps | Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport JNK-IN-8 out of the cell, reducing its intracellular concentration and efficacy. |
| Off-Target Effects in Cells | At higher concentrations, JNK-IN-8 may engage off-targets that could confound the interpretation of cellular phenotypes.[4][7] Use of techniques like chemoproteomics can help identify these off-targets.[12] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.7[2][13] |
| JNK2 | 18.7[2][13] |
| JNK3 | 1.0[2][13] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) | Reference |
| HeLa | c-Jun Phosphorylation | 486 | [2] |
| A375 | c-Jun Phosphorylation | 338 | [2] |
Experimental Protocols
Protocol 1: Assessing Inhibition of c-Jun Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of JNK-IN-8 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO vehicle control for the desired time (e.g., 2 hours).
-
JNK Pathway Stimulation: If necessary, stimulate the JNK pathway with an appropriate agonist (e.g., 25 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Data Analysis: Densitometrically quantify the phospho-c-Jun bands and normalize them to a loading control (e.g., total c-Jun, GAPDH, or β-actin).
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification
-
Treatment and Lysis: Treat cells with JNK-IN-8 (e.g., 1 µM) for a specified time. Lyse the cells and immunoprecipitate endogenous JNK or use a cell line overexpressing tagged JNK.
-
Sample Preparation: Elute the JNK protein and desalt it using a C4 ZipTip or a similar method.
-
Mass Spectrometry Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectrum of the JNK protein from JNK-IN-8-treated cells to that from vehicle-treated cells. A mass shift corresponding to the molecular weight of JNK-IN-8 (507.59 g/mol ) confirms covalent adduction.[9]
Protocol 3: Chemoproteomics for Target and Off-Target Identification
-
Probe Synthesis: Synthesize a derivative of JNK-IN-8 that incorporates a clickable tag, such as a terminal alkyne.[12]
-
Cell Treatment: Treat cells with the alkyne-tagged JNK-IN-8 probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin beads to enrich the biotinylated proteins.[2]
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to a control, revealing the direct targets and off-targets of JNK-IN-8.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for assessing c-Jun phosphorylation by Western blot.
Caption: Troubleshooting logic for weak inhibition of c-Jun phosphorylation.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Navigating JNK Inhibitor VIII: A Guide to Cross-Reactivity and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
This guide provides an in-depth analysis of the cross-reactivity profile of JNK Inhibitor VIII, also known as TCS JNK 6o. It is designed to be a crucial resource for researchers, offering detailed data, experimental protocols, and troubleshooting advice to ensure the accurate interpretation of experimental results and to mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (TCS JNK 6o) is a potent, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). Its primary targets are the three main JNK isoforms: JNK1, JNK2, and JNK3.
Q2: How selective is this compound for JNKs over other kinases?
A2: this compound exhibits high selectivity for JNK1 and JNK2 over other mitogen-activated protein (MAP) kinases, such as ERK2 and p38.[1][2] The selectivity is reported to be over 1000-fold.[1][2]
Q3: Has this compound been profiled against a broad panel of kinases?
A3: Yes, the aminopyridine class of inhibitors, including the broader category to which this compound belongs, has been screened against a panel of 74 different kinases, demonstrating minimal cross-reactivity.
Quantitative Data Summary: Kinase Selectivity Profile
The inhibitory activity of this compound and its analogs has been quantified to determine its selectivity. The following tables summarize the available data on its potency against its primary targets and its cross-reactivity with other kinases.
Table 1: Inhibitory Potency of this compound against JNK Isoforms
| Target | K_i_ (nM) | IC_50_ (nM) |
| JNK1 | 2[1][2][3] | 45[1][4] |
| JNK2 | 4[1][2][3] | 160[1][4] |
| JNK3 | 52[1][2][3] | - |
Table 2: Cross-Reactivity of an Aminopyridine-Based JNK Inhibitor Against a Panel of Kinases
The following data is based on the screening of a closely related aminopyridine JNK inhibitor from the same chemical series as this compound, as reported by Szczepankiewicz et al., 2006. The inhibitor was tested at a concentration of 10 µM.
| Kinase | % Inhibition at 10 µM |
| Serine/Threonine Kinases | |
| AKT1 | <10 |
| Aurora A | <10 |
| CAMKIIδ | <10 |
| CDK2/cyclin A | <10 |
| CHK1 | <10 |
| GSK3β | <10 |
| MAPKAP-K2 | <10 |
| PKA | <10 |
| PKCα | <10 |
| Plk1 | <10 |
| Rock-II | <10 |
| Tyrosine Kinases | |
| Abl | <10 |
| EGFR | <10 |
| Flt3 | <10 |
| InsR | <10 |
| KDR (VEGFR2) | <10 |
| Lck | <10 |
| Met | <10 |
| PDGFRβ | <10 |
| Src | <10 |
| Other Kinases | |
| p38α | <10 |
| ERK2 | <10 |
(Note: This is a representative subset of the 74 kinases screened. The original publication should be consulted for the complete dataset.)
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular context and experimental procedures related to JNK inhibitor studies, the following diagrams have been generated.
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible data. Below are representative protocols for common kinase profiling assays.
Radiometric Kinase Assay (Filter Binding Assay)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (or other test compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor, the purified kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a robust, high-throughput alternative to radiometric assays.
Materials:
-
Purified kinase of interest
-
Biotinylated peptide substrate
-
This compound (or other test compound)
-
Kinase reaction buffer
-
ATP
-
TR-FRET detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665)
-
Stop/Detection buffer (containing EDTA)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and add to the wells of a 384-well plate.
-
Add the purified kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding the Stop/Detection buffer containing the TR-FRET detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the ratio of the acceptor and donor emission signals and determine the percentage of inhibition.
Troubleshooting Guide
Problem 1: High background signal in the kinase assay.
-
Possible Cause (Radiometric): Incomplete washing of the filter plate, leading to residual unincorporated [γ-³³P]ATP.
-
Solution: Increase the number of wash steps and ensure the wash buffer volume is sufficient.
-
-
Possible Cause (TR-FRET): Non-specific binding of detection antibodies.
-
Solution: Optimize the concentration of the detection antibodies and include a blocking agent like BSA in the detection buffer.
-
Problem 2: Inconsistent or non-reproducible IC_50_ values.
-
Possible Cause: Variability in reagent dispensing, incubation times, or temperature.
-
Solution: Use calibrated pipettes or automated liquid handlers. Ensure consistent incubation times and temperatures across all experiments.
-
-
Possible Cause: Instability of the inhibitor or kinase under assay conditions.
-
Solution: Prepare fresh dilutions of the inhibitor for each experiment. Ensure the kinase is properly stored and handled to maintain its activity.
-
Problem 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Solution: The inhibitor may not be effectively reaching its target within the cell. Consider using cell-based assays that measure target engagement more directly.
-
-
Possible Cause: High intracellular ATP concentration.
-
Solution: this compound is an ATP-competitive inhibitor. The high concentration of ATP in cells (~1-5 mM) can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.
-
This technical support guide provides a foundational understanding of the cross-reactivity of this compound and best practices for its use in research. For further details, consulting the primary literature is highly recommended.
References
JNK Inhibitor VIII Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JNK Inhibitor VIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TCS JNK 6o, is a cell-permeable inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It functions as an ATP-competitive, reversible inhibitor of JNK1, JNK2, and JNK3.[1][3] By binding to the ATP site of the JNK enzymes, it prevents the phosphorylation of their substrates, such as c-Jun, thereby inhibiting the JNK signaling pathway.[1][2][4] This pathway is a critical regulator of cellular processes like proliferation, differentiation, inflammation, and apoptosis.[5]
Q2: What is the difference between this compound and JNK-IN-8?
While both are potent JNK inhibitors, they are distinct compounds. This compound (TCS JNK 6o) is a reversible, ATP-competitive inhibitor.[1][3] In contrast, JNK-IN-8 is an irreversible, covalent inhibitor that forms a bond with a conserved cysteine residue in the ATP-binding site of JNKs.[4][6][7][8] This difference in mechanism can affect the duration of inhibition and potential for off-target effects.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C, where it is stable for at least two to three years.[1][2] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for up to 6 months.[3][9] It is recommended to protect the compound from light.[3]
Q4: In what solvents is this compound soluble?
This compound is soluble in DMSO at concentrations up to 71 mg/mL (199.22 mM).[1] It is insoluble in water and ethanol.[1][10] For cell culture experiments, it is common to prepare a concentrated stock solution in fresh, anhydrous DMSO and then dilute it into the culture medium to the final desired concentration.[1] The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
Q5: My this compound is not showing any effect. What are the possible reasons?
There are several potential reasons for a lack of inhibitor activity. Consider the following troubleshooting steps:
-
Inadequate Concentration: The effective concentration can vary significantly between cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Solubility Issues: The inhibitor may have precipitated out of solution. Ensure that the stock solution is fully dissolved and that the final concentration in your aqueous experimental buffer does not exceed its solubility limit. Warming the tube at 37°C and brief sonication can aid in dissolving the compound.[4]
-
Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the inhibitor.[5][9] Use freshly prepared dilutions from a properly stored stock solution.
-
Cellular Context: The JNK pathway's role can be highly context-dependent. In some cell lines or under certain conditions, the JNK pathway may not be the primary driver of the process you are studying.
-
Experimental Readout: Ensure that your downstream assay is sensitive and appropriate for detecting changes in JNK activity. A direct measure of JNK activity, such as the phosphorylation of its substrate c-Jun, is recommended.[2][4]
Q6: I am observing unexpected or off-target effects. What could be the cause?
While this compound is reported to be highly selective for JNKs over a panel of other kinases, off-target effects are a possibility with any small molecule inhibitor.[2][3]
-
High Concentration: Using excessively high concentrations of the inhibitor increases the likelihood of binding to other kinases.[11] Stick to the lowest effective concentration determined from your dose-response curve.
-
Cell Line Specificity: Some cell lines may express kinases that have a higher off-target binding affinity for the inhibitor.
-
Alternative JNK Inhibitors: To confirm that the observed phenotype is due to JNK inhibition, consider using another structurally different JNK inhibitor, such as the covalent inhibitor JNK-IN-8, as a comparison.[12][13]
Q7: How can I confirm that this compound is inhibiting the JNK pathway in my cells?
The most direct way to confirm target engagement is to measure the phosphorylation status of a known JNK substrate.
-
Western Blotting: The most common method is to perform a Western blot to detect the phosphorylation of c-Jun at Serine 63 or Serine 73.[4] A successful inhibition will result in a decrease in the levels of phosphorylated c-Jun (p-c-Jun) upon stimulation.
-
Kinase Activity Assay: An in vitro kinase assay using immunoprecipitated JNK from your cell lysates can also be performed to directly measure its enzymatic activity.
Quantitative Data Summary
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 | 45 nM | 160 nM | - | [1] |
| Ki | 2 nM | 4 nM | 52 nM | [1][2][3] |
| Solubility in DMSO | \multicolumn{3}{c | }{71 mg/mL (199.22 mM)} | [1] | |
| Storage (Powder) | \multicolumn{3}{c | }{-20°C for ≥ 2 years} | [2] | |
| Storage (Stock Solution) | \multicolumn{3}{c | }{-20°C for up to 3 months} | [3] |
Experimental Protocols
Protocol: Inhibition of c-Jun Phosphorylation in Cell Culture
This protocol provides a general guideline for treating cells with this compound and assessing the inhibition of the JNK pathway by measuring c-Jun phosphorylation.
-
Cell Plating: Plate your cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution into your cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal dose.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the inhibitor. Pre-incubate the cells with the inhibitor for a period of 1 to 3 hours.[6]
-
Stimulation: After pre-incubation, stimulate the JNK pathway by adding an appropriate agonist (e.g., anisomycin, UV radiation, or a cytokine like TNF-α) for a predetermined amount of time (e.g., 30 minutes).[1] Include a vehicle-only control (DMSO) and an unstimulated control.
-
Cell Lysis: Following stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun. A loading control like GAPDH or β-actin should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities and normalize the p-c-Jun signal to the total c-Jun signal. Compare the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Visualizations
Caption: The JNK signaling cascade and the point of intervention for this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree to troubleshoot experiments where this compound is ineffective.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS 894804-07-0 - Calbiochem | 420135 [merckmillipore.com]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of JNK Inhibitor VIII in solution
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with JNK Inhibitor VIII. Our aim is to help you prevent its degradation in solution and ensure the reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Reduced or no inhibitor activity observed in the experiment. | 1. Degradation of this compound in solution: The inhibitor may have degraded due to improper storage, prolonged storage at inappropriate temperatures, or multiple freeze-thaw cycles. 2. Precipitation of the inhibitor: The inhibitor may have precipitated out of the solution, especially if the solvent was not anhydrous or if the solution was stored improperly. 3. Incorrect concentration: There might be an error in the calculation of the concentration or in the dilution of the stock solution. | 1. Prepare fresh solutions: It is highly recommended to use freshly prepared solutions for optimal results. If using a stored solution, its stability should be verified. 2. Ensure complete dissolution: Use fresh, anhydrous DMSO to prepare the stock solution. If needed, gentle warming and vortexing can aid dissolution. Visually inspect the solution for any precipitate before use. 3. Recalculate and verify concentrations: Double-check all calculations and ensure accurate pipetting. |
| Inconsistent results between experiments. | 1. Variability in inhibitor activity: This can be due to the use of inhibitor solutions of different ages or solutions that have undergone a different number of freeze-thaw cycles. 2. Solvent effects: The quality and water content of the DMSO used can affect the inhibitor's solubility and stability. | 1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] 2. Use high-quality, anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.[2] |
| Precipitate forms in the stock solution upon storage. | 1. Use of hydrated DMSO: Moisture in the DMSO can cause the inhibitor to precipitate out of the solution over time. 2. Storage at an inappropriate temperature: Storing the solution at a temperature higher than recommended can lead to decreased solubility and degradation. | 1. Use fresh, anhydrous DMSO: Ensure the DMSO used is of high quality and has not been exposed to moisture. 2. Follow recommended storage conditions: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the inhibitor's solubility.[2]
Q2: How should I store the solid this compound powder?
A2: The solid powder of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[5]
Q3: What are the recommended storage conditions for this compound in solution?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term storage (stable for up to one year) or at -20°C for short-term storage (stable for up to one month).[3][4]
Q4: Can I store the this compound solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation and loss of activity. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.
Q5: How can I check if my stored this compound solution is still active?
A5: To verify the activity of a stored solution, you can perform a functional assay. This involves treating cells with the stored inhibitor and a freshly prepared solution in parallel and comparing their ability to inhibit JNK signaling. A common method is to measure the phosphorylation of c-Jun, a direct substrate of JNK, via Western blot or an ELISA-based assay.[5]
Q6: Is this compound sensitive to light?
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 71 mg/mL (199.22 mM) | [5] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid Powder | -20°C | 3 years | [5] |
| Solution in DMSO | -80°C | 1 year | [3] |
| Solution in DMSO | -20°C | 1 month | [3][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing the Activity of Stored this compound Solution
-
Objective: To determine if a stored solution of this compound retains its biological activity.
-
Principle: This protocol uses a cell-based assay to compare the inhibitory effect of a stored this compound solution against a freshly prepared solution on the JNK signaling pathway. The phosphorylation of c-Jun, a direct downstream target of JNK, is measured as a readout of JNK activity.
-
Materials:
-
Appropriate cell line (e.g., HeLa or HepG2 cells)
-
Cell culture medium and supplements
-
Stored this compound solution
-
Freshly prepared this compound solution (for comparison)
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer
-
Reagents for Western blotting (primary antibody against phospho-c-Jun and total c-Jun, secondary antibody, and detection reagents)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with different concentrations of the stored this compound solution and the freshly prepared solution for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control (DMSO) group.
-
JNK Pathway Activation: Stimulate the cells with a JNK pathway activator (e.g., Anisomycin at 10 µg/mL for 30 minutes) to induce c-Jun phosphorylation. Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun (Ser63)).
-
After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Jun to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Compare the inhibition of c-Jun phosphorylation by the stored inhibitor to that of the fresh inhibitor. A significant decrease in the inhibitory activity of the stored solution indicates degradation.
-
Mandatory Visualization
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of intervention by this compound.
Experimental Workflow for Assessing Inhibitor Stability
Caption: Experimental workflow for verifying the activity of a stored this compound solution.
References
Validation & Comparative
Validating JNK Inhibitor VIII's In Vivo Efficacy: A Comparative Guide
For researchers and drug development professionals navigating the landscape of c-Jun N-terminal kinase (JNK) inhibitors, rigorous in vivo validation is paramount. This guide provides a comparative analysis of JNK Inhibitor VIII (often used interchangeably with the covalent inhibitor JNK-IN-8) against other common alternatives, supported by experimental data and detailed protocols to aid in the design and execution of preclinical studies.
Performance Comparison of JNK Inhibitors
The in vivo efficacy of JNK inhibitors is often evaluated in various disease models, including oncology and inflammatory conditions. Below is a summary of quantitative data from preclinical studies for this compound and two widely used alternatives, SP600125 and AS601245. It is important to note that direct head-to-head comparisons in the same study are limited, and efficacy can be model-dependent.
| Inhibitor | Animal Model | Disease/Condition | Dosing & Administration | Key Findings |
| This compound (JNK-IN-8) | Nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 25 mg/kg, intraperitoneal injection | In combination with lapatinib, significantly delayed tumor growth compared to either agent alone.[1] |
| Nude mice with patient-derived pancreatic cancer xenografts | Pancreatic Ductal Adenocarcinoma | Not specified | In combination with FOLFOX, enhanced tumor growth inhibition.[2][3] | |
| SP600125 | Mice | Doxorubicin-resistant cancer | Not specified | Reduced tumor volume more effectively than doxorubicin in a resistant cell line-derived xenograft model.[4] |
| Mice | LPS-induced inflammation | 16 mg/kg/day, intraperitoneal injection | Reduced JNK activity in the brain.[5] | |
| AS601245 | Gerbils | Global Cerebral Ischemia | Not specified | Dose-dependent reduction in hippocampal damage. |
| Mice | Not specified | Not specified | Showed good oral bioavailability and brain penetration.[6] |
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Understanding this pathway is essential for contextualizing the mechanism of action of JNK inhibitors.
Experimental Protocols
In Vivo Efficacy Validation in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a JNK inhibitor in a subcutaneous xenograft mouse model.[7][8]
1. Cell Culture and Implantation:
- Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
- Harvest cells and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
3. Drug Preparation and Administration:
- Prepare the JNK inhibitor (e.g., this compound) and any combination agents in their respective vehicles. For example, JNK-IN-8 has been formulated in a vehicle of 2% ethanol and 5% Tween-80 in PBS.[2]
- Administer the drugs to the mice according to the planned dosing schedule and route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle alone.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- Observe the animals for any signs of toxicity.
- At the end of the study (defined by a specific time point or when tumors reach a maximum ethical size), euthanize the mice.
5. Data Analysis:
- Collect tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3) or Western blotting to confirm target engagement (e.g., phosphorylation of c-Jun).
- Statistically analyze the differences in tumor growth between the treatment and control groups.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the in vivo efficacy of a JNK inhibitor.
Concluding Remarks
This compound (JNK-IN-8) stands out as a highly specific and irreversible inhibitor of JNK, offering a more targeted approach compared to broader-spectrum inhibitors like SP600125, which has known off-target effects.[2][3] The choice of inhibitor should be guided by the specific research question and the experimental model. For studies requiring high selectivity for the JNK pathway, JNK-IN-8 is a superior tool. The provided protocols and workflows offer a foundational framework for designing robust in vivo experiments to validate the efficacy of JNK inhibitors for therapeutic development.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 4. SP600125, an inhibitor of Jnk pathway, reduces viability of relatively resistant cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Inhibitor VIII and JNK Inhibitor IX for Researchers
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinase (JNK) signaling pathway is a critical target for therapeutic development in inflammation, neurodegenerative diseases, and cancer.[1] This guide provides a detailed comparison of two widely used JNK inhibitors, JNK Inhibitor VIII and JNK Inhibitor IX, to assist researchers in selecting the appropriate tool for their experimental needs.
Biochemical and Cellular Activity
This compound and JNK Inhibitor IX exhibit distinct profiles in terms of their potency and selectivity against the three JNK isoforms (JNK1, JNK2, and JNK3). The following table summarizes key quantitative data for these two compounds.
| Parameter | This compound | JNK Inhibitor IX |
| Synonyms | TCS JNK 6o | TCS JNK 5a |
| Mechanism of Action | ATP-competitive, Reversible | ATP-competitive |
| Potency (Ki) | JNK1: 2 nMJNK2: 4 nMJNK3: 52 nM | Not explicitly defined in provided results. |
| Potency (IC50) | JNK1: 45 nMJNK2: 160 nM | Not explicitly defined in provided results. |
| Potency (pIC50) | Not explicitly defined in provided results. | JNK2: 6.5JNK3: 6.7 |
| Cellular Activity | Inhibits c-Jun phosphorylation (EC50 = 920 nM in HepG2 cells) | Reduces caspase-3 activity in human dermal fibroblasts. |
| Selectivity | Over 1000-fold selective for JNK1 and -2 over ERK2, p38α, and p38δ. | Little to no activity against JNK1 and a panel of over 30 other kinases. |
Signaling Pathway Context: The JNK Cascade
The JNK signaling pathway is a multi-tiered cascade activated by various cellular stresses and inflammatory cytokines. Understanding this pathway is crucial for interpreting the effects of JNK inhibitors.
Caption: The JNK signaling cascade from extracellular stimuli to cellular response.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these inhibitors in research.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of JNK inhibitors against purified JNK enzymes.
Caption: Workflow for a non-radioactive in vitro JNK kinase assay.
Detailed Steps:
-
Prepare Reagents :
-
Reconstitute recombinant active JNK1, JNK2, or JNK3 enzyme in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., GST-c-Jun or ATF2).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound or JNK Inhibitor IX in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction :
-
In a microcentrifuge tube or 96-well plate, combine the JNK enzyme and the desired concentration of the inhibitor.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
-
Detection :
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser63)).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence or fluorescence.
-
Quantify the band intensity to determine the extent of inhibition.
-
Cell-Based Assay for JNK Activity
This protocol describes how to measure the effect of JNK inhibitors on the JNK signaling pathway within a cellular context.
Detailed Steps:
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or JNK Inhibitor IX for 1-2 hours.
-
-
Stimulation of the JNK Pathway :
-
Induce the JNK pathway by treating the cells with a known activator, such as anisomycin or UV radiation.
-
Incubate for the appropriate time to achieve peak JNK activation (typically 15-30 minutes).
-
-
Cell Lysis and Protein Analysis :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform a Western blot as described in the in vitro kinase assay protocol, using an antibody against phospho-c-Jun to assess JNK activity.
-
In Vivo Studies and Considerations
Both this compound and JNK Inhibitor IX have been utilized in in vivo studies, although the available information is more extensive for other inhibitors like JNK-IN-8. For instance, JNK-IN-8 has been shown to suppress tumor growth in triple-negative breast cancer models in vivo.[2][3] When planning in vivo experiments with this compound or IX, it is crucial to consider factors such as formulation, dosage, and potential off-target effects. A recent study on pancreatic cancer indicated that JNK Inhibitor IX might exert its effects independently of its primary target, JNK2, highlighting the importance of thorough mechanistic validation.[4]
Conclusion
This compound and JNK Inhibitor IX are valuable tools for dissecting the roles of the JNK signaling pathway. This compound acts as a potent inhibitor of JNK1 and JNK2, with high selectivity over other MAP kinases. In contrast, JNK Inhibitor IX is more selective for JNK2 and JNK3. The choice between these inhibitors will depend on the specific JNK isoforms and cellular context being investigated. The experimental protocols provided in this guide offer a starting point for the effective use and evaluation of these compounds in your research.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
JNK-IN-8 vs. SP600125: A Comparative Guide for Cancer Researchers
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a complex and often contradictory role in oncology.[1][2] It is activated by various cellular stresses and inflammatory cytokines, leading to cellular responses that can either promote apoptosis and suppress tumors or enhance cell survival, proliferation, and invasion.[2][3][4][5] This dual functionality makes JNK an intriguing therapeutic target.[1][6]
Dissecting the precise role of JNK in different cancer contexts requires highly specific pharmacological tools. For years, SP600125 has been a widely used JNK inhibitor. However, the emergence of newer, more selective compounds like JNK-IN-8 has provided researchers with superior tools for investigation. This guide provides an objective comparison of JNK-IN-8 and SP600125, focusing on their mechanisms, selectivity, and application in cancer research, supported by experimental data and protocols.
Mechanism of Action: Covalent vs. Reversible Inhibition
The most fundamental difference between JNK-IN-8 and SP600125 lies in their mode of binding to the JNK enzyme.
-
JNK-IN-8 is an irreversible, covalent inhibitor .[7][8][9] It is designed with an electrophilic acrylamide "warhead" that forms a permanent covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms (Cys116 in JNK1/2 and Cys154 in JNK3).[10][11] This irreversible binding leads to sustained and highly specific target inhibition.
-
SP600125 is a reversible, ATP-competitive inhibitor .[1][12] It functions by competing with endogenous ATP for binding to the kinase's active site. This binding is non-covalent and transient, meaning the inhibitor can associate and dissociate from the enzyme. While effective at blocking JNK activity, this mechanism is common to many kinase inhibitors and often contributes to off-target effects due to structural similarities in the ATP-binding pockets of different kinases.[6][13]
Potency and Selectivity
The key advantage of JNK-IN-8 over SP600125 is its vastly superior selectivity, which stems directly from its unique covalent mechanism. SP600125 is notoriously non-selective and has been shown to inhibit a wide range of other kinases, often with potency similar to or greater than its inhibition of JNK.[7][14] This promiscuity can lead to confounding experimental results, where an observed cellular effect may be incorrectly attributed to JNK inhibition.[13][15]
JNK-IN-8, conversely, was developed to be highly selective for JNK. Kinome-wide screening has confirmed that it has minimal engagement with other kinases at effective concentrations.[7][13]
Table 1: Biochemical Potency (IC50) and Selectivity
| Inhibitor | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) | Notable Off-Targets and IC50/Ki |
| JNK-IN-8 | 4.7 nM[16] | 18.7 nM[16] | 1.0 nM[16] | Highly selective; minimal binding to other kinases at effective concentrations.[13] |
| SP600125 | 40 nM[12] | 40 nM[12] | 90 nM[12] | Numerous, including p38, CDK1, MEK/ERK, and PI3Kδ.[13][17][18] |
Table 2: Cellular Activity (EC50) for Inhibition of c-Jun Phosphorylation
| Inhibitor | Cell Line | Cellular Potency (EC50/IC50) |
| JNK-IN-8 | HeLa | 486 nM[16] |
| A375 | 338 nM[16] | |
| SP600125 | Jurkat T cells | 5 - 10 µM[12] |
Visualizing the JNK Signaling Pathway and Inhibitor Action
The following diagram illustrates the core components of the JNK signaling cascade and the points of intervention for both inhibitors.
Application in Cancer Research
The high specificity of JNK-IN-8 makes it a reliable tool for validating the role of JNK in cancer biology. Studies have successfully used JNK-IN-8 to demonstrate that JNK inhibition can sensitize triple-negative breast cancer (TNBC) and pancreatic cancer cells to conventional chemotherapies like lapatinib and FOLFOX, respectively.[11][13] These findings are more robust because the confounding effects of inhibiting other pathways are minimized.
While SP600125 has been used in countless studies and has been instrumental in implicating JNK in various cancers, its findings must be interpreted with caution.[1][14] The off-target effects on pathways like PI3K/Akt, which are also crucial in cancer, can complicate data interpretation.[15][17] Researchers using SP600125 should employ secondary validation methods, such as using another, more specific inhibitor like JNK-IN-8 or genetic knockdown (siRNA/shRNA), to confirm that the observed phenotype is genuinely JNK-dependent.
Logical Comparison of Inhibitors
The diagram below summarizes the key characteristics that researchers should consider when choosing between the two inhibitors.
Experimental Protocols
Below are standardized methodologies for key experiments used to compare JNK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro IC50 value of an inhibitor against purified JNK enzymes.
Methodology:
-
Reagents: Recombinant human JNK1, JNK2, or JNK3 enzyme; biotinylated substrate peptide (e.g., biotin-c-Jun); ATP; kinase assay buffer; serially diluted inhibitors (JNK-IN-8, SP600125); detection reagents (e.g., HTRF, Lance, or Z'-LYTE kits).
-
Procedure: a. Prepare serial dilutions of each inhibitor in DMSO, followed by a further dilution in kinase assay buffer. b. In a 384-well plate, add the JNK enzyme, the substrate peptide, and the diluted inhibitor. c. For covalent inhibitors like JNK-IN-8, pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature to allow for covalent bond formation. For reversible inhibitors like SP600125, this pre-incubation is typically shorter. d. Initiate the kinase reaction by adding a solution containing ATP. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C). e. Stop the reaction by adding EDTA. f. Add detection reagents according to the manufacturer's protocol to quantify substrate phosphorylation. g. Measure the signal on a compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition against the log-transformed inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Western Blot for Cellular c-Jun Phosphorylation
Objective: To assess the inhibitor's ability to block JNK activity inside cancer cells by measuring the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells (e.g., HeLa, A375, MDA-MB-231) and grow to 70-80% confluency. b. Pre-treat cells with various concentrations of JNK-IN-8 or SP600125 for 1-2 hours. c. Stimulate the JNK pathway by adding a known activator (e.g., Anisomycin, UV radiation, or TNF-α) for 30 minutes. Include an unstimulated control.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-Actin). f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-c-Jun levels to total c-Jun and the loading control.
Cell Viability Assay (MTS/MTT)
Objective: To measure the effect of JNK inhibition on cancer cell proliferation and viability.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of JNK-IN-8 or SP600125. Include a vehicle-only control (e.g., DMSO). For combination studies, treat with the JNK inhibitor and a second agent (e.g., lapatinib).
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours) in a standard cell culture incubator.
-
Assay: a. Add MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. c. If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Inhibitor Comparison
The following workflow provides a structured approach for a head-to-head comparison of JNK-IN-8 and SP600125.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lb-broth-lennox.com [lb-broth-lennox.com]
- 13. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming JNK-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm target engagement of JNK-IN-8 in cellular models. JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[2][3] This document compares JNK-IN-8 with other commonly used JNK inhibitors and provides detailed experimental protocols to assess its cellular activity.
Comparison of JNK Inhibitors
JNK-IN-8 distinguishes itself from other JNK inhibitors through its irreversible binding mechanism, targeting a conserved cysteine residue in the ATP-binding pocket of JNK isoforms.[4] This covalent modification leads to sustained inhibition. The following tables summarize the biochemical potency and cellular activity of JNK-IN-8 in comparison to other well-characterized JNK inhibitors.
Table 1: Biochemical Potency (IC50) of JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Mechanism of Action |
| JNK-IN-8 | 4.7[5] | 18.7[5] | 1.0[5] | Irreversible, Covalent[4] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive |
| Tanzisertib (CC-930) | 61 | 7 | 6 | Reversible, ATP-competitive |
| Bentamapimod (AS602801) | 80 | 90 | 230 | Reversible, ATP-competitive |
Table 2: Cellular Activity (EC50) for Inhibition of c-Jun Phosphorylation
| Inhibitor | HeLa Cells (nM) | A375 Cells (nM) |
| JNK-IN-8 | 486[5] | 338[5] |
| SP600125 | ~10,000-15,000 | Not Reported |
Note: Cellular EC50 values can vary depending on the cell line and experimental conditions.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK. Upon activation by various stress stimuli, JNK phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun.[6]
References
- 1. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 2. stemcell.com [stemcell.com]
- 3. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of JNK-IN-8 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is frequently implicated in the progression of various cancers and inflammatory diseases. JNK-IN-8, a potent and irreversible inhibitor of JNK, has emerged as a valuable tool for dissecting JNK signaling and as a potential therapeutic agent. This guide provides a comparative analysis of the synergistic effects of JNK-IN-8 when combined with other drugs, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
I. Synergistic Combinations with JNK-IN-8
JNK-IN-8 has demonstrated significant synergistic anti-cancer effects when combined with various therapeutic agents, particularly in cancers that have developed resistance to standard treatments. The following sections summarize the key findings from combination studies.
A. JNK-IN-8 and Chemotherapy Agents
A prominent area of investigation has been the combination of JNK-IN-8 with conventional chemotherapy. This approach aims to overcome chemoresistance, a major obstacle in cancer treatment.
Table 1: Synergistic Effects of JNK-IN-8 with Chemotherapeutic Agents
| Combination Drug | Cancer Type | Cell Lines / Model | Key Synergistic Outcomes | Supporting Evidence |
| FOLFOX (5-FU + Leucovorin + Oxaliplatin) | Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC cell lines, Patient-Derived Xenograft (PDX) models | Enhanced inhibition of tumor and cell growth; reversal of FOLFOX-induced JUN activation.[1][2][3][4] | The combination of JNK-IN-8 and FOLFOX demonstrated significant synergy in inhibiting the growth of pancreatic cancer cells.[1][2] This effect is linked to the reversal of chemotherapy-induced activation of the JNK-JUN signaling pathway, which is a known mechanism of chemoresistance.[2][3] |
| Paclitaxel (PTX) | Paclitaxel-Resistant Breast Cancer | PTX-resistant MCF-7 cells | Suppression of mesenchymal profile and migratory functions.[5] | JNK-IN-8 was shown to reverse the epithelial-to-mesenchymal transition (EMT) characteristics in paclitaxel-resistant breast cancer cells, thereby re-sensitizing them to the chemotherapeutic agent.[5] |
B. JNK-IN-8 and Targeted Therapies
Combining JNK-IN-8 with targeted therapies offers a rational approach to counteract resistance mechanisms that emerge from the inhibition of specific signaling pathways.
Table 2: Synergistic Effects of JNK-IN-8 with Targeted Therapies
| Combination Drug | Target | Cancer Type | Cell Lines / Model | Key Synergistic Outcomes | Supporting Evidence |
| Lapatinib | EGFR/HER2 | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines (MDA-MB-231, HCC1569, MDA-MB-436), Xenograft models | Synergistically decreased cell viability and promoted apoptosis; increased survival in xenograft models.[6][7][8][9] | Lapatinib treatment can lead to the activation of JNK signaling as a resistance mechanism.[6] JNK-IN-8 effectively blocks this escape route, leading to a significant synergistic effect. The combination treatment resulted in increased reactive oxygen species (ROS) and apoptosis.[6][7] |
| MEK Inhibitors | MEK | Lung Carcinoma | Lung carcinoma cell lines (e.g., PC9) | Coordinate reduction in cell viability.[10] | The combination of a JNK inhibitor (SP600125 or JNK-IN-7, a related compound) and a MEK inhibitor showed additive to synergistic effects in reducing the viability of lung cancer cells.[10] |
| Dasatinib | BCR-ABL | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Human and mouse B-ALL cells, mouse model | Reduced cell viability and slowed leukemia progression.[11] | Inhibition of JNK signaling in combination with the tyrosine kinase inhibitor dasatinib showed promise in treating BCR-ABL-positive B-ALL.[11] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. The following are generalized protocols based on the methodologies described in the cited literature for assessing drug synergy.
A. Cell Viability and Synergy Assessment
1. Cell Culture and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a dose-response matrix of JNK-IN-8 and the combination drug, both alone and in combination, at various concentrations.
-
Treat the cells with the drug combinations for a specified period (e.g., 72 hours).
2. Viability Assay:
-
After the treatment period, assess cell viability using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
3. Synergy Calculation:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Alternatively, use the Bliss independence model to calculate synergy scores.[10]
B. Colony Formation Assay
1. Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
2. Drug Treatment:
-
Treat the cells with JNK-IN-8, the combination drug, or the combination at fixed concentrations.
-
Incubate the plates for a longer period (e.g., 10-14 days) to allow for colony formation, with media and drug changes every few days.[1]
3. Staining and Quantification:
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
C. In Vivo Xenograft Studies
1. Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD SCID γ mice).[1][6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Treatment:
-
Randomly assign the mice to different treatment groups: vehicle control, JNK-IN-8 alone, combination drug alone, and the combination of JNK-IN-8 and the other drug.
-
Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dosage.
3. Tumor Growth Measurement and Analysis:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess synergy.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of JNK-IN-8 with other drugs are often rooted in the intricate network of cellular signaling pathways. Understanding these mechanisms is key to identifying rational drug combinations.
A. Overcoming Chemoresistance in Pancreatic Cancer
In pancreatic cancer, resistance to chemotherapies like FOLFOX is often associated with the activation of the JNK-JUN signaling pathway.[1][2] JNK-IN-8 blocks this pro-survival signal, thereby re-sensitizing the cancer cells to the cytotoxic effects of the chemotherapy.
Caption: JNK-IN-8 enhances FOLFOX-induced apoptosis by inhibiting the JNK/c-Jun chemoresistance pathway.
B. Counteracting Targeted Therapy Resistance in Triple-Negative Breast Cancer
In TNBC, resistance to EGFR/HER2 inhibitors like lapatinib can be mediated by the activation of the JNK pathway.[6] The combination of JNK-IN-8 and lapatinib leads to a dual blockade, resulting in increased oxidative stress and apoptosis.[6][7]
Caption: JNK-IN-8 and Lapatinib synergistically induce apoptosis in TNBC by dual pathway inhibition.
C. Experimental Workflow for Synergy Validation
The following diagram illustrates a typical workflow for validating the synergistic effect of JNK-IN-8 with another drug.
Caption: A stepwise workflow for the in vitro and in vivo validation of drug synergy with JNK-IN-8.
This guide provides a foundational understanding of the synergistic potential of JNK-IN-8. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental systems. The continued exploration of JNK-IN-8 in combination therapies holds significant promise for advancing cancer treatment.
References
- 1. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 5. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. stemcell.com [stemcell.com]
JNK-IN-8: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Its high specificity is crucial for accurately dissecting JNK-dependent signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of JNK-IN-8's performance against a broad panel of kinases, supported by experimental data and detailed protocols.
Kinase Selectivity Profile of JNK-IN-8
JNK-IN-8 demonstrates remarkable selectivity for JNK1, JNK2, and JNK3 over other kinases.[1][2][3] Extensive profiling using various platforms has confirmed its specific binding and inhibitory activity.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of JNK-IN-8 against the JNK isoforms and a selection of other kinases is summarized in the table below. The data highlights the compound's significantly higher potency for the JNK family.
| Kinase Target | IC50 (nM) | Cellular EC50 (nM) | Notes |
| JNK1 | 4.67[1][4] | - | Potent inhibition of JNK1 isoform. |
| JNK2 | 18.7[1][5] | - | Strong inhibition of JNK2 isoform. |
| JNK3 | 0.98[1] | - | Highest potency observed against JNK3. |
| c-Jun Phosphorylation (HeLa cells) | - | 486[3][5] | Demonstrates cellular target engagement. |
| c-Jun Phosphorylation (A375 cells) | - | 338[3][5] | Confirms activity in a different cell line. |
| MNK2 | >10-fold selectivity vs JNKs[5] | - | Significantly less potent against this off-target kinase. |
| Fms | >10-fold selectivity vs JNKs[5] | - | Minimal inhibition compared to JNKs. |
| c-Kit | No inhibition[5] | - | Demonstrates high selectivity. |
| Met | No inhibition[5] | - | Demonstrates high selectivity. |
| PDGFRβ | No inhibition[5] | - | Demonstrates high selectivity. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular context.
Experimental Methodologies
The high selectivity of JNK-IN-8 has been established through comprehensive screening against large kinase panels. The primary methods employed are KINOMEscan and KiNativ cellular kinase profiling.
KINOMEscan Competition Binding Assay
This assay platform quantitatively measures the binding of a test compound to a large panel of kinases. The methodology is based on a competition binding assay where a kinase-tagged phage, the test compound (JNK-IN-8), and an immobilized ligand compete for binding. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[6] JNK-IN-8 was profiled against a panel of over 400 kinases using this method, which established its high selectivity with an S-score (10) of 0.031.[2][4]
KiNativ™ Cellular Kinase Profiling
This method assesses the binding of an inhibitor to its target kinases within a cellular environment. A375 cells were treated with 1 µM of JNK-IN-8. Cell lysates were then probed with a biotinylated, irreversible ATP-competitive probe. The binding of this probe to kinases is blocked if the kinase is already engaged by the test inhibitor. The biotinylated kinases are then captured, and the relative abundance of each kinase is determined by mass spectrometry. This approach confirmed that JNK-IN-8 selectively binds to JNK1, JNK2, and JNK3 in a cellular context out of over 200 kinases profiled.[4]
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the JNK signaling pathway and the KINOMEscan workflow.
Conclusion
JNK-IN-8 is a highly selective and potent irreversible inhibitor of the JNK kinase family.[1][2][3] Its specificity has been rigorously validated through comprehensive kinase profiling against hundreds of kinases.[2][4][7] This high degree of selectivity makes JNK-IN-8 an invaluable tool for researchers studying JNK-mediated biological processes and a promising starting point for the development of targeted therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison of JNK Inhibitor VIII and CC-401 for In Vivo Research
For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a small molecule inhibitor is critical for the success of in vivo studies. This guide provides a comprehensive comparison of two commonly used JNK inhibitors, JNK Inhibitor VIII and CC-401, to aid in the selection of the most appropriate tool for your research needs.
This comparison delves into the specifics of their mechanism of action, selectivity, and critically, their performance in in vivo models, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | CC-401 |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Selectivity | Potent inhibitor of JNK1, JNK2, and JNK3.[1][2] | Potent inhibitor of all three JNK isoforms.[3][4] |
| In Vivo Half-Life | Short (~1 hour in rats).[2] | Data not readily available. |
| Bioavailability | Barely measurable in rats.[2] | Data not readily available, but has been used in oral in vivo studies.[4] |
| Primary In Vivo Applications | Preclinical cancer and inflammation studies. | Preclinical cancer and renal injury models.[5] |
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[6] The JNK signaling pathway plays a crucial role in a wide array of cellular processes, including apoptosis, inflammation, and cell proliferation.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and CC-401.
Table 1: In Vitro Potency
| Inhibitor | Target | IC50 | Ki |
| This compound | JNK1 | 45 nM[1][2][7] | 2 nM[1][2][7] |
| JNK2 | 160 nM[1][2][7] | 4 nM[1][2][7] | |
| JNK3 | - | 52 nM[1][2][7] | |
| CC-401 | JNK1/2/3 | - | 25-50 nM[3][4] |
Table 2: In Vivo Pharmacokinetic Parameters (Rat)
| Inhibitor | Parameter | Value | Reference |
| This compound | Half-life (t½) | ~1 hour | [2] |
| Bioavailability | Barely measurable | [2] | |
| Cmax | Not reported | ||
| Tmax | Not reported | ||
| CC-401 | Half-life (t½) | Not reported | |
| Bioavailability | Not reported | ||
| Cmax | Not reported | ||
| Tmax | Not reported |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
In Vivo Efficacy Study in a Xenograft Cancer Model (General Protocol)
This protocol outlines a general workflow for assessing the in vivo efficacy of JNK inhibitors in a subcutaneous tumor model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG).
-
Cell Line: Appropriate cancer cell line for subcutaneous implantation.
2. Tumor Implantation:
-
Inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment groups (e.g., vehicle control, this compound, CC-401).
4. Inhibitor Formulation and Administration:
-
This compound: Due to its poor solubility, a common formulation for intraperitoneal (IP) injection is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
CC-401: For oral administration, CC-401 can be formulated in a vehicle like 0.5% methylcellulose.[4]
-
Administer the inhibitors at the desired dose and schedule (e.g., daily, twice daily).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and perform downstream analyses such as immunohistochemistry for pharmacodynamic markers (e.g., phosphorylated c-Jun).
Discussion and Recommendations
This compound is a potent inhibitor of all three JNK isoforms in vitro. However, its utility in in vivo studies is significantly hampered by its poor pharmacokinetic profile, characterized by a very short half-life and negligible oral bioavailability in rats.[2] This necessitates frequent administration, likely via a parenteral route, to maintain effective concentrations in vivo. Researchers should be mindful of these limitations when designing long-term in vivo experiments.
CC-401 is also a potent pan-JNK inhibitor.[3][4] While detailed pharmacokinetic data in rodents is not as readily available in the public domain, it has been successfully used in in vivo studies with oral administration, suggesting it may have a more favorable pharmacokinetic profile than this compound for certain applications.[4] However, it is important to note that a Phase I clinical trial of CC-401 in acute myeloid leukemia was discontinued, the reasons for which may be relevant for its application in other contexts.
Choosing the Right Inhibitor:
-
For short-term in vivo studies where parenteral administration is feasible, This compound can be a useful tool due to its well-characterized in vitro potency.
-
For longer-term in vivo studies, particularly those requiring oral administration, CC-401 may be a more suitable option, although a preliminary pharmacokinetic study in the chosen animal model is highly recommended.
-
Researchers should carefully consider the specific goals of their study, the animal model being used, and the required duration of treatment when selecting between these two inhibitors.
Ultimately, the optimal choice will depend on the specific experimental context. This guide provides a starting point for making an informed decision, and further investigation into the literature for studies using these inhibitors in similar models is encouraged.
References
- 1. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. stemcell.com [stemcell.com]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. paulogentil.com [paulogentil.com]
- 7. researchgate.net [researchgate.net]
JNK-IN-8: A Comparative Guide to its Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other alternative inhibitors across various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological processes and workflows.
Introduction to JNK-IN-8
JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK enzymes. This mechanism of action contributes to its high selectivity and sustained inhibitory effects. The JNK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, apoptosis, and stress responses. Its dysregulation has been implicated in the progression of various cancers, making it a key target for therapeutic intervention.
Performance of JNK-IN-8 Across Cancer Cell Lines
JNK-IN-8 has demonstrated significant anti-tumor activity in a variety of cancer cell lines, including but not limited to triple-negative breast cancer (TNBC), pancreatic cancer, colorectal cancer, and B-cell acute lymphoblastic leukemia.
Triple-Negative Breast Cancer (TNBC)
In TNBC cell lines, JNK-IN-8 has been shown to decrease cell viability and suppress colony formation. Furthermore, it has been observed to sensitize TNBC cells to other therapeutic agents, such as lapatinib.
Pancreatic Cancer
Studies on pancreatic ductal adenocarcinoma (PDAC) cell lines have revealed that JNK-IN-8 can sensitize these cells to chemotherapy regimens like FOLFOX. This effect is linked to the inhibition of JUN phosphorylation, a downstream target of JNK.
Colorectal Cancer
In colorectal cancer organoids, JNK-IN-8 has been shown to promote apoptosis and reduce clonogenic survival.
B-cell Acute Lymphoblastic Leukemia (B-ALL)
JNK-IN-8 has been found to reduce the viability of human and mouse B-lymphoblastic leukemia cells.
Comparative Analysis with Alternative JNK Inhibitors
JNK-IN-8 is often compared to other JNK inhibitors, most notably SP600125 and AS602801. A key differentiator is JNK-IN-8's superior selectivity. SP600125, a widely used JNK inhibitor, is known to be less specific and can inhibit other kinases, potentially leading to off-target effects.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available IC50 values for JNK-IN-8 and other JNK inhibitors across different JNK isoforms and cancer cell lines. It is important to note that these values are compiled from various studies and direct comparison should be approached with caution due to potential differences in experimental conditions.
Table 1: Biochemical IC50 Values for JNK Isoforms
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 |
| SP600125 | 40 | 40 | 90 |
| AS602801 | 80 | 90 | 230 |
Table 2: Cellular IC50/EC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) |
| JNK-IN-8 | A-375 | Melanoma | 0.338 |
| JNK-IN-8 | HeLa | Cervical Cancer | 0.486 |
| SP600125 | Ovarian Cancer Cell Lines | Ovarian Cancer | 25 - 30 |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of JNK-IN-8 are provided below.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.
Procedure:
-
Plate Preparation: Seed cells in an opaque-walled multi-well plate at a desired density and culture them.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Treatment: Treat the cells with various concentrations of JNK-IN-8 or other inhibitors and incubate for the desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Clonogenic Assay
The clonogenic assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.
Procedure:
-
Cell Seeding: Plate a known number of single cells in a multi-well plate. The seeding density should be optimized for each cell line to yield countable colonies.
-
Treatment: Treat the cells with the inhibitor for a specified duration.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixation and Staining:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution, commonly crystal violet.
-
-
Colony Counting: Count the number of colonies in each well. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Western Blotting for JNK Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the JNK signaling pathway by measuring the phosphorylation of JNK and its downstream targets like c-Jun.
Procedure:
-
Protein Extraction:
-
Treat cells with JNK-IN-8 or other inhibitors for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
Caption: The JNK signaling pathway and the inhibitory action of JNK-IN-8.
Caption: A typical experimental workflow for validating JNK inhibitors.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling JNK Inhibitor VIII
Researchers and drug development professionals working with JNK Inhibitor VIII, a potent c-Jun N-terminal kinase inhibitor, must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a solid, brown-colored powder. While some suppliers classify the substance as not hazardous according to the Globally Harmonized System (GHS), other safety data sheets (SDS) indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Due to these conflicting reports, it is imperative to handle this compound with a high degree of caution.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
-
Irritation: May cause irritation upon contact with skin, eyes, or upon inhalation of dust.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against direct skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | Protects against splashes of solvents used to dissolve the inhibitor and airborne powder particles.[2] |
| Respiratory | NIOSH-approved N95 respirator or higher | Essential when handling the powder form to prevent inhalation of fine particles.[3] A surgical mask is not a substitute. |
| Body | Impervious laboratory coat or gown | A disposable, back-closing gown made of a material resistant to chemical permeation is recommended to protect against spills.[2] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the compound to the final disposal of waste. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]
-
An eye wash station and safety shower should be readily accessible in the laboratory.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Conduct all manipulations of the solid compound within a chemical fume hood. When preparing solutions, add the solvent to the powder slowly to avoid aerosolization. This compound is soluble in DMSO.
-
During Experimentation: Keep containers of this compound tightly sealed when not in use. Avoid actions that could generate dust or aerosols.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions: Avoid releasing this compound into the environment.[2] All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
